Product packaging for Morantel citrate(Cat. No.:CAS No. 69525-81-1)

Morantel citrate

Cat. No.: B020397
CAS No.: 69525-81-1
M. Wt: 412.5 g/mol
InChI Key: OLOCXIJVDIVAHH-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Morantel is a tetrahydropyrimidine used as an oral anthelmintic in the veterinary medicine sector.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O7S B020397 Morantel citrate CAS No. 69525-81-1

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S.C6H8O7/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,9H,3,7-8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOCXIJVDIVAHH-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219780
Record name Morantel citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69525-81-1, 26155-31-7
Record name Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(3-methyl-2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69525-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morantel citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069525811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MORANTEL CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morantel citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidinediylium hydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORANTEL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC8Z4SS5QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Morantel Citrate's Mechanism of Action on Nematode Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morantel, a tetrahydropyrimidine anthelmintic, exerts its primary effect on nematodes by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of these parasites.[1][2][3] This agonistic action leads to a persistent depolarization of the muscle membrane, resulting in spastic paralysis and subsequent expulsion of the worms from the host.[1][3] While broadly targeting nematode nAChRs, morantel exhibits a degree of selectivity, with recent research identifying a novel class of receptors composed of ACR-26 and ACR-27 subunits as a key molecular target. Furthermore, morantel can also act as a non-competitive antagonist at other nAChR subtypes, highlighting a complex and multifaceted mechanism of action. This guide provides an in-depth technical overview of morantel citrate's interaction with nematode nAChRs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental processes.

Core Mechanism of Action: Agonism at Nematode nAChRs

This compound's anthelmintic activity is primarily attributed to its function as a potent agonist at nematode nAChRs. These ligand-gated ion channels, crucial for excitatory neurotransmission in the nematode neuromuscular system, are selectively activated by morantel.[1][3] This activation mimics the effect of the natural neurotransmitter, acetylcholine (ACh), but with prolonged duration. The binding of morantel to the nAChR triggers the opening of a non-selective cation channel, leading to an influx of sodium and calcium ions. This influx causes a sustained depolarization of the muscle cell membrane, resulting in irreversible contraction and spastic paralysis of the nematode.[1][3]

Receptor Subtype Specificity

Nematodes possess a diverse array of nAChR subtypes, and morantel's efficacy is linked to its interaction with specific receptor compositions.

  • L-type (Levamisole-sensitive) nAChRs: Historically, morantel, along with pyrantel and levamisole, has been classified as an agonist of the L-type nAChR subtype.[2][4]

  • ACR-26/ACR-27 Subunit-Containing Receptors: More recent studies have identified a novel class of nAChRs, composed of the ACR-26 and ACR-27 subunits, as being highly sensitive to morantel.[1] These receptors have been characterized in parasitic nematodes such as Haemonchus contortus and Parascaris equorum.[1] The co-expression of ACR-26 and ACR-27 in heterologous systems like Xenopus oocytes results in functional receptors that are potently activated by morantel.[1]

Dual Role: Agonist and Antagonist

Interestingly, morantel's interaction with nematode nAChRs is not limited to agonism. On certain nAChR subtypes, such as the nicotine-sensitive Asu-ACR-16 from Ascaris suum, morantel acts as a non-competitive antagonist, functioning as an open channel blocker. This suggests a more complex pharmacological profile than previously understood.

Quantitative Analysis of Morantel's Potency

The potency of this compound on different nematode nAChR subtypes has been quantified using electrophysiological techniques, primarily the two-electrode voltage clamp (TEVC) method in Xenopus oocytes expressing the target receptors. The half-maximal effective concentration (EC50) is a key parameter used to express the potency of an agonist.

Nematode SpeciesReceptor SubtypeAgonistEC50 (µM)Reference
Haemonchus contortusHco-ACR-26/ACR-27Morantel2.3 ± 0.4[1]
Pyrantel1.1 ± 0.2[1]
Acetylcholine29.8 ± 3.9[1]
Parascaris equorumPeq-ACR-26/ACR-27Morantel0.8 ± 0.1[1]
Pyrantel0.4 ± 0.1[1]
Acetylcholine14.5 ± 2.1[1]
Ascaris suumL-typeMorantelPotency > Levamisole & Acetylcholine[2]
Rat (for comparison)α3β2 nAChRMorantel (partial agonist)20 ± 2[5]

Experimental Protocols

The characterization of morantel's action on nematode nAChRs relies on specialized experimental techniques. The following sections provide a detailed overview of the key methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the primary technique used to study the electrophysiological properties of ion channels, including nematode nAChRs, expressed in a heterologous system.

Objective: To measure the ion flow across the oocyte membrane in response to the application of morantel and other ligands, allowing for the determination of parameters like EC50.

Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject cRNA encoding the specific nematode nAChR subunits (e.g., ACR-26 and ACR-27) into the oocyte cytoplasm.

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV) using a voltage-clamp amplifier.

    • Apply different concentrations of this compound (and other test compounds) to the oocyte via the perfusion system.

    • Record the resulting inward currents, which represent the flow of positive ions into the oocyte through the activated nAChRs.

  • Data Analysis:

    • Measure the peak current response for each concentration of the agonist.

    • Normalize the responses to the maximum response.

    • Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Fit the curve with a sigmoidal function to determine the EC50 value.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of Morantel Action

The following diagram illustrates the direct activation of a nematode nAChR by morantel, leading to muscle cell depolarization.

G nAChR nAChR (e.g., ACR-26/27) IonChannel Cation Channel (Open) nAChR->IonChannel Depolarization Membrane Depolarization Morantel Morantel Citrate Morantel->nAChR binds & activates Cations Cations->IonChannel influx Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: this compound directly activates nematode nAChRs, causing cation influx and spastic paralysis.

Experimental Workflow for TEVC

The diagram below outlines the key steps involved in a typical two-electrode voltage clamp experiment to assess the effect of morantel on nematode nAChRs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte 1. Oocyte Harvesting & Defolliculation cRNA 2. cRNA Injection Oocyte->cRNA Incubation 3. Incubation (2-7 days) cRNA->Incubation Mount 4. Mount Oocyte in Recording Chamber Incubation->Mount Impale 5. Impale with Microelectrodes Mount->Impale Clamp 6. Voltage Clamp (-60 mV) Impale->Clamp Apply 7. Apply Morantel (various conc.) Clamp->Apply Record 8. Record Inward Current Apply->Record Measure 9. Measure Peak Current Response Record->Measure Normalize 10. Normalize Data Measure->Normalize Plot 11. Plot Dose- Response Curve Normalize->Plot Calculate 12. Calculate EC50 Plot->Calculate

Caption: Workflow for two-electrode voltage clamp (TEVC) analysis of morantel's effect on nAChRs.

Logical Relationship of Morantel's Dual Action

This diagram illustrates the differential effects of morantel on various nematode nAChR subtypes.

G cluster_subtypes Nematode nAChR Subtypes Morantel This compound L_type L-type (e.g., from A. suum) Morantel->L_type ACR26_27 ACR-26/ACR-27 (e.g., from H. contortus) Morantel->ACR26_27 ACR16 N-type (Asu-ACR-16) (from A. suum) Morantel->ACR16 Agonist Potent Agonist L_type->Agonist ACR26_27->Agonist Antagonist Non-competitive Antagonist (Open Channel Block) ACR16->Antagonist Paralysis Spastic Paralysis Agonist->Paralysis

Caption: Morantel acts as an agonist on some nAChR subtypes and an antagonist on others.

Conclusion and Future Directions

This compound remains a valuable anthelmintic, and a detailed understanding of its mechanism of action is crucial for managing drug resistance and developing novel parasite control strategies. The identification of the ACR-26/ACR-27 receptor subtype as a key target opens new avenues for structure-based drug design aimed at developing more selective and potent anthelmintics. Further research should focus on elucidating the precise stoichiometry and structure of these morantel-sensitive receptors, as well as exploring the physiological significance of morantel's antagonistic actions on other nAChR subtypes. Such knowledge will be instrumental in the ongoing effort to combat parasitic nematode infections in both veterinary and human medicine.

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of Morantel Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of morantel citrate, a significant anthelmintic agent in veterinary medicine. The information is curated for professionals engaged in chemical research and drug development.

Chemical Structure and Properties

Morantel is a tetrahydropyrimidine anthelmintic, structurally related to pyrantel, with a methyl group substitution on the thiophene ring.[1] This modification enhances its lipid solubility while preserving its affinity for nematode nicotinic acetylcholine receptors (nAChRs).[2] this compound is the salt formed between the morantel base and citric acid.[2]

IUPAC Name: 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine;2-hydroxypropane-1,2,3-tricarboxylic acid.[3][4]

Chemical Formula: C₁₈H₂₄N₂O₇S[3][4]

Molecular Weight: 412.5 g/mol [2][3][4]

The table below summarizes the key physicochemical properties of morantel and its citrate salt.

PropertyValue
This compound
CAS Number69525-81-1[2][5]
AppearanceLight yellow to yellow crystalline powder[6]
SolubilitySoluble in methanol, slightly soluble in water or ethanol, and practically insoluble in ethyl acetate or benzene.[6]
InChI KeyOLOCXIJVDIVAHH-FXRZFVDSSA-N[2][3]
Morantel (Base)
CAS Number20574-50-9[7]
Molecular FormulaC₁₂H₁₆N₂S[7]
Molecular Weight220.34 g/mol [7]
Spectroscopic Data
Infrared (IR) SpectroscopyPeaks at 1,710 cm⁻¹ (C=O stretch of citrate) and 1,250 cm⁻¹ (C-N stretch of morantel) confirm salt formation.[2]
Mass Spectrometry (ESI-MS)Shows [M+H]⁺ at m/z 413.4, consistent with the molecular formula C₁₈H₂₄N₂O₇S.[2]

Synthesis of this compound

The primary method for synthesizing this compound is a straightforward acid-base neutralization reaction. This involves reacting the morantel base with citric acid.[2] The tertiary amine group of the morantel molecule is protonated by the carboxylic acid groups of citric acid, resulting in the formation of a stable citrate salt.[2]

morantel_synthesis morantel_base Morantel Base (C₁₂H₁₆N₂S) reactor Reaction Vessel (Aqueous or Hydroalcoholic Media) morantel_base->reactor Reactant citric_acid Citric Acid (C₆H₈O₇) citric_acid->reactor Reactant morantel_citrate This compound (C₁₈H₂₄N₂O₇S) reactor->morantel_citrate Proton Transfer (Salt Formation)

Synthesis workflow for this compound.

Experimental Protocols

This protocol outlines the laboratory-scale synthesis of this compound from its base.

Materials:

  • Morantel base (C₁₂H₁₆N₂S)

  • Citric acid (C₆H₈O₇)

  • Aqueous or hydroalcoholic solvent (e.g., ethanol/water mixture)

  • Reaction vessel

  • Stirring apparatus

  • pH meter

Procedure:

  • Dissolution: Dissolve a known quantity of morantel base in the selected solvent within the reaction vessel.

  • Acid Addition: While stirring, slowly add a stoichiometric equivalent (1:1 molar ratio) of citric acid to the morantel base solution.[2] An excess of citric acid may be used to ensure the reaction goes to completion.[2]

  • Temperature Control: Maintain the reaction at room temperature (20–25°C) to prevent the decomposition of any heat-sensitive components.[2]

  • pH Adjustment: Monitor the pH of the solution, adjusting as necessary to maintain a range of 3.0–4.0, which is optimal for salt formation.[2]

  • Reaction Completion: Continue stirring for a sufficient period to ensure the neutralization reaction is complete.

  • Isolation: The resulting this compound salt can be isolated by solvent evaporation or precipitation, followed by filtration and drying.

This protocol describes a general method for the quantification of this compound in a sample, such as a premix or feed, using a liquid chromatograph with a UV detector.

Reagents and Preparation:

  • This compound Standard Stock Solution (0.1 mg/mL): Accurately weigh 25 mg of this compound and place it in a 250 mL brown volumetric flask. Dissolve and bring to volume with methanol.[6]

  • Working Standard Solutions: Dilute the stock solution with a methanol-water mixture (e.g., 17:3) to prepare standards at concentrations such as 1.5 µg/mL, 3.0 µg/mL, and 4.5 µg/mL.[6]

  • Extraction Solvent: A suitable solvent mixture, such as methanol or a combination of water, methanol, and acetic acid, may be used depending on the sample matrix.[6]

  • Mobile Phase: A buffered aqueous solution mixed with an organic modifier (e.g., methanol or acetonitrile). A common mobile phase involves potassium dihydrogen phosphate buffer adjusted to pH 3.3 with phosphoric acid.[6]

Procedure:

  • Extraction: Accurately weigh the sample and extract with the chosen solvent by stirring for approximately 30 minutes.[6]

  • Centrifugation: Centrifuge the extract at approximately 1,500-1,800 x g for 5 minutes to separate the supernatant.[6]

  • Purification (if necessary): For complex matrices, the supernatant may require purification using a solid-phase extraction (SPE) cartridge, such as a C18 or basic alumina minicolumn.[6]

  • Sample Solution Preparation: Dilute the supernatant (or the eluate from the SPE column) with the mobile phase or an appropriate solvent. Filter the solution through a 0.5 µm or smaller pore size membrane filter.[6]

  • LC Analysis: Inject equal volumes (e.g., 20 µL) of the sample and standard solutions into the liquid chromatograph.[6]

  • Quantification: Compare the peak area of this compound in the sample chromatogram with the peak areas from the standard solutions to determine its concentration.

Important Considerations:

  • All quantification procedures for this compound should be performed in a dark place or with containers covered in aluminum foil, as the compound is light-sensitive.[6]

  • When stored in a brown glass container, covered with aluminum foil, and refrigerated, the standard solution is stable for up to 3 months.[6]

lc_workflow cluster_prep Sample Preparation cluster_analysis LC Analysis sample Weigh Sample extraction Solvent Extraction (30 min stir) sample->extraction centrifuge Centrifugation (1800 x g, 5 min) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute_filter Dilute and Filter (0.5 µm filter) supernatant->dilute_filter Purify via SPE (if needed) injection Inject into LC System dilute_filter->injection detection UV Detection injection->detection quantification Quantify vs. Standards detection->quantification mechanism_of_action morantel Morantel nAChR Nematode Nicotinic Acetylcholine Receptor (nAChR) morantel->nAChR Agonist Binding depolarization Prolonged Depolarization of Muscle Cell nAChR->depolarization Induces paralysis Spastic Paralysis depolarization->paralysis Leads to expulsion Expulsion from Host paralysis->expulsion Results in

References

Morantel Citrate: A Technical Guide to its Anthelmintic Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel, a member of the tetrahydropyrimidine class of anthelmintics, is a widely utilized veterinary drug for the control of parasitic helminths in livestock. It is most commonly administered as its citrate or tartrate salt. This technical guide provides an in-depth overview of the anthelmintic spectrum of morantel citrate, with a focus on its efficacy against various nematode and cestode species, its mechanism of action, and the experimental methodologies used to evaluate its performance.

Mechanism of Action

This compound exerts its anthelmintic effect by acting as a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1] This binding action leads to the opening of ion channels, resulting in a sustained depolarization of the muscle cell membrane. The subsequent influx of ions causes spastic paralysis of the worm, inhibiting its ability to maintain its position in the gastrointestinal tract.[1] The paralyzed parasites are then expelled from the host's body through normal peristaltic action. This targeted neuromuscular action provides a clear pathway for its efficacy against susceptible parasites.

Morantel This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) on Nematode Muscle Cell Morantel->nAChR Binds as agonist IonChannel Ion Channel Opening nAChR->IonChannel Activates Depolarization Sustained Depolarization of Muscle Membrane IonChannel->Depolarization Leads to Paralysis Spastic Paralysis of Nematode Depolarization->Paralysis Causes Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Caption: Mechanism of action of this compound on nematode muscle cells.

Anthelmintic Spectrum: Quantitative Efficacy Data

The efficacy of this compound has been evaluated against a range of gastrointestinal nematodes in ruminants. The following tables summarize the quantitative data from various studies.

Efficacy of this compound Against Gastrointestinal Nematodes in Sheep
Parasite SpeciesLife StageDosage (mg/kg body weight)Efficacy (%)Reference
Haemonchus contortus (Benzimidazole-resistant)Adult5.9495.1[2]
Haemonchus contortus (Benzimidazole-resistant)7-day-old larvae5.9469.8[2]
Ostertagia circumcincta (Benzimidazole-resistant)Adult5.94100[2]
Ostertagia circumcincta (Benzimidazole-resistant)7-day-old larvae5.9482[2]
Cooperia curticei (Benzimidazole-resistant)Adult5.94100[2]
Cooperia curticei (Benzimidazole-resistant)7-day-old larvae5.94100[2]
Nematodirus battus (Benzimidazole-susceptible)Not Specified5.94100[2]
Trichostrongylus vitrinus (Benzimidazole-susceptible)Not Specified5.94100[2]
Haemonchus contortusNot SpecifiedNot SpecifiedFaecal egg count reduction of 97.9% in naturally infected sheep[2]
Ostertagia circumcinctaNot SpecifiedNot SpecifiedFaecal egg count reduction of 97.9% in naturally infected sheep[2]
Efficacy of Morantel Tartrate Against Gastrointestinal Nematodes in Cattle
Parasite SpeciesAdministrationDosage (mg/kg body weight)Efficacy (%)Reference
Ostertagia ostertagiContinuous infusion (0.26-1.04 mg/kg/day)-Highly efficacious in preventing and removing established infections[3]
Haemonchus contortusContinuous infusion (0.26-1.04 mg/kg/day)-Highly efficacious in preventing and removing established infections[3]
Cooperia oncophoraContinuous infusion (0.26-1.04 mg/kg/day)-Highly efficacious in preventing and removing established infections[3]
Trichostrongylus colubriformisContinuous infusion (0.26-1.04 mg/kg/day)-Highly efficacious in preventing and removing established infections[3]
Ostertagia ostertagiSustained-release bolus (0.65-1.11 mg/kg/day)-Highly efficacious in preventing and removing established infections[3]
Trichostrongylus axeiSustained-release bolus (0.65-1.11 mg/kg/day)-Highly efficacious in preventing and removing established infections[3]
Trichostrongylus colubriformisSustained-release bolus (0.65-1.11 mg/kg/day)-Highly efficacious in preventing and removing established infections[3]
Cooperia oncophoraSustained-release bolus (0.65-1.11 mg/kg/day)-Highly efficacious in preventing and removing established infections[3]
Cooperia-Ostertagia-Trichostrongylus complexBolus10Significant reduction in faecal egg counts[4]
Efficacy of this compound Against Cestodes (Tapeworms)

While primarily known for its activity against nematodes, morantel has also been reported to be effective against certain tapeworms.[5] However, detailed quantitative efficacy data from controlled studies are less readily available in the public domain compared to that for nematodes. The European Medicines Agency notes that morantel is intended to treat roundworms and tapeworms.[1]

Experimental Protocols for Efficacy Evaluation

The evaluation of anthelmintic efficacy typically follows standardized methodologies to ensure the reliability and comparability of results. A generalized workflow for a controlled efficacy trial is outlined below.

cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Evaluation cluster_analysis Data Analysis AnimalSelection Animal Selection (e.g., parasite-free lambs) Acclimatization Acclimatization Period AnimalSelection->Acclimatization Infection Experimental Infection (known number of infective larvae) Acclimatization->Infection FecalScreening Fecal Egg Count (FEC) Screening Infection->FecalScreening Randomization Randomization into Treatment and Control Groups FecalScreening->Randomization TreatmentAdmin Administration of This compound (Treatment Group) or Placebo (Control Group) Randomization->TreatmentAdmin FecalMonitoring Post-Treatment Fecal Egg Count Monitoring TreatmentAdmin->FecalMonitoring Necropsy Necropsy FecalMonitoring->Necropsy FECR Fecal Egg Count Reduction Test (FECRT) Calculation FecalMonitoring->FECR WormRecovery Worm Recovery, Identification, and Counting from GI Tract Necropsy->WormRecovery WBC Worm Burden Comparison (Treatment vs. Control) WormRecovery->WBC Stats Statistical Analysis FECR->Stats WBC->Stats

Caption: Generalized experimental workflow for evaluating anthelmintic efficacy.

Key Methodological Components:
  • Animal Selection and Acclimatization: Studies typically utilize parasite-naive animals of a specific age and weight range. An acclimatization period allows animals to adjust to the study conditions, including housing and diet.

  • Experimental Infection: Animals are infected with a known number of third-stage (L3) larvae of the target parasite species. This allows for a controlled assessment of efficacy against a standardized challenge. For field trials, naturally infected animals are used.[4]

  • Randomization: Animals are randomly allocated to treatment and control groups to minimize bias.

  • Treatment Administration: The test article (this compound) is administered at a specified dosage, often as an oral drench or in-feed formulation. The control group receives a placebo.

  • Efficacy Assessment:

    • Fecal Egg Count Reduction Test (FECRT): This is a common method for assessing anthelmintic efficacy in live animals. Fecal samples are collected from each animal before and at a set time after treatment (e.g., 10-14 days).[6][7] The number of parasite eggs per gram of feces (EPG) is determined using a standardized technique, such as the McMaster method.[7][8] The percentage reduction in the mean EPG of the treated group compared to the control group is calculated. A reduction of 95% or more is generally considered effective.[9]

    • Controlled Slaughter/Necropsy Studies: This is the most accurate method for determining efficacy. At a predetermined time after treatment, animals are euthanized, and their gastrointestinal tracts are collected. The contents of the abomasum, small intestine, and large intestine are carefully washed and sieved to recover all worms.[10][11] The worms are then identified by species and developmental stage and counted. Efficacy is calculated by comparing the mean worm burden of the treated group to that of the control group.

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment and control groups and to determine the significance of the observed efficacy.

Conclusion

This compound is a valuable anthelmintic with a well-defined spectrum of activity, primarily against gastrointestinal nematodes in ruminants. Its mechanism of action, targeting the neuromuscular system of the parasite, provides a rapid and effective means of control. The quantitative data from numerous studies demonstrate its high efficacy against economically important nematode species, including some strains resistant to other anthelmintic classes. While its efficacy against cestodes is acknowledged, further quantitative studies would be beneficial. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anthelmintic compounds.

References

Morantel Citrate vs. Morantel Tartrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morantel, a potent anthelmintic agent of the tetrahydropyrimidine class, is widely utilized in veterinary medicine for the treatment and control of gastrointestinal nematode infections. It is commercially available in two common salt forms: morantel citrate and morantel tartrate. The choice of salt form can significantly influence the physicochemical properties, formulation strategies, and ultimately, the bioavailability and efficacy of the active pharmaceutical ingredient. This in-depth technical guide provides a comparative analysis of the chemical properties of this compound and morantel tartrate, detailed experimental protocols for their synthesis and analysis, and a visualization of the compound's mechanism of action.

Introduction

Morantel exerts its anthelmintic effect by acting as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2][3][4][5][6][7] This interaction leads to excessive stimulation, resulting in spastic paralysis and subsequent expulsion of the parasites from the host's gastrointestinal tract.[1][2][5][6] The parent compound, morantel, is a weak base and is therefore formulated as a salt to enhance its stability and aqueous solubility. The citrate and tartrate salts are the most common forms, each possessing distinct chemical and physical characteristics that are critical for consideration during drug development and formulation.

Comparative Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound and morantel tartrate is essential for formulation development, ensuring optimal solubility, stability, and bioavailability. The key properties of these two salts are summarized below.

PropertyThis compoundMorantel TartrateReferences
Molecular Formula C₁₈H₂₄N₂O₇SC₁₆H₂₂N₂O₆S[3][8]
Molecular Weight 412.46 g/mol 370.42 g/mol [2][6][9]
CAS Number 69525-81-126155-31-7[3][8]
Appearance Light yellow to yellow crystalline powderWhite to off-white crystalline powder[10][11]
Solubility Soluble in methanol, slightly soluble in water and ethanol, practically insoluble in ethyl acetate or benzene. Soluble in DMSO.Very soluble in water and alcohol. Soluble in DMSO (74 mg/mL) and PBS (pH 7.2, 10 mg/mL).[2][9][10][12][13][][15]
Melting Point Not specifiedNot specified
Stability Sensitive to light. Stable for up to 3 months in a brown glass container covered with aluminum foil in a refrigerator.Stable under recommended storage conditions (≤30°C).[2][10]

Experimental Protocols

Synthesis of Morantel Salts

The synthesis of both this compound and morantel tartrate involves a neutralization reaction between the morantel base and the respective acid.

3.1.1. Synthesis of this compound

  • Principle: Morantel base is reacted with citric acid in a suitable solvent to form this compound.

  • Procedure:

    • Dissolve morantel base in an aqueous or hydroalcoholic solvent.

    • Add a stoichiometric equivalent of citric acid to the solution while stirring.

    • Adjust the pH of the solution to 3.0-4.0 to facilitate salt formation.[16]

    • The reaction is typically carried out at room temperature (20-25°C).[16]

    • The resulting this compound can be isolated by precipitation and filtration, followed by drying.

3.1.2. Synthesis of Morantel Tartrate

  • Principle: Morantel base is reacted with tartaric acid to yield morantel tartrate.

  • Procedure:

    • The synthesis follows a similar procedure to that of this compound, with tartaric acid being substituted for citric acid.[11]

    • The morantel base is synthesized through a condensation reaction involving 1-methyl-2-(3-methyl-2-thienyl)vinylpyrimidine.[11]

    • The purified morantel base is then reacted with tartaric acid to form the tartrate salt.[11]

Analytical Methods

Accurate and precise analytical methods are crucial for the quality control of morantel salts in pharmaceutical formulations and for residue analysis in animal tissues.

3.2.1. High-Performance Liquid Chromatography (HPLC) for this compound

  • Objective: To quantify the amount of this compound in a sample.

  • Methodology:

    • Extraction: Extract the sample with a mixture of water, methanol, and acetic acid (15:4:1).[10]

    • Purification: Purify the extract using a C18 minicolumn.[10]

    • Chromatographic Conditions:

      • Column: Octadecylsilylated silica-gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

      • Mobile Phase: A mixture of phosphate buffer (pH 3.3) and acetonitrile (4:1).[10]

      • Flow Rate: 1.0 mL/min.[10]

      • Column Temperature: 40°C.[10]

      • Detection: UV spectrophotometer at 320 nm.[10]

  • Quantification: Create a calibration curve using standard solutions of this compound to determine the concentration in the sample.[10]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Morantel Residue Analysis

  • Objective: To determine morantel-related residues in bovine liver.

  • Principle: Morantel and its metabolites are hydrolyzed to N-methyl-1,3-propanediamine, which is then derivatized for GC-MS analysis.

  • Methodology:

    • Hydrolysis: Hydrolyze the tissue sample to convert morantel and its metabolites to N-methyl-1,3-propanediamine.

    • Derivatization: Convert the resulting diamine to an N,N'-bis-(2-nitro-4-trifluoromethylphenyl) derivative.

    • GC-MS Conditions:

      • Utilize a gas chromatograph coupled with a mass spectrometer for separation and detection of the derivatized analyte.

  • Note: This method is suitable for regulatory monitoring of morantel residues in edible tissues.[17][18]

Mechanism of Action and Signaling Pathway

Morantel's anthelmintic activity stems from its interaction with nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.

morantel_mechanism cluster_synapse Neuromuscular Junction cluster_cell Muscle Cell Response Morantel Morantel nAChR Nicotinic Acetylcholine Receptor Muscle_Cell Nematode Muscle Cell Ion_Channel Ion Channel Opening Depolarization Prolonged Depolarization Ca_Influx Ca²⁺ Influx Contraction Muscle Hypercontraction Paralysis Spastic Paralysis Expulsion Expulsion from Host

Figure 1. Signaling pathway of morantel's anthelmintic action.

The binding of morantel to the nAChR, a ligand-gated ion channel, causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the muscle cell.[7] This influx results in a sustained depolarization of the cell membrane, leading to muscle hypercontraction and ultimately, spastic paralysis of the worm.[1][5][6] The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in a feed sample using HPLC.

hplc_workflow Sample_Collection Feed Sample Collection Extraction Extraction with Methanol/Water/Acetic Acid Sample_Collection->Extraction Purification Solid Phase Extraction (C18 Cartridge) Extraction->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis Report Final Report Data_Analysis->Report

Figure 2. Workflow for HPLC analysis of this compound.

Conclusion

The selection between this compound and morantel tartrate for formulation development depends on a variety of factors, including the desired solubility, stability, and the specific requirements of the final dosage form. Morantel tartrate generally exhibits higher water solubility, which may be advantageous for certain oral formulations. Conversely, the stability of this compound under specific storage conditions has been well-documented. The experimental protocols provided in this guide offer a foundation for the synthesis and analysis of these important anthelmintic salts. A clear understanding of morantel's mechanism of action at the molecular level is crucial for the development of new anthelmintic therapies and for managing the emergence of drug resistance. This technical guide serves as a valuable resource for researchers and professionals in the field of veterinary drug development.

References

The Discovery and Development of Tetrahydropyrimidine Anthelmintics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The battle against parasitic helminths has been a long-standing challenge in both human and veterinary medicine. The discovery of the tetrahydropyrimidine class of anthelmintics in the mid-20th century marked a significant advancement in the control of nematode infections. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and key experimental protocols associated with this important class of drugs, with a focus on its principal members: pyrantel, morantel, and oxantel.

Discovery and Historical Development

The journey of tetrahydropyrimidine anthelmintics began in the late 1950s with extensive in vivo screening programs conducted by scientists at Pfizer.[1] These efforts were aimed at identifying novel chemical entities with potent activity against gastrointestinal nematodes. This research led to the synthesis of a new class of compounds characterized by a tetrahydropyrimidine ring structure.

The first commercially successful member of this class was pyrantel , introduced in 1966.[2] Initially developed for veterinary use, its broad-spectrum efficacy against common nematodes like roundworms and hookworms led to its eventual application in human medicine.[1][2]

Further research into the structure-activity relationships of pyrantel led to the development of its analogues. Morantel , a methyl ester analog of pyrantel, was subsequently introduced and found particular use in livestock.[2][3] Another key development was the synthesis of oxantel , a m-oxyphenol derivative of pyrantel.[1][2] This modification was driven by the need to address the limited activity of pyrantel against whipworms (Trichuris spp.). Oxantel demonstrated a narrower but more targeted spectrum of activity, proving highly effective against these parasites.[1]

Chemical Structure and Synthesis

The core structure of the tetrahydropyrimidine anthelmintics consists of a 1,4,5,6-tetrahydropyrimidine ring linked to a substituted thiophene or phenol group via a vinyl bridge.

Pyrantel: (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine Morantel: (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine Oxantel: (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(3-hydroxyphenyl)vinyl]pyrimidine

The synthesis of these compounds generally involves a multi-step chemical process. For instance, the synthesis of pyrantel can be achieved by the reaction of 2-thiophenealdehyde with 1,2-dimethyltetrahydropyrimidine.[4] Morantel synthesis involves a condensation reaction with a substituted thienylvinylpyrimidine, which is then reacted with tartaric acid to form the tartrate salt.[5] These compounds are often formulated as salts, such as pyrantel pamoate or morantel tartrate, to improve their stability and modify their pharmacokinetic properties.[5][6]

G cluster_synthesis General Synthesis Workflow Thiophene/Phenol Aldehyde Thiophene/Phenol Aldehyde Condensation Reaction Condensation Reaction Thiophene/Phenol Aldehyde->Condensation Reaction Dimethyltetrahydropyrimidine Dimethyltetrahydropyrimidine Dimethyltetrahydropyrimidine->Condensation Reaction Tetrahydropyrimidine Base Tetrahydropyrimidine Base Condensation Reaction->Tetrahydropyrimidine Base Salt Formation Salt Formation Tetrahydropyrimidine Base->Salt Formation Acid (e.g., Pamoic, Tartaric) Acid (e.g., Pamoic, Tartaric) Acid (e.g., Pamoic, Tartaric)->Salt Formation Final Product (e.g., Pyrantel Pamoate) Final Product (e.g., Pyrantel Pamoate) Salt Formation->Final Product (e.g., Pyrantel Pamoate)

Caption: General synthesis workflow for tetrahydropyrimidine anthelmintics.

Mechanism of Action: Neuromuscular Blockade

Tetrahydropyrimidines exert their anthelmintic effect by acting as potent and selective agonists of nicotinic acetylcholine receptors (nAChRs) on the somatic muscle cells of nematodes.[2][7] This action is distinct from that of piperazine, which is a hyperpolarizing neuromuscular blocking agent.[8]

The binding of tetrahydropyrimidines to these receptors leads to the opening of non-selective cation channels, resulting in a persistent depolarization of the muscle cell membrane.[9] This sustained depolarization causes an initial spastic paralysis of the worm, leading to its expulsion from the host's gastrointestinal tract.[7][8]

Studies on Ascaris suum have identified at least three subtypes of muscle nAChRs, designated based on their preferential agonists:

  • L-subtype: Preferentially activated by levamisole and pyrantel.[2]

  • N-subtype: Preferentially activated by nicotine and oxantel.[2]

  • B-subtype: Preferentially activated by bephenium.[2]

The differential activation of these receptor subtypes is believed to contribute to the varying spectrum of activity among the tetrahydropyrimidine derivatives. For example, the high efficacy of oxantel against Trichuris is attributed to its potent agonistic activity at the N-subtype nAChR, which is thought to be more prevalent or critical in this nematode species.

G cluster_pathway Signaling Pathway of Tetrahydropyrimidine Anthelmintics Tetrahydropyrimidine Tetrahydropyrimidine nAChR Nicotinic Acetylcholine Receptor (e.g., L-subtype, N-subtype) Tetrahydropyrimidine->nAChR Agonist Binding Ion_Channel_Opening Cation Channel Opening nAChR->Ion_Channel_Opening Conformational Change Ion_Influx Influx of Na+ and Ca2+ Ion_Channel_Opening->Ion_Influx Depolarization Persistent Muscle Cell Membrane Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis of Nematode Depolarization->Paralysis

Caption: Signaling pathway of tetrahydropyrimidine anthelmintics at the neuromuscular junction.

Structure-Activity Relationships (SAR)

The development of different tetrahydropyrimidine anthelmintics highlights the importance of their chemical structure in determining their biological activity. Key structural features that influence their potency and spectrum of activity include:

  • The Heterocyclic Ring: The tetrahydropyrimidine ring is essential for activity.

  • The Aromatic Group: The nature of the aromatic ring system significantly impacts the spectrum of activity. The replacement of the thiophene ring in pyrantel with a meta-hydroxyphenyl group to create oxantel dramatically enhances its efficacy against Trichuris spp., demonstrating the critical role of this moiety in receptor subtype selectivity.

  • Substituents on the Aromatic Group: The methyl group on the thiophene ring of morantel, as compared to pyrantel, also modulates its activity and pharmacokinetic profile.

Further synthetic modifications of the pyrantel structure have been explored to broaden its spectrum of activity, particularly against whipworms. These studies provide valuable insights for the rational design of new anthelmintic agents.

Quantitative Data

In Vitro Efficacy (IC50/EC50 Values)
CompoundNematode SpeciesStageAssayIC50/EC50Reference
Pyrantel PamoateAncylostoma ceylanicumL3Motility90.9 µg/mL[10]
Pyrantel PamoateNecator americanusL3Motility2.0 µg/mL[10]
Pyrantel PamoateTrichuris murisL3Motility95.5 µg/mL[10]
Pyrantel PamoateTrichuris murisAdultMotility34.1 µg/mL[10]
PyrantelAscaris suumLarvaeMigration1100-4000 nM
MorantelAscaris suumMuscleContractionEC50 ~10 µM[3]
OxantelTrichuris muris--EC50 = 4.71 mg/kg (in vivo)[11]
OxantelPorphyromonas gingivalisBiofilmInhibitionIC50 = 2.2 µM[11]
Pharmacokinetic Parameters
CompoundSpeciesDoseSalt FormCmaxTmax (hours)T1/2 (hours)BioavailabilityReference
PyrantelCat100 mg/kgPamoate0.11 µg/mL1.911.36Low
PyrantelPig-Citrate--1.7541%
PyrantelPig-Pamoate---16%
PyrantelDog---4-6--
MorantelCattle10 mg/kgTartrate<0.05 µg/mL--Negligible[2][9]
MorantelGoat10 mg/kgTartrate<0.05 µg/mL--Negligible[2][9]
MorantelSheep50 mg/kgCitrate1.06 µg/mL11.7-[1]
Clinical Efficacy
CompoundHost SpeciesNematode SpeciesDoseCure Rate (%)Egg Reduction Rate (%)Reference
Pyrantel PamoateHumanAscaris lumbricoides10 mg/kg (single dose)96.7>95[12][13]
Pyrantel PamoateHumanHookworm10 mg/kg (single dose)95.2-[12]
Pyrantel PamoateHumanTrichuris trichiura10 mg/kg (single dose)54.685.7[12]
Pyrantel/OxantelHumanAscaris lumbricoides10 mg/kg (single dose)>96>95[13]
Pyrantel/OxantelHumanTrichuris trichiura10 mg/kg (single dose)31.5>80[13]
Pyrantel/OxantelHumanHookworm10 mg/kg (single dose)Poor67-68[13]
Morantel TartrateCattleCooperia oncophora10 mg/kgHighly Effective-[9]
Morantel TartrateCattleOstertagia ostertagi (18-day infection)10 mg/kgHighly Effective-[9]

Experimental Protocols

In Vitro Muscle Contraction Assay (Ascaris suum)

This assay directly measures the physiological effect of tetrahydropyrimidines on nematode muscle.

Objective: To determine the contractile response of Ascaris suum muscle strips to varying concentrations of a test compound.

Materials:

  • Adult Ascaris suum worms

  • Ascaris Ringers solution (composition can vary, but a typical solution contains: NaCl, KCl, CaCl2, MgCl2, and a buffer such as HEPES, adjusted to a physiological pH)

  • Isometric force transducer and recording apparatus (kymograph or digital data acquisition system)

  • Tissue bath with aeration

  • Test compounds (e.g., pyrantel, morantel) dissolved in an appropriate solvent (e.g., DMSO)

  • Dissection tools (scissors, forceps)

Procedure:

  • Preparation of Muscle Strips:

    • Obtain fresh adult Ascaris suum from a suitable source (e.g., abattoir).

    • Make a longitudinal incision along the dorsal or ventral line of the worm.

    • Carefully remove the internal organs to expose the body wall muscle.

    • Cut a strip of the body wall muscle (approximately 2 cm in length).

  • Mounting the Preparation:

    • Mount the muscle strip vertically in a tissue bath containing aerated Ascaris Ringers solution maintained at a constant temperature (e.g., 37°C).

    • Attach one end of the muscle strip to a fixed point in the bath and the other end to an isometric force transducer.

    • Apply a small amount of initial tension to the muscle strip and allow it to equilibrate for a set period (e.g., 30-60 minutes), during which the bathing solution should be changed periodically.

  • Data Acquisition:

    • Record the baseline muscle tension.

    • Add the test compound to the tissue bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • Record the change in muscle tension (contraction) after the addition of each concentration.

    • For cumulative dose-response curves, each subsequent concentration is added without washing out the previous one.

  • Data Analysis:

    • Measure the peak tension developed at each concentration of the test compound.

    • Plot the contractile response as a function of the log concentration of the test compound to generate a dose-response curve.

    • From the dose-response curve, determine the EC50 (the concentration that produces 50% of the maximum contractile response).

G cluster_workflow In Vitro Muscle Contraction Assay Workflow Start Start Prepare_Muscle_Strip Prepare Ascaris suum muscle strip Start->Prepare_Muscle_Strip Mount_in_Bath Mount in tissue bath with Ascaris Ringers solution Prepare_Muscle_Strip->Mount_in_Bath Equilibrate Equilibrate under initial tension Mount_in_Bath->Equilibrate Record_Baseline Record baseline tension Equilibrate->Record_Baseline Add_Compound Add test compound (cumulative concentrations) Record_Baseline->Add_Compound Record_Response Record contractile response Add_Compound->Record_Response Repeat for each concentration Record_Response->Add_Compound Analyze_Data Analyze data and generate dose-response curve Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro muscle contraction assay.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the efficacy of an anthelmintic in a clinical or field setting.

Objective: To determine the percentage reduction in fecal nematode egg counts in a group of animals after treatment with an anthelmintic.

Materials:

  • A group of naturally or experimentally infected animals.

  • The anthelmintic to be tested (e.g., pyrantel pamoate).

  • Fecal collection containers.

  • Microscope, slides, and coverslips.

  • Saturated salt solution (e.g., sodium chloride, zinc sulfate).

  • McMaster counting chamber.

Procedure:

  • Pre-treatment Sampling (Day 0):

    • Collect individual fecal samples from a representative group of animals.

    • Perform a quantitative fecal egg count (e.g., using the McMaster technique) for each animal to determine the baseline egg per gram (EPG) of feces.

  • Treatment:

    • Administer the anthelmintic to the treated group of animals according to the recommended dosage. A control group should be left untreated.

  • Post-treatment Sampling (Day 10-14):

    • Collect individual fecal samples from the same animals in both the treated and control groups.

    • Perform a quantitative fecal egg count for each animal.

  • Calculation of Fecal Egg Count Reduction:

    • Calculate the mean EPG for the treated group and the control group at both pre-treatment and post-treatment time points.

    • The percentage reduction is calculated using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100 (Note: Using a control group accounts for natural fluctuations in egg shedding.)

Interpretation: A fecal egg count reduction of 95% or greater is generally considered indicative of an effective anthelmintic treatment. Reductions below this threshold may suggest the presence of anthelmintic resistance.

Conclusion

The tetrahydropyrimidine anthelmintics, born from the screening programs of the mid-20th century, remain a cornerstone of nematode control in both human and veterinary medicine. Their mechanism of action, targeting the neuromuscular system of the parasite, provides a rapid and effective means of expulsion. The development of analogues like morantel and oxantel demonstrates the potential for chemical modification to alter the spectrum of activity and address specific parasitic challenges. A thorough understanding of their pharmacology, pharmacokinetics, and the experimental methods used to evaluate their efficacy is crucial for their continued effective use and for the development of the next generation of anthelmintic therapies.

References

Morantel Citrate as a Cholinergic Agonist in Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morantel, a tetrahydropyrimidine anthelmintic, is a potent cholinergic agonist used in veterinary medicine to treat and control parasitic infections in livestock.[1][2] Its primary mechanism of action involves targeting the neuromuscular system of nematodes, specifically by acting as an agonist on nicotinic acetylcholine receptors (nAChRs).[1][3] This action induces a sustained depolarization of the parasite's muscle membrane, leading to spastic paralysis and subsequent expulsion from the host.[1][4][5][6] This technical guide provides an in-depth review of the molecular pharmacology of morantel, its interaction with specific nAChR subtypes, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Action: Neuromuscular Depolarization

Morantel and other tetrahydropyrimidines like pyrantel exert their anthelmintic effect by selectively activating nAChRs on the somatic muscle cells of nematodes.[6][7][8][9][10] This is in contrast to the host's neuromuscular system, providing a degree of selective toxicity.[7] The binding of morantel to these receptors mimics the action of the endogenous neurotransmitter, acetylcholine (ACh), but with greater potency and persistence.[11][12]

The activation of these ligand-gated ion channels leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing sustained muscle cell depolarization.[6] This results in irreversible contraction and spastic paralysis of the worm, inhibiting its ability to maintain its position within the host's gastrointestinal tract and leading to its expulsion.[1][4][5] Some studies have also noted that morantel can act as an inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine, which would further potentiate the cholinergic effect.[13][14]

cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane (Nematode) ACh_vesicle ACh Vesicle ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release Nerve Impulse nAChR Nicotinic ACh Receptor (e.g., L-type, ACR-26/27) ACh_release->nAChR Binds Morantel Morantel Morantel->nAChR Potent Agonist Binding Ion_Channel Cation Influx (Na+, Ca2+) nAChR->Ion_Channel Opens Channel Depolarization Sustained Depolarization Ion_Channel->Depolarization Leads to Paralysis Spastic Paralysis Depolarization->Paralysis Causes

Caption: Cholinergic signaling pathway at the nematode neuromuscular junction and the agonistic action of Morantel.

Receptor Pharmacology and Subtype Specificity

Nematode nAChRs are diverse, with different subtypes exhibiting varied pharmacological properties.[5] Morantel, along with levamisole and pyrantel, primarily targets the L-subtype nAChR.[11][15] Electrophysiological studies on Ascaris suum muscle cells demonstrated that morantel and pyrantel are more potent agonists than levamisole, which is in turn more potent than acetylcholine itself.[11][16]

More recent research has identified a novel class of morantel-sensitive nAChRs in parasitic nematodes, composed of ACR-26 and ACR-27 subunits.[4][17] These subunits are co-expressed in the body wall muscle of parasites like Haemonchus contortus and Parascaris equorum.[4] When co-expressed in Xenopus laevis oocytes, Hco-ACR-26 and Hco-ACR-27 form a functional receptor that is highly sensitive to both morantel and pyrantel.[4] This ACR-26/ACR-27 receptor subtype is largely absent in free-living nematodes like Caenorhabditis elegans, suggesting it could be a specific target for parasitic species.[4]

Interestingly, while morantel is a potent agonist of L-type and ACR-26/27 receptors, it acts as a non-competitive, voltage-sensitive open-channel blocker of the nicotine-sensitive (N-type) nAChR, such as Ascaris suum ACR-16.[18]

Quantitative Data: Efficacy and Potency

The efficacy of morantel has been quantified against various gastrointestinal nematodes, including those resistant to other anthelmintic classes like benzimidazoles.

Table 1: Efficacy of Morantel Citrate Against Benzimidazole-Resistant Nematodes in Sheep

Dose: 5.94 mg/kg base

Parasite Species Worm Stage Efficacy (%)
Cooperia curticei Adult 100%[19]
Cooperia curticei 7-day-old 100%[19]
Haemonchus contortus Adult 95.1%[19]
Haemonchus contortus 7-day-old 69.8%[19]
Ostertagia circumcincta Adult 100%[19]
Ostertagia circumcincta 7-day-old 82%[19]

Data sourced from Coles GC, et al. (1993).[19]

Table 2: Relative Potency of Cholinergic Agonists on Ascaris suum Muscle Receptors
CompoundRelative Potency
MorantelMost Potent[11][16]
Pyrantel≈ Morantel[11][16]
Levamisole> Acetylcholine[11][16]
Acetylcholine (ACh)Least Potent[11][16]
Based on dose-conductance relationships from Harrow & Gration (1985).[11]
Table 3: Recommended Veterinary Dosing for Morantel
Host AnimalParasitesTypical Dose (mg/kg)
CattleGastrointestinal Roundworms7 - 15[2][14]
Sheep & GoatsGastrointestinal Roundworms6 - 12[2][14]
HorsesGastrointestinal Roundworms7.5 - 12.5[2][14]
Note: Dosing can vary by formulation (e.g., tartrate vs. citrate) and specific product recommendations.

Resistance

As with other anthelmintics, resistance to morantel can develop. Due to their similar mechanisms of action, nematodes resistant to levamisole are often cross-resistant to morantel and pyrantel.[20] Resistance has been reported in key nematode species of small ruminants, such as Haemonchus contortus and Trichostrongylus spp.[21] The continuous use of drugs with the same mode of action is a primary driver for the selection of resistant parasite populations.[22]

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is used to functionally characterize nematode nAChR subtypes and their sensitivity to morantel.

Objective: To measure the ion channel currents elicited by morantel in oocytes expressing specific nematode nAChR subunits.

Methodology:

  • RNA Preparation: Synthesize cRNA for the nAChR subunits of interest (e.g., Hco-ACR-26 and Hco-ACR-27) from linearized plasmid DNA.

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Microinjection: Inject the prepared cRNA (typically 50-100 ng per oocyte) into the cytoplasm of the oocytes.

  • Incubation: Incubate the injected oocytes for 3-7 days at 16-18°C in a suitable buffer (e.g., Barth's solution) to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with 3M KCl.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply acetylcholine or this compound at varying concentrations via the perfusion system.

    • Record the inward currents generated by the activation of the expressed nAChRs using a suitable amplifier and data acquisition software.

  • Data Analysis: Plot dose-response curves to determine parameters like EC₅₀ (half-maximal effective concentration).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize cRNA for nAChR Subunits C Microinject cRNA into Oocytes A->C B Harvest & Prepare Xenopus Oocytes B->C D Incubate Oocytes (3-7 days) C->D E Mount Oocyte in Recording Chamber D->E Receptor Expression F Voltage Clamp Membrane Potential E->F G Perfuse with Morantel (Test Compound) F->G H Record Inward Ion Currents G->H I Plot Dose-Response Curves H->I J Calculate EC50 & Pharmacological Parameters I->J

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) analysis of Morantel's effect on nAChRs.
Faecal Egg Count Reduction Test (FECRT)

This in vivo assay is the standard method for determining anthelmintic efficacy in livestock.

Objective: To measure the percentage reduction in nematode egg output in feces following treatment with this compound.

Methodology:

  • Animal Selection: Identify a group of naturally infected animals (e.g., sheep, cattle) with a sufficient pre-treatment fecal egg count (FEC), typically >150-200 eggs per gram (EPG).

  • Group Allocation: Randomly divide the animals into two groups: a control group (untreated) and a treatment group. A minimum of 10-15 animals per group is recommended.

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals in both groups.

  • Treatment: Administer this compound to the treatment group according to the recommended dosage (e.g., mg/kg body weight). The control group receives a placebo or no treatment.

  • Post-treatment Sampling (Day 10-14): Collect a second round of individual fecal samples from all animals.

  • Fecal Egg Count: Determine the FEC (EPG) for all samples using a standardized technique (e.g., McMaster method).

  • Calculation: Calculate the percentage reduction using the following formula:

    • FECR (%) = [1 - (Mean EPG Treatment Post-Tx / Mean EPG Control Post-Tx)] x 100

    • Alternatively, if control group EPG changes significantly: FECR (%) = [1 - (T2/T1) * (C1/C2)] x 100, where T and C are the mean EPGs for the Treatment and Control groups at pre-treatment (1) and post-treatment (2) time points.

Interpretation: An FECR of <95% is generally indicative of anthelmintic resistance.

References

In Vitro Activity of Morantel Citrate Against Haemonchus contortus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haemonchus contortus, commonly known as the barber's pole worm, is a highly pathogenic and economically significant gastrointestinal nematode affecting small ruminants worldwide. The increasing prevalence of anthelmintic resistance necessitates a thorough understanding of the efficacy and mechanisms of existing drugs, such as morantel citrate. This technical guide provides a comprehensive overview of the in vitro activity of this compound against H. contortus, summarizing available data, detailing experimental protocols, and visualizing its mechanism of action.

Data Presentation

While specific dose-response studies detailing the IC50 or LC50 values of this compound against various life stages of Haemonchus contortus are not extensively available in the reviewed literature, qualitative data confirms its activity.

Life StageAssay TypeConcentrationObserved EffectCitation
Third-Stage Larvae (L3)Motility/Viability Assay≤ 100 micrograms/cm³Active (lack of motility or death)[1]

Note: The available literature lacks specific quantitative data (e.g., IC50, LC50) from comprehensive dose-response studies on this compound against various life stages of H. contortus. The data presented indicates a threshold of activity observed in a broad screening of anthelmintic compounds.

Mechanism of Action: Neuromuscular Paralysis

This compound is a nicotinic acetylcholine receptor (nAChR) agonist. Its primary mechanism of action involves binding to and activating these receptors on the muscle cells of nematodes. This leads to a persistent depolarization of the muscle membrane, resulting in spastic paralysis of the worm. The paralyzed state prevents the parasite from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.

Signaling Pathway of this compound

cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Muscle Cell (H. contortus) Acetylcholine Acetylcholine ACh Acetylcholine->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Depolarization Persistent Depolarization nAChR->Depolarization Causes Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Expulsion Worm Expulsion Paralysis->Expulsion Results in Morantel This compound Morantel->nAChR Agonist Binding

Caption: Signaling pathway of this compound at the neuromuscular junction of H. contortus.

Experimental Protocols

Detailed experimental protocols for the in vitro assessment of this compound against H. contortus are not explicitly widespread in the available literature. However, based on standard anthelmintic testing procedures, the following generalized protocols can be adapted.

Egg Hatch Assay (EHA)

This assay evaluates the effect of this compound on the hatching of H. contortus eggs.

Methodology:

  • Egg Recovery: Collect fresh fecal samples from H. contortus-infected small ruminants. Recover eggs using a series of sieves and a flotation technique with a saturated salt solution.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or dimethyl sulfoxide, DMSO). Create a serial dilution to achieve the desired test concentrations.

  • Assay Setup: In a 96-well microtiter plate, add a suspension of approximately 100-150 eggs to each well. Add the different concentrations of this compound to the respective wells. Include positive (a known effective ovicidal agent) and negative (solvent only) controls.

  • Incubation: Incubate the plate at 25-27°C for 48 hours.

  • Data Collection: After incubation, add a drop of Lugol's iodine to each well to stop further development. Count the number of unhatched eggs and first-stage larvae (L1) under a microscope.

  • Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.

Larval Development Test (LDT)

This assay assesses the impact of this compound on the development of H. contortus larvae.

Methodology:

  • Larval Culture: Culture H. contortus eggs from fecal samples on a filter paper or in a Baermann apparatus at 25-27°C for 7 days to obtain third-stage larvae (L3).

  • Exsheathment (for L3 activity): If testing against exsheathed L3, incubate the larvae in a solution of sodium hypochlorite or another suitable agent to remove the protective sheath.

  • Assay Setup: In a 96-well plate, add a suspension of a known number of L3 larvae to each well containing a nutrient medium. Add the various concentrations of this compound. Include positive and negative controls.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 7 days.

  • Data Collection: After incubation, assess larval viability and development. This can be done by observing motility or by using vital stains (e.g., methylene blue). Count the number of live and dead or inhibited larvae.

  • Analysis: Determine the percentage of larval inhibition or mortality at each this compound concentration.

Adult Worm Motility Assay

This assay directly measures the paralytic effect of this compound on adult H. contortus.

Methodology:

  • Worm Collection: Collect adult H. contortus from the abomasum of freshly slaughtered, infected animals. Wash the worms in a suitable physiological saline or buffer solution.

  • Assay Setup: Place a small number of adult worms (e.g., 5-10) in each well of a 24-well plate or a small petri dish containing a maintenance medium. Add the desired concentrations of this compound.

  • Incubation: Incubate at 37°C.

  • Data Collection: Observe the motility of the worms at regular intervals (e.g., 1, 3, 6, 12, and 24 hours). A scoring system can be used to quantify the degree of paralysis.

  • Analysis: Determine the concentration and time required to induce paralysis in the adult worms.

Experimental Workflow

Fecal_Sample Fecal Sample Collection (H. contortus infected) Egg_Recovery Egg Recovery & Quantification Fecal_Sample->Egg_Recovery Adult_Collection Adult Worm Collection (from abomasum) Fecal_Sample->Adult_Collection In vivo source EHA Egg Hatch Assay (EHA) Egg_Recovery->EHA L3_Culture L3 Larval Culture (7 days) Egg_Recovery->L3_Culture Data_Analysis Data Analysis (% Inhibition, IC50/LC50) EHA->Data_Analysis LDT Larval Development Test (LDT) L3_Culture->LDT LDT->Data_Analysis AMA Adult Motility Assay (AMA) Adult_Collection->AMA AMA->Data_Analysis

References

Unraveling the Molecular Enigma: Morantel's Target in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: The anthelmintic drug morantel exerts its primary effect on parasitic nematodes by targeting a specific class of nicotinic acetylcholine receptors (nAChRs). This guide delves into the molecular intricacies of this interaction, providing a comprehensive overview of the target receptor, quantitative data on morantel's activity, detailed experimental protocols for its characterization, and visual representations of the underlying biological and experimental frameworks.

The Primary Molecular Target: A Novel Nicotinic Acetylcholine Receptor

Extensive research has identified the principal molecular target of morantel in parasitic nematodes as a novel subtype of nAChR. Unlike the nAChRs found in the model organism Caenorhabditis elegans, this morantel-sensitive receptor is a heteropentamer composed of two specific subunits: ACR-26 and ACR-27 .[1][2][3] These subunits are co-expressed in the body wall muscle cells of parasitic nematodes such as Haemonchus contortus and Parascaris equorum.[1][3] The presence of both ACR-26 and ACR-27 is crucial for the formation of a functional receptor that is highly sensitive to morantel.[1][3]

Morantel acts as a potent agonist at this ACR-26/ACR-27 receptor.[1] This binding action mimics that of the natural neurotransmitter acetylcholine (ACh), but in a sustained and overwhelming manner. The activation of these ligand-gated ion channels leads to an influx of cations, causing prolonged depolarization of the muscle cell membrane. This persistent state of excitation results in spastic paralysis of the nematode, ultimately leading to its expulsion from the host.

Interestingly, the effect of morantel is not uniform across all nematode nAChR subtypes. In the case of the Ascaris suum ACR-16 receptor, a nicotine-sensitive nAChR, morantel acts as a non-competitive, voltage-sensitive open channel blocker . This indicates a more complex and nuanced mechanism of action that can vary depending on the specific receptor composition of the nematode species.

Quantitative Analysis of Morantel's Activity

The potency of morantel and other related compounds on the ACR-26/ACR-27 receptor has been quantified using electrophysiological techniques. The following table summarizes the half-maximal effective concentrations (EC50) of various agonists on the H. contortus and P. equorum ACR-26/ACR-27 receptors expressed in Xenopus oocytes.

AgonistHaemonchus contortus ACR-26/ACR-27 EC50 (µM)Parascaris equorum ACR-26/ACR-27 EC50 (µM)
Morantel 2.8 ± 0.50.8 ± 0.1
Pyrantel2.1 ± 0.30.6 ± 0.1
Acetylcholine11.2 ± 1.22.3 ± 0.3
Levamisole> 10014.3 ± 2.1

Data sourced from Courtot et al., 2015, PLOS Pathogens.

These data clearly demonstrate the high potency of morantel on the ACR-26/ACR-27 receptor, particularly in P. equorum. Notably, the receptor from H. contortus is relatively insensitive to levamisole, highlighting the distinct pharmacological profile of this novel receptor class. The lower EC50 values for morantel and pyrantel compared to acetylcholine underscore their efficacy as anthelmintics.

Experimental Protocols

The characterization of morantel's molecular target has been achieved through a combination of molecular, genetic, and electrophysiological techniques. Below are detailed methodologies for the key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is pivotal for the functional characterization of ion channels, such as nAChRs, in a controlled environment.

I. cRNA Preparation:

  • Linearize the plasmids containing the full-length cDNA of H. contortus or P. equorumacr-26 and acr-27, as well as the ancillary factors ric-3, unc-50, and unc-74.

  • Synthesize capped cRNAs from the linearized plasmids using the T7 mMESSAGE mMACHINE® kit (Ambion).

  • Purify the resulting cRNAs using the RNeasy® Mini Kit (Qiagen) and quantify them using a spectrophotometer.

II. Oocyte Preparation and Injection:

  • Surgically remove ovarian lobes from a mature female Xenopus laevis frog.

  • Isolate individual oocytes and treat them with collagenase to remove the follicular layer.

  • Select stage V-VI oocytes and inject them with a mixture of cRNAs for acr-26, acr-27, ric-3, unc-50, and unc-74 (typically 50 nL total volume with a 1:1 ratio of acr-26 and acr-27).

  • Incubate the injected oocytes in Barth's solution at 18°C for 3-5 days to allow for receptor expression.

III. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

  • Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage sensing and one for current injection).

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Apply different concentrations of morantel and other agonists to the oocyte via the perfusion system.

  • Record the resulting currents using a GeneClamp 500B amplifier (Axon Instruments).

  • Analyze the current-voltage relationships and dose-response curves to determine EC50 values.

Heterologous Expression and Sensitivity Assays in Caenorhabditis elegans

This in vivo system allows for the validation of the functional role of the parasitic nematode receptors.

I. Generation of Transgenic C. elegans :

  • Clone the full-length cDNAs of H. contortus or P. equorumacr-26 and acr-27 into a C. elegans expression vector under the control of a body wall muscle-specific promoter (e.g., myo-3).

  • Generate transgenic worms by microinjecting the expression constructs, along with a co-injection marker (e.g., pRF4(rol-6)), into the gonad of wild-type N2 worms.

  • Establish stable transgenic lines expressing either ACR-26, ACR-27, or both subunits.

II. Morantel Sensitivity (Thrashing) Assay:

  • Synchronize the transgenic and wild-type C. elegans populations to the L4 or young adult stage.

  • Pick individual worms and place them in a drop of M9 buffer in a multi-well plate.

  • Allow the worms to acclimatize for a short period.

  • Add morantel to the M9 buffer to a final concentration of 40 µM.

  • Record the number of thrashes (one complete sinusoidal movement) for each worm over a 30-second or 1-minute interval at various time points (e.g., 0, 5, 10, 20, and 30 minutes) post-morantel exposure.

  • Compare the reduction in thrashing rates between the transgenic lines and the wild-type control to assess the conferred morantel sensitivity.

Visualizing Pathways and Workflows

Signaling Pathway of Morantel Action

morantel_signaling Morantel Morantel nAChR ACR-26/ACR-27 Nicotinic Receptor Morantel->nAChR Binds and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Depolarization Muscle Membrane Depolarization Ion_Channel->Depolarization Cation Influx Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: Signaling pathway of morantel-induced paralysis in nematodes.

Experimental Workflow for Target Identification

target_identification_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cDNA_Cloning Clone acr-26 and acr-27 from Parasitic Nematodes cRNA_Synthesis Synthesize cRNA cDNA_Cloning->cRNA_Synthesis Transgenesis Create Transgenic C. elegans cDNA_Cloning->Transgenesis Validate in vivo Oocyte_Injection Inject Xenopus Oocytes cRNA_Synthesis->Oocyte_Injection TEVC Two-Electrode Voltage Clamp Oocyte_Injection->TEVC Data_Analysis Determine EC50 Values TEVC->Data_Analysis Thrashing_Assay Morantel Sensitivity (Thrashing) Assay Transgenesis->Thrashing_Assay Phenotype_Analysis Compare Paralysis Rates Thrashing_Assay->Phenotype_Analysis

References

Morantel Citrate: A Technical Guide to Solubility and Physical Properties for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel, an anthelmintic belonging to the tetrahydropyrimidine class, is a crucial veterinary medicine for treating and controlling gastrointestinal nematode infections in livestock.[1][2] The citrate salt of morantel is frequently utilized in formulations. A thorough understanding of its solubility and physical characteristics is paramount for researchers and professionals involved in drug development, formulation, and analytical method design. This technical guide provides a comprehensive overview of morantel citrate's core physical and chemical properties, detailed experimental protocols, and insights into its mechanism of action.

Chemical and Physical Properties

This compound is a light yellow to yellow crystalline powder with a slight odor.[3] Key physical and chemical data are summarized in the table below for easy reference.

PropertyValueReference
Chemical Name 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine citrate[1]
Molecular Formula C₁₈H₂₆N₂O₈S[3]
Molecular Weight 430.47 g/mol [3]
Appearance Light yellow to yellow crystalline powder[3]
Melting Point 130-136 °C[1]
pKa Data not available

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. This compound exhibits varied solubility across different solvents.

SolventSolubilityTemperatureReference
Water50 mg/mL25 °C[1]
MethanolSolubleNot Specified[3]
EthanolSlightly SolubleNot Specified[3]
Ethyl AcetatePractically InsolubleNot Specified[3]
BenzenePractically InsolubleNot Specified[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for determining key physical properties of this compound, based on established pharmacopeial guidelines.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is adapted from the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, methanol, ethanol)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound powder to a volumetric flask. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Add a known volume of the solvent to the flask.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL by accounting for the dilution factor.

A general workflow for this process is illustrated below.

G Experimental Workflow: Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B Known volume C Sample and filter supernatant B->C After 24-48h D Dilute sample C->D E Quantify concentration by HPLC D->E F Calculate solubility E->F

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Melting Point Determination

This protocol is based on the capillary method described in the United States Pharmacopeia (USP).

Objective: To determine the melting range of this compound.

Materials:

  • This compound powder (dried)

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is thoroughly dried to remove any residual solvent.

  • Finely powder the sample.

  • Pack the dry powder into a capillary tube to a height of 2-4 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which it is completely liquid. This range is the melting point.

Mechanism of Action: Signaling Pathway

This compound's anthelmintic activity stems from its effect on the neuromuscular system of nematodes. It acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of these parasites.[1][5] This leads to prolonged receptor activation, causing spastic paralysis and subsequent expulsion of the worms from the host.[6][7]

More specifically, research has shown that morantel can act as a non-competitive antagonist and an open-channel blocker of the Ascaris suum ACR-16 nAChR.[8] Furthermore, it allosterically enhances the channel gating of neuronal nAChR α3β2 receptors, indicating a complex interaction with these vital ion channels.[9][10]

The signaling pathway can be visualized as follows:

G Signaling Pathway: this compound's Anthelmintic Action cluster_nematode Nematode Muscle Cell nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel Opening nAChR->IonChannel Conformational change Depolarization Prolonged Depolarization IonChannel->Depolarization Cation influx Paralysis Spastic Paralysis Depolarization->Paralysis Morantel Morantel Morantel->nAChR Binds and activates

Caption: this compound's mechanism of action on nematode muscle cells.

Conclusion

This technical guide provides a consolidated resource on the solubility and physical properties of this compound for the scientific community. The presented data and protocols are intended to support research and development efforts in veterinary pharmaceuticals. While key parameters have been detailed, further investigation into the quantitative solubility in common organic solvents and the determination of its pKa would provide a more complete physicochemical profile of this important anthelmintic agent.

References

Methodological & Application

Application Note: Quantification of Morantel Citrate in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of morantel citrate in animal feed using High-Performance Liquid Chromatography (HPLC) with UV detection. Morantel is a widely used anthelmintic in veterinary medicine to treat and control parasitic infections in livestock. Ensuring the correct dosage in medicated feed is crucial for efficacy and safety. This document outlines the necessary reagents, equipment, sample preparation, and chromatographic conditions for the accurate determination of this compound in various feed matrices. The method is suitable for quality control and regulatory compliance in the animal feed industry.

Introduction

Morantel, a pyrimidine derivative, is an effective broad-spectrum anthelmintic agent. It is commonly administered to livestock as this compound mixed into their feed. The concentration of this compound in the final feed product must be carefully controlled to ensure optimal therapeutic effect while avoiding potential toxicity. Therefore, a reliable and validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and accurate method for this purpose. This document describes a robust HPLC method for the analysis of this compound in both premix and formula animal feeds.

Experimental

Reagents and Materials
  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Phosphoric Acid

  • Acetic Acid (Glacial)

  • Water (HPLC Grade)

  • C18 Solid Phase Extraction (SPE) Cartridges

  • Basic Alumina for Column Chromatography

  • 0.45 µm Syringe Filters (PTFE)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • Analytical Balance

  • Volumetric Flasks (brown)

  • Erlenmeyer Flasks (brown)

  • Centrifuge

  • Mechanical Shaker

  • pH Meter

  • Solid Phase Extraction (SPE) Manifold

Chromatographic Conditions

A summary of the HPLC operating conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., Shodex C18-5B, YMC-Pack ODS-AM)
Mobile Phase Phosphate buffer solution : Acetonitrile (4:1, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 40 °C[1]
Detection UV at 320 nm[1]

Note: The mobile phase can also consist of acetonitrile, water, and phosphoric acid for a reverse-phase method.[2] For Mass-Spec compatible applications, formic acid should be used instead of phosphoric acid.[2]

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (0.1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 250 mL brown volumetric flask. Dissolve in a small amount of methanol and dilute to volume with methanol.[1] This solution should be stored in a brown glass container, covered with aluminum foil, and refrigerated. It is stable for up to 3 months under these conditions.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent (methanol for premix, or water-methanol (7:3) for formula feed) to achieve concentrations ranging from 0.2 to 5.0 µg/mL.[1]

Sample Preparation

The sample preparation procedure varies depending on the type of feed being analyzed. It is important to perform all quantification procedures in a dark room and to cover glass containers with aluminum foil to protect the light-sensitive this compound.[1]

  • Extraction: Accurately weigh 3-5 g of the premix sample (equivalent to 6-60 mg of this compound) into a 200 mL brown Erlenmeyer flask.[1] Add 100 mL of methanol and stir for 30 minutes for extraction.[1]

  • Dilution: Dilute an appropriate amount of the extract with methanol to obtain a final concentration within the range of the working standard solutions.

  • Filtration: Centrifuge the diluted solution at 5,000 x g for 3 minutes and filter the supernatant through a 0.45 µm PTFE syringe filter before HPLC injection.[1]

  • Extraction: Weigh 10.0 g of the formula feed sample into a 200 mL brown Erlenmeyer flask. Add 100 mL of the extraction solvent (water-methanol-acetic acid, 15:4:1 v/v/v) and stir for 30 minutes.[1]

  • Centrifugation: Transfer the extract to a brown centrifuge tube and centrifuge at 1,800 x g for 5 minutes.[1]

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by washing sequentially with 4 mL of methanol and 4 mL of water.[1]

    • Load 5 mL of the supernatant from the centrifugation step onto the SPE cartridge.[1]

    • Wash the cartridge with 4 mL of water and discard the eluate.

    • Elute the this compound with 4 mL of methanol.

  • Final Preparation: The eluate from the SPE step is the sample solution for HPLC analysis.

An alternative cleanup method for formula feeds involves using a basic alumina column.[1]

Data Analysis

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. The concentration of this compound in the sample is calculated using the peak area and a calibration curve generated from the working standard solutions.

Method Validation Parameters (Example)

The following table summarizes typical method validation parameters.

ParameterResult
Linearity (r²) > 0.999
Accuracy (Recovery) 98-100%[3]
Precision (CV) < 2.3%[3]
Limit of Detection (LOD) Typically in the low ng/mL range
Limit of Quantification (LOQ) Typically in the mid to high ng/mL range

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Feed Sample extract Extraction with Solvent weigh->extract centrifuge Centrifugation extract->centrifuge cleanup Cleanup (SPE or Column) centrifuge->cleanup inject Inject Sample into HPLC cleanup->inject separate Chromatographic Separation inject->separate detect UV Detection at 320 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for HPLC quantification of this compound in feed.

Conclusion

The described HPLC method provides a reliable and accurate means for the quantification of this compound in animal feed. The protocol is straightforward and utilizes common laboratory equipment. Proper sample preparation, including an effective cleanup step for complex matrices like formula feed, is critical for achieving accurate results. This method is suitable for routine quality control analysis in the feed industry and for regulatory monitoring purposes.

References

Application Notes and Protocols: Developing an In Vitro Dose-Response Curve for Morantel Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for establishing an in vitro dose-response curve for the anthelmintic drug morantel citrate using a larval motility assay with the parasitic nematode Haemonchus contortus. This compound is a nicotinic acetylcholine receptor (nAChR) agonist that induces spastic paralysis in nematodes.[1] This application note includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow to facilitate research and development of novel anthelmintics.

Introduction

Morantel is a tetrahydropyrimidine anthelmintic highly effective against various gastrointestinal roundworms.[2] Its mechanism of action involves acting as a potent agonist at the nicotinic acetylcholine receptors on the muscle cells of nematodes.[1] This activation leads to a prolonged, spastic paralysis of the worms, resulting in their expulsion from the host.[3][4] The development of in vitro assays to determine the efficacy of anthelmintics like this compound is crucial for drug screening, resistance monitoring, and understanding the fundamental mechanisms of action.[5][6] Larval motility assays are a widely used and reliable method for assessing the in vitro activity of anthelmintic compounds.[5][7]

Signaling Pathway of this compound in Nematodes

This compound exerts its effect by targeting the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes. These receptors are ligand-gated ion channels. Upon binding of an agonist like morantel, the channels open, leading to an influx of cations, which causes depolarization of the muscle cell membrane. This sustained depolarization results in muscle hypercontraction and subsequent spastic paralysis of the worm. The nAChRs in nematodes are heteropentameric structures composed of various subunits, such as UNC-29, UNC-38, and ACR-16, which determine the pharmacological properties of the receptor.[3]

Figure 1. Simplified signaling pathway of this compound in nematode muscle cells.

Experimental Protocols

This section details the protocol for a larval motility assay to determine the dose-response relationship of this compound against Haemonchus contortus third-stage larvae (L3).

Materials and Reagents
  • Haemonchus contortus third-stage larvae (L3)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Larval culture medium (e.g., RPMI-1640)[4]

  • 96-well microtiter plates

  • Incubator

  • Inverted microscope or automated motility tracker (e.g., WMicrotracker)[3]

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mg/mL): Accurately weigh 25 mg of this compound and dissolve it in 2.5 mL of DMSO. Store the stock solution at -20°C in a light-protected container.

  • Working Solutions: Prepare a serial dilution of the this compound stock solution in the larval culture medium to achieve the desired final concentrations for the dose-response curve. A suggested starting range is from 0.01 µg/mL to 100 µg/mL. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%.[3]

Larval Motility Assay Protocol

The following workflow outlines the key steps of the in vitro larval motility assay.

Figure 2. Experimental workflow for the in vitro larval motility assay.

Step-by-Step Procedure:

  • Larval Preparation: Obtain H. contortus L3 larvae and wash them several times with PBS to remove any contaminants.

  • Plating: Dispense approximately 50-100 L3 larvae suspended in 100 µL of culture medium into each well of a 96-well microtiter plate.[4]

  • Drug Addition: Add 100 µL of the this compound working solutions to the respective wells in triplicate. Include a positive control (e.g., a known effective anthelmintic like levamisole) and a negative control (culture medium with 0.5% DMSO).

  • Incubation: Incubate the plates at 37°C for 24 to 72 hours.[3]

  • Motility Assessment:

    • Manual Scoring: Observe the larvae under an inverted microscope. A larva is considered motile if it exhibits active, sinusoidal movement. A larva is considered non-motile (inhibited) if it is straight or shows only minimal, uncoordinated twitching. Count the number of motile and non-motile larvae in each well.

    • Automated Analysis: Utilize an automated motility tracker to quantify larval movement based on infrared microbeam interruptions. This method provides an objective and high-throughput assessment of motility.

  • Data Analysis:

    • Calculate the percentage of motility inhibition for each concentration using the following formula: % Inhibition = 100 - [((mean motility in treated wells) / (mean motility in negative control wells)) x 100]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of larval motility).

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a clear and structured table. While a specific IC50 for this compound from a single definitive study is not available, the table below provides a template and includes comparative data for other anthelmintics against H. contortus. The IC50 for this compound should be determined experimentally by following the protocol outlined above.

CompoundTarget OrganismAssay TypeIncubation Time (hours)IC50 (µM)95% Confidence Interval
This compound Haemonchus contortus (L3)Larval Motility24-72To be determinedTo be determined
LevamisoleHaemonchus contortus (xL3)Larval Motility241.831.48 - 2.26
IvermectinHaemonchus contortus (xL3)Larval Motility240.020.01 - 0.02
Albendazole sulfoxideHaemonchus contortus (xL3)Larval Motility720.050.04 - 0.07
MonepantelHaemonchus contortus (xL3)Larval Motility720.020.01 - 0.02

Data for comparative compounds are adapted from Munguía et al., 2022.

Conclusion

This application note provides a robust framework for researchers to develop an in vitro dose-response curve for this compound using a Haemonchus contortus larval motility assay. The detailed protocols, signaling pathway diagram, and experimental workflow are designed to ensure reproducibility and accuracy in anthelmintic drug efficacy studies. The generation of reliable dose-response data is essential for the continued development of effective strategies to combat parasitic nematode infections in both veterinary and human medicine.

References

Application Note: LC-MS/MS Analysis of Morantel Citrate Metabolites in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel, administered as morantel citrate, is a widely used anthelmintic agent in livestock, particularly sheep and cattle, for the treatment and control of gastrointestinal nematodes.[1] Due to its use in food-producing animals, regulatory agencies have established Maximum Residue Limits (MRLs) for morantel in edible tissues to ensure consumer safety.[1] Morantel undergoes extensive metabolism in vivo, primarily in the liver, through oxidation and conjugation pathways.[2] Consequently, the parent drug may not be a reliable marker for total residue analysis, making the identification and quantification of its major metabolites crucial for accurate monitoring and risk assessment.[2][3]

This application note provides a detailed protocol for the analysis of morantel and its primary metabolites in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it ideal for residue analysis in complex biological matrices.

Metabolic Pathway of this compound

Morantel is primarily metabolized through Phase I (oxidation) and Phase II (conjugation) reactions.[2] In vitro studies using bovine and porcine liver S9 fractions have identified several major metabolites.[2][3] The five most abundant metabolites include hydroxylated and cysteine-conjugated forms.[2] Understanding this pathway is essential for selecting appropriate marker residues for quantification.

morantel_metabolism morantel Morantel (m/z 221.1107) phase1 Phase I Metabolism (Oxidation) morantel->phase1 CYP450 Enzymes m1 M1: Hydroxylated Morantel (morantel + O) (m/z 237.1050) phase1->m1 m2 M2: Hydroxylated & Reduced Morantel (morantel + 2H + O) (m/z 239.1206) phase1->m2 m4 M4: Dihydroxylated Morantel (morantel + 2O) (m/z 253.0999) phase1->m4 phase2 Phase II Metabolism (Conjugation) m3 M3: Hydroxylated Morantel-Cysteine (morantel + O + Cys) (m/z 358.1240) phase2->m3 m5 M5: Dihydroxylated Morantel-Cysteine (morantel + 2O + Cys) (m/z 374.1192) phase2->m5 m1->phase2 Glutathione S-transferase m4->phase2 Glutathione S-transferase

Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the residue depletion of morantel in sheep and cattle tissues after oral administration, as well as the established Maximum Residue Limits (MRLs).

Table 1: Total Radioactive Residues of Morantel in Sheep Tissues [1] Following a single oral administration of [14C]-morantel citrate at a dose equivalent to 6 mg morantel base/kg body weight.

Time After Administration (Days)Muscle (µg/kg)Liver (µg/kg)Kidney (µg/kg)Fat (µg/kg)
1975869143434
4----
7----
10----
1419671966

Table 2: Total Radioactive Residues of Morantel in Cattle Tissues [1] Following a single oral administration of [14C]-morantel tartrate at a dose of 5.9 mg morantel base/kg body weight.

Time After Administration (Days)Muscle (µg/kg)Liver (µg/kg)Kidney (µg/kg)Fat (µg/kg)
7<10 (LOQ)4956020
14-250--
28-140--

Table 3: Maximum Residue Limits (MRLs) for Morantel in Bovine and Ovine Tissues [1] Marker residue is the sum of all residues that can be hydrolyzed to N-methyl-1,3-propanediamine, expressed as morantel equivalents.

Animal SpeciesMuscle (µg/kg)Fat (µg/kg)Liver (µg/kg)Kidney (µg/kg)Milk (µg/kg)
Bovine, Ovine10010080020050

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of morantel and its metabolites from tissue samples.

experimental_workflow sample_collection 1. Tissue Sample Collection (Muscle, Liver, Kidney, Fat) homogenization 2. Homogenization (e.g., with a mechanical homogenizer) sample_collection->homogenization extraction 3. Extraction & Protein Precipitation (Acetonitrile) homogenization->extraction centrifugation1 4. Centrifugation extraction->centrifugation1 supernatant_transfer 5. Supernatant Transfer centrifugation1->supernatant_transfer evaporation 6. Evaporation to Dryness (under Nitrogen) supernatant_transfer->evaporation reconstitution 7. Reconstitution (in mobile phase) evaporation->reconstitution centrifugation2 8. Final Centrifugation reconstitution->centrifugation2 lcms_analysis 9. LC-MS/MS Analysis (UPLC-QTOF or Triple Quadrupole) centrifugation2->lcms_analysis data_processing 10. Data Processing & Quantification lcms_analysis->data_processing

Experimental workflow for tissue analysis.
Sample Preparation (Homogenized Tissue Extraction)

This protocol is adapted from established methods for veterinary drug residue analysis.

  • Homogenization: Weigh 2 g (± 0.1 g) of thawed, homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard: Fortify the sample with an appropriate internal standard (e.g., isotopically labeled morantel) if available.

  • Extraction and Protein Precipitation: Add 10 mL of acetonitrile to the tube.

  • Vortexing: Cap the tube and vortex vigorously for 1 minute.

  • Shaking: Place the tube on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 15,000 x g for 5 minutes.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 4: Proposed MRM Transitions for Morantel and its Metabolites

Collision energies (CE) should be optimized for the specific instrument and compound. The values provided are suggestions based on typical parameters for similar compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)
Morantel 221.1124.1 / 97.115 - 30
M1 (morantel + O) 237.1181.1 / 124.115 - 35
M2 (morantel + 2H + O) 239.1Optimize based on fragmentation15 - 35
M4 (morantel + 2O) 253.1Optimize based on fragmentation15 - 40
M3 (morantel + O + Cys) 358.1Optimize based on fragmentation20 - 45
M5 (morantel + 2O + Cys) 374.1Optimize based on fragmentation20 - 45

Note: For metabolites M2, M4, M3, and M5, product ions need to be determined by infusing a standard or analyzing a sample with high concentrations of the metabolite and observing the fragmentation pattern at various collision energies.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its major metabolites in edible tissues. The detailed protocols for sample preparation and instrumental analysis, combined with the summarized quantitative data and metabolic pathway information, offer a valuable resource for researchers, scientists, and drug development professionals. By monitoring both the parent compound and its key metabolites, a more accurate assessment of total drug residue can be achieved, ensuring compliance with regulatory standards and safeguarding public health. The provided methods are a starting point and should be validated in-house to ensure performance meets the specific requirements of the laboratory.

References

Application Note: Extraction of Morantel Citrate from Fecal Samples for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel, a broad-spectrum anthelmintic from the tetrahydropyrimidine class, is widely used in veterinary medicine to treat and control gastrointestinal nematode infections in livestock. Morantel citrate is the salt form commonly administered. Monitoring its excretion and residue levels in feces is crucial for pharmacokinetic studies, efficacy assessment, and environmental impact analysis. This document provides a detailed protocol for the extraction of this compound from fecal samples, followed by clean-up and preparation for quantitative analysis by High-Performance Liquid Chromatography (HPLC).

It is critical to note that this compound is sensitive to light. All procedures should be performed in a dark room or with glassware protected from light (e.g., amber vials or containers wrapped in aluminum foil) to prevent degradation of the analyte.[1]

Experimental Protocol

This protocol outlines a method for the extraction and purification of this compound from fecal samples, adapted from established procedures for other complex matrices.

Materials and Reagents
  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Basic alumina (for column chromatography)[1]

  • Octadecylsilylated (C18) solid-phase extraction (SPE) cartridges

  • Homogenizer or blender

  • Centrifuge capable of 1,800 x g

  • Mechanical shaker or stirrer

  • Brown glass Erlenmeyer flasks (200 mL)[1]

  • Brown glass centrifuge tubes[1]

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • Analytical balance

Sample Preparation and Homogenization
  • Obtain a representative fecal sample. Fresh samples are preferred and should be refrigerated as soon as possible after collection.[2]

  • Thaw frozen samples to room temperature before processing.

  • Weigh 3-5 g of the fecal sample into a 200 mL brown glass Erlenmeyer flask.[1]

  • Add a known volume of extraction solvent (e.g., 100 mL of methanol) to the flask.[1] The ratio of solvent to sample may need to be optimized based on the moisture content of the feces.

  • Homogenize the sample within the flask using a suitable homogenizer until a uniform slurry is formed.

Extraction
  • Place the flask on a mechanical shaker or use a magnetic stirrer.

  • Stir the fecal slurry for 30 minutes to ensure efficient extraction of this compound into the solvent.[1]

  • Transfer the resulting extract to a brown glass centrifuge tube.

  • Centrifuge the tube at 1,500-1,800 x g for 5-10 minutes to pellet the solid fecal matter.[1]

  • Carefully decant the supernatant, which contains the this compound, into a clean collection vessel. This is the crude extract.

Extract Clean-up (Purification)

To remove interfering substances from the crude extract, a clean-up step using solid-phase extraction (SPE) is recommended. Both basic alumina and C18 cartridges can be effective.

Method A: Basic Alumina Column Chromatography [1]

  • Prepare a column by dry-packing 5 g of basic alumina into a 10 mm internal diameter column.[1]

  • Apply the supernatant (crude extract) to the top of the column.

  • Discard the initial 5 mL of the eluate.[1]

  • Collect the subsequent fraction containing the purified this compound. The exact volume for collection should be determined during method validation.

Method B: C18 Solid-Phase Extraction (SPE) [1]

  • Condition a C18 SPE cartridge by sequentially washing with 4 mL of methanol followed by 4 mL of water.[1]

  • Load 5 mL of the crude extract onto the conditioned cartridge.

  • Wash the cartridge to remove impurities. A common wash solvent is a water-methanol mixture.

  • Elute the this compound from the cartridge using an appropriate solvent, such as methanol or a methanol-water mixture (e.g., 7:3).[1] The eluate is the purified sample solution.

Final Sample Preparation for HPLC
  • Filter the purified sample solution through a 0.45 µm syringe filter to remove any remaining particulate matter.[1]

  • The sample is now ready for injection into the HPLC system. If necessary, dilute the sample with the mobile phase to bring the concentration within the calibration range of the instrument.

Quantitative Analysis by HPLC

Analysis is typically performed using a reverse-phase HPLC system with UV detection.

ParameterRecommended Conditions
Column C18 (e.g., YMC-Pack ODS-AM or equivalent)[1]
Mobile Phase A mixture of acetonitrile and a phosphate buffer is common. For example, a buffer of potassium dihydrogen phosphate (pH adjusted to 3.3 with phosphoric acid) and acetonitrile.[1][3]
Detection UV Spectrophotometer (Wavelength should be optimized for this compound)
Injection Volume 20 µL[1]
Flow Rate Approximately 1.0 - 2.0 mL/min[1]

Calibration: A calibration curve should be prepared using this compound standard solutions of known concentrations (e.g., 1.5 µg/mL, 3.0 µg/mL, and 4.5 µg/mL).[1] The peak area from the sample chromatogram is then used to calculate the concentration of this compound in the fecal sample.

Data Presentation

The following table summarizes key quantitative parameters relevant to the protocol. Values should be determined during in-house method validation.

ParameterTypical Range/ValueNotes
Sample Weight 3 - 5 g[1]
Extraction Solvent Volume 100 mL[1]
Centrifugation Speed 1,500 - 1,800 x g[1]
Centrifugation Time 5 - 10 min[1]
SPE Cartridge Type Basic Alumina or C18[1]
HPLC Injection Volume 20 µL[1]
Limit of Detection (LOD) Method DependentTo be determined during validation.
Limit of Quantification (LOQ) Method DependentTo be determined during validation.
Recovery (%) Method DependentTo be determined during validation.

Visualized Workflow

The following diagram illustrates the complete workflow for the extraction and analysis of this compound from fecal samples.

Morantel_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification (Clean-up) cluster_analysis Analysis SampleCollection 1. Fecal Sample Collection (3-5g) Homogenization 2. Homogenize in Methanol (100 mL) SampleCollection->Homogenization Stirring 3. Stir for 30 min Homogenization->Stirring Centrifugation 4. Centrifuge (1500-1800 x g, 5-10 min) Stirring->Centrifugation Supernatant 5. Collect Supernatant (Crude Extract) Centrifugation->Supernatant SPE 6. Solid-Phase Extraction (C18 or Alumina Column) Supernatant->SPE PurifiedExtract 7. Collect Purified Extract SPE->PurifiedExtract Filtration 8. Filter (0.45 µm) PurifiedExtract->Filtration HPLC 9. HPLC-UV Analysis Filtration->HPLC Quantification 10. Quantification HPLC->Quantification

Caption: Workflow for this compound Extraction from Fecal Samples.

References

Application Notes and Protocols: Morantel Citrate as a Reference Standard in Parasitology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing morantel citrate as a reference standard in parasitological research. Morantel, a tetrahydropyrimidine anthelmintic, is a valuable tool for in vitro and in vivo studies aimed at screening new anthelmintic compounds, investigating mechanisms of action, and monitoring parasite resistance.

Introduction

This compound is a well-characterized anthelmintic agent primarily used in veterinary medicine to treat and control gastrointestinal nematode infections in livestock such as cattle, sheep, and goats.[1][2] Its established mechanism of action and consistent efficacy against susceptible parasite strains make it an ideal positive control and reference standard in parasitology research.

Mechanism of Action: Morantel acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[2][3] This binding leads to a sustained depolarization of the muscle membrane, resulting in spastic paralysis of the worm and its subsequent expulsion from the host's gastrointestinal tract.[2][3] This distinct mode of action provides a clear phenotypic endpoint for in vitro and in vivo assays.

Quantitative Data Summary

The following tables summarize the efficacy of this compound against various gastrointestinal nematodes. This data is crucial for establishing baseline efficacy and for comparison with novel anthelmintic candidates.

Table 1: In Vivo Efficacy of this compound (as base) in Sheep

Parasite SpeciesEfficacy against Adult Worms (%)Efficacy against 7-day-old Worms (%)Dosage (mg/kg)Reference
Cooperia curticei1001005.94
Haemonchus contortus (benzimidazole-resistant)95.169.85.94
Ostertagia circumcincta (benzimidazole-resistant)100825.94
Nematodirus battus (benzimidazole-susceptible)100-5.94
Trichostrongylus vitrinus (benzimidazole-susceptible)100-5.94
Haemonchus contortus and Ostertagia circumcincta (benzimidazole-resistant)97.9 (fecal egg count reduction)-5.94

Table 2: In Vivo Efficacy of this compound against a Multi-Resistant Strain of Haemonchus contortus in Sheep

TreatmentFecal Egg Count Reduction (%)Worm Count Reduction (%)Reference
Morantel56 - 8171 - 86[4]

Table 3: Recommended Oral Dosages of Morantel (as base) for Livestock

Animal SpeciesDosage (mg/kg body weight)Salt FormReference
Cattle6 - 7.5Tartrate[1]
Sheep5 - 6Citrate[1]
Goats5 - 6Citrate[1]

Experimental Protocols

The following are detailed protocols for key experiments using this compound as a reference standard. These protocols are based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and other established methods.

In Vitro Assay: Larval Motility Inhibition Assay

This assay assesses the effect of compounds on the motility of infective third-stage larvae (L3) of nematodes.

Materials:

  • This compound standard solution (e.g., 1 mg/mL stock in sterile distilled water or DMSO, further diluted in culture medium)

  • Test compounds

  • Nematode L3 larvae (e.g., Haemonchus contortus, Trichostrongylus colubriformis)

  • Culture medium (e.g., RPMI-1640, supplemented with antibiotics)

  • 96-well microtiter plates

  • Inverted microscope or automated motility tracking system

Protocol:

  • Larvae Preparation: Obtain L3 larvae from fecal cultures. Wash the larvae several times with sterile water or PBS to remove debris.

  • Assay Setup:

    • In a 96-well plate, add approximately 50-100 L3 larvae to each well containing culture medium.

    • Prepare serial dilutions of this compound in the culture medium to create a dose-response curve. A suggested concentration range is 0.01 µg/mL to 100 µg/mL.

    • Add the diluted this compound and test compounds to the respective wells.

    • Include negative control wells (larvae in culture medium with solvent only) and positive control wells (with a known lethal substance or heat-killed larvae).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 72 hours.

  • Motility Assessment:

    • At predetermined time points (e.g., 24, 48, 72 hours), assess larval motility.

    • Manual Assessment: Observe each well under an inverted microscope and score motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

    • Automated Assessment: Use a real-time cell analyzer or other automated tracking systems to quantify larval movement.

  • Data Analysis:

    • Calculate the percentage of larval inhibition for each concentration of the test compound and this compound compared to the negative control.

    • Determine the IC50 (half-maximal inhibitory concentration) value for this compound and the test compounds by plotting the percentage of inhibition against the log of the concentration.

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating anthelmintic efficacy in vivo. This protocol is adapted from the WAAVP guidelines.

Materials:

  • This compound formulation for oral administration

  • Naturally or experimentally infected animals (e.g., sheep, goats) with a sufficient pre-treatment fecal egg count (FEC) (minimum of 150-200 eggs per gram is recommended).

  • Animal weighing scales

  • Drenching equipment

  • Fecal collection bags

  • McMaster slides or other quantitative FEC counting equipment

  • Saturated salt solution (flotation fluid)

  • Microscope

Protocol:

  • Animal Selection and Grouping:

    • Select a minimum of 10-15 animals per treatment group.

    • Animals should be of similar age, weight, and infection status.

    • Randomly allocate animals to a control group (untreated) and a treatment group (this compound). A pre- and post-treatment (paired) study design is now generally recommended.

  • Pre-treatment Sampling (Day 0):

    • Individually identify and weigh each animal.

    • Collect a fecal sample directly from the rectum of each animal.

  • Treatment Administration (Day 0):

    • Administer this compound orally to the treatment group at the recommended dose (e.g., 5-6 mg/kg for sheep). Ensure accurate dosing based on individual body weight.

    • The control group remains untreated.

  • Post-treatment Sampling:

    • Collect fecal samples from all animals in both groups 10-14 days after treatment.

  • Fecal Egg Count:

    • Perform a quantitative fecal egg count (e.g., using the McMaster technique) on all pre- and post-treatment samples.

  • Data Analysis:

    • Calculate the mean FEC for each group at each sampling point.

    • Calculate the percentage of fecal egg count reduction using the following formula: % FECR = [1 - (Mean FEC post-treatment in treated group / Mean FEC pre-treatment in treated group)] x 100

    • A reduction of 95% or more is generally considered effective.

Visualizations

Signaling Pathway of this compound

morantel_mechanism Morantel This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Morantel->nAChR Binds as Agonist MuscleCell Nematode Muscle Cell Membrane nAChR->MuscleCell Located on Depolarization Sustained Depolarization nAChR->Depolarization Causes Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Expulsion Worm Expulsion Paralysis->Expulsion Results in larval_motility_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Culture & Harvest L3 Larvae P2 Wash & Quantify Larvae P1->P2 A1 Dispense Larvae into 96-well Plate P2->A1 P3 Prepare Drug Dilutions (Morantel & Test Compounds) A2 Add Drug Dilutions to Wells P3->A2 A1->A2 A3 Incubate Plate (37°C, 24-72h) A2->A3 D1 Assess Larval Motility (Microscopy/Automated) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values D2->D3 fecrt_workflow cluster_pretreatment Pre-Treatment (Day 0) cluster_posttreatment Post-Treatment (Day 10-14) cluster_lab Laboratory Analysis T1 Select & Group Animals (min. 10-15/group) T2 Weigh & Identify Each Animal T1->T2 T3 Collect Fecal Samples T2->T3 T4 Administer this compound (Treatment Group) T3->T4 L1 Perform Fecal Egg Counts (e.g., McMaster) T3->L1 P1 Collect Fecal Samples from All Animals T4->P1 10-14 days P1->L1 L2 Calculate Mean FEC for Each Group L1->L2 L3 Calculate % FECR L2->L3

References

In Vivo Efficacy Testing of Morantel Citrate in Sheep Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel, a tetrahydropyrimidine anthelmintic, is a widely used veterinary drug for the treatment and control of gastrointestinal nematode infections in ruminants, including sheep.[1] It functions as a potent agonist at the nicotinic acetylcholine receptors on the muscle cells of nematodes, inducing a sustained muscle contraction leading to spastic paralysis and subsequent expulsion of the worms from the host's gastrointestinal tract.[2][3][4][5] The citrate salt of morantel is commonly administered orally to sheep.[6]

These application notes provide detailed protocols for two primary methods of evaluating the in vivo efficacy of morantel citrate in sheep models: the Fecal Egg Count Reduction Test (FECRT) and the Controlled Efficacy Test. These methodologies are crucial for routine monitoring of anthelmintic efficacy, detection of potential drug resistance, and the development of new anthelmintic formulations.

Data Presentation: Efficacy of this compound Against Common Sheep Nematodes

The following tables summarize the reported efficacy of this compound against key gastrointestinal nematodes in sheep. It is important to note that anthelmintic resistance to morantel has been reported in some regions, and efficacy can vary depending on the parasite strain and geographical location.

Table 1: Efficacy of this compound against Haemonchus contortus

Dosage (mg/kg body weight)Efficacy (%)Study TypeCountryReference
5.9495.1 (adult worms)Laboratory TestUnited Kingdom[7]
5.9469.8 (7-day-old worms)Laboratory TestUnited Kingdom[7]
Recommended Dose71 - 86 (worm counts)Controlled TestIndia[8]

Table 2: Efficacy of this compound against Teladorsagia circumcincta (formerly Ostertagia circumcincta)

Dosage (mg/kg body weight)Efficacy (%)Study TypeCountryReference
5.94100 (adult worms)Laboratory TestUnited Kingdom[7]
5.9482 (7-day-old worms)Laboratory TestUnited Kingdom[7]

Table 3: Efficacy of this compound against Trichostrongylus species

Dosage (mg/kg body weight)Efficacy (%)Nematode SpeciesStudy TypeCountryReference
5.94100Trichostrongylus vitrinusLaboratory TestUnited Kingdom[7]
5.5 or 10No effectTrichostrongylus colubriformisControlled TrialNew Zealand
Not SpecifiedResistantTrichostrongylus colubriformisField Strain AnalysisSouth Africa

Table 4: Efficacy of this compound against Other Nematode Species

Dosage (mg/kg body weight)Efficacy (%)Nematode SpeciesStudy TypeCountryReference
5.94100Cooperia curticei (adult & 7-day-old)Laboratory TestUnited Kingdom[7]
5.94100Nematodirus battusLaboratory TestUnited Kingdom[7]

Mechanism of Action: Signaling Pathway

This compound acts as a cholinergic agonist, specifically targeting the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible nematodes. This interaction triggers a cascade of events leading to paralysis.

G cluster_0 Nematode Muscle Cell Membrane cluster_1 cluster_2 nAChR Nicotinic Acetylcholine Receptor IonChannel Ion Channel (associated with nAChR) nAChR->IonChannel Activates Depolarization Sustained Depolarization IonChannel->Depolarization Causes Influx of Cations Morantel This compound Morantel->nAChR Binds to Extracellular Extracellular Space Intracellular Intracellular Space Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action of this compound on nematode muscle cells.

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for assessing anthelmintic efficacy in a field setting. It involves comparing fecal egg counts before and after treatment. The following protocol is based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[6][9][10][11][12]

Objective: To determine the efficacy of this compound by quantifying the reduction in nematode egg shedding in feces.

Materials:

  • This compound formulation

  • Calibrated drenching gun

  • Weighing scales

  • Gloves

  • Fecal collection containers

  • Cooler with ice packs

  • Microscope

  • McMaster slides

  • Saturated salt solution (flotation solution)

  • Beakers, graduated cylinders, stirring rods

  • Strainer or cheesecloth

Protocol:

  • Animal Selection:

    • Select a group of 15-20 sheep that have not been treated with an anthelmintic in the last 8 weeks.

    • The animals should be of a similar age and management group and have a pre-treatment mean fecal egg count of at least 200-300 eggs per gram (EPG).

  • Pre-Treatment (Day 0) Sampling:

    • Individually identify each sheep (e.g., with ear tags).

    • Collect a fresh fecal sample (approximately 10g) directly from the rectum of each animal.

    • Place each sample in a labeled container.

    • Store samples in a cooler with ice packs for transport to the laboratory.

  • Treatment Administration:

    • Weigh each sheep to ensure accurate dosage.

    • Administer the this compound formulation orally using a calibrated drenching gun according to the manufacturer's recommended dose (typically 5-6 mg/kg body weight of morantel base).[6]

  • Post-Treatment Sampling:

    • Collect fecal samples from the same animals 10-14 days after treatment.

    • Handle and store the samples as described for the pre-treatment collection.

  • Fecal Egg Count (McMaster Technique):

    • Weigh out 2g of feces from each sample.

    • Add 28ml of saturated salt solution to the feces in a beaker.

    • Mix thoroughly to create a uniform suspension.

    • Strain the suspension through a strainer or cheesecloth into another beaker.

    • Immediately after stirring the strained suspension, use a pipette to fill both chambers of a McMaster slide.

    • Allow the slide to sit for 5 minutes to allow the eggs to float to the top.

    • Examine the slide under a microscope at 100x magnification.

    • Count all nematode eggs within the grid of both chambers.

    • Calculate the EPG for each sample using the formula: EPG = (Total eggs in both chambers) x 50

  • Data Analysis:

    • Calculate the mean EPG for the group before and after treatment.

    • Calculate the percentage fecal egg count reduction using the formula: % FECR = [1 - (Mean post-treatment EPG / Mean pre-treatment EPG)] x 100

    • Efficacy is generally considered effective if the FECR is ≥95%.

G cluster_0 Day 0 cluster_1 Day 10-14 cluster_2 Laboratory Analysis A Select 15-20 Sheep B Collect Pre-Treatment Fecal Samples A->B C Weigh Sheep B->C D Administer this compound C->D E Collect Post-Treatment Fecal Samples D->E F Perform Fecal Egg Counts (McMaster Technique) E->F G Calculate % Fecal Egg Count Reduction F->G

Caption: Experimental workflow for the Fecal Egg Count Reduction Test (FECRT).

Controlled Efficacy Test

The Controlled Efficacy Test is a more definitive method for determining anthelmintic efficacy and is typically conducted in a controlled laboratory setting. It involves the experimental infection of animals and the direct counting of worms at necropsy.

Objective: To determine the efficacy of this compound by comparing the worm burdens of treated and untreated sheep.

Materials:

  • Parasite-free lambs (approximately 3-4 months old)

  • Infective third-stage (L3) larvae of the desired nematode species

  • This compound formulation

  • Drenching gun

  • Weighing scales

  • Necropsy instruments (knives, scissors, forceps)

  • Sieves of various mesh sizes

  • Collection containers, buckets

  • Formalin or other fixative

  • Dissecting microscope

Protocol:

  • Animal Acclimatization and Infection:

    • House parasite-free lambs in an environment that prevents accidental infection.

    • Acclimatize the animals to the housing and feed for at least 7 days.

    • Experimentally infect each lamb orally with a known number of infective L3 larvae (e.g., 5,000 Haemonchus contortus L3).

  • Treatment Group Allocation:

    • Approximately 21-28 days after infection (allowing parasites to mature), randomly allocate the lambs into a treatment group and a control group (at least 6 animals per group).

  • Treatment Administration:

    • Weigh each animal in the treatment group and administer this compound at the desired dose.

    • The control group remains untreated.

  • Necropsy and Worm Recovery:

    • 7-10 days after treatment, euthanize all animals from both groups.

    • Perform a systematic necropsy to recover gastrointestinal nematodes.[13]

      • Ligate the esophagus, pylorus, ileo-cecal junction, and rectum to prevent movement of contents.

      • Remove the abomasum, small intestine, and large intestine separately.

      • Process each organ individually.

  • Worm Counting:

    • Abomasum:

      • Open the abomasum along the greater curvature and empty the contents into a bucket.

      • Thoroughly wash the mucosal surface with water, collecting the washings.

      • Make the total volume of contents and washings up to a known volume (e.g., 2 liters).

      • Take a representative aliquot (e.g., 10% or 200ml) and count all worms present under a dissecting microscope.

      • Multiply the count from the aliquot to estimate the total worm burden in the abomasum.

    • Small and Large Intestines:

      • Process the small and large intestines in a similar manner, washing the contents and mucosa.

      • Due to the length, the intestines can be processed in sections.

      • Take aliquots of the contents and washings for worm counting.

  • Data Analysis:

    • Calculate the mean worm burden for each nematode species in the treated and control groups.

    • Calculate the percentage efficacy using the formula: % Efficacy = [1 - (Mean worm burden in treated group / Mean worm burden in control group)] x 100

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase A Acclimatize Parasite-Free Lambs B Experimentally Infect with L3 Larvae A->B C Allocate to Treatment and Control Groups B->C D Administer this compound to Treatment Group C->D E Euthanize All Animals D->E F Perform Necropsy and Recover GI Tracts E->F G Wash Contents and Mucosa F->G H Count Worms in Aliquots G->H I Calculate % Efficacy H->I

Caption: Experimental workflow for the Controlled Efficacy Test.

Logical Relationships in Efficacy Testing

The choice between FECRT and a Controlled Efficacy Test depends on the research question and available resources.

G cluster_0 Efficacy Testing Decision cluster_1 Field Application cluster_2 Definitive Efficacy / Drug Development Decision Need to Assess Anthelmintic Efficacy FECRT Fecal Egg Count Reduction Test (FECRT) Decision->FECRT Routine Monitoring or Suspected Resistance CET Controlled Efficacy Test Decision->CET Regulatory Submission or Primary Efficacy Determination FECRT_Adv Advantages: - Less Invasive - Lower Cost - Suitable for Farm-Level  Resistance Monitoring FECRT->FECRT_Adv CET_Adv Advantages: - Gold Standard for Efficacy - Direct Worm Counts - Can Assess Efficacy Against  Specific Larval Stages CET->CET_Adv

Caption: Logical relationship in choosing an in vivo efficacy testing method.

References

Application Note: A Comprehensive Guide to Cell Culture Assays for Determining Morantel Citrate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morantel citrate is a well-established anthelmintic agent used in veterinary medicine to treat nematode infections in livestock.[1][2] Its primary mechanism of action involves acting as a potent agonist at nicotinic acetylcholine receptors on the muscle cells of nematodes, which induces spastic paralysis and subsequent expulsion of the parasite from the host.[2][3] While effective against parasites, understanding the potential cytotoxic effects of this compound on mammalian cells is crucial for comprehensive safety profiling, exploring potential new therapeutic applications, and ensuring drug specificity.

This document provides a detailed guide with protocols for a panel of standard in vitro cell culture assays to quantitatively assess the cytotoxicity of this compound. These assays measure different cellular parameters, including metabolic activity, membrane integrity, lysosomal function, and the induction of apoptosis, offering a multi-faceted view of the compound's potential effects on cell health.

Overview of Recommended Cytotoxicity Assays

To obtain a comprehensive cytotoxicity profile for this compound, a multi-assay approach is recommended. This approach mitigates the risk of assay-specific artifacts and provides a more complete picture of the potential mechanism of cell death.

  • MTT Assay (Metabolic Activity): Measures the metabolic activity of cells, which is often proportional to the number of viable cells.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): Quantifies the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[6][7][8]

  • Neutral Red (NR) Uptake Assay (Lysosomal Integrity): Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[9][10] Damage to the cell or lysosomal membrane results in decreased dye uptake.[11]

  • Apoptosis Assays: Detect programmed cell death. Common methods include Annexin V staining to identify the externalization of phosphatidylserine in early apoptosis and caspase activity assays to measure the activation of key enzymes in the apoptotic cascade.[12][13][14]

Experimental Protocols

These protocols are designed for use in a 96-well plate format, suitable for high-throughput screening. Optimization may be required based on the specific cell line used.

Protocol 2.1: MTT Assay for Cell Viability

This protocol is based on the colorimetric detection of formazan, produced by metabolically active cells.[4]

Materials:

  • Selected mammalian cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 2.2: LDH Assay for Cytotoxicity

This protocol measures LDH released from cells with damaged plasma membranes.[7]

Materials:

  • Cells and this compound treatment as described in Protocol 2.1.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution).

  • Lysis Buffer (provided in most kits, for maximum LDH release control).

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at 490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with Lysis Buffer 45 minutes before the end of incubation.

    • Background Control: Medium only.

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate.[6]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm. It is recommended to also measure at 680 nm to determine background from the instrument and subtract it from the 490 nm reading.[6]

  • Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Protocol 2.3: Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of NR dye into the lysosomes of healthy cells.[10][11]

Materials:

  • Cells and this compound treatment as described in Protocol 2.1.

  • Neutral Red staining solution (e.g., 50 µg/mL in culture medium).

  • Washing Solution (e.g., PBS).

  • Destain/Solubilization Solution (e.g., 1% acetic acid in 50% ethanol).[10]

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at 540 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • NR Staining: After the treatment incubation, remove the medium and add 100 µL of pre-warmed Neutral Red staining solution to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO₂ to allow for dye uptake by viable cells.[10]

  • Wash: Carefully remove the staining solution and gently wash the cells with 150 µL of PBS to remove unincorporated dye.[16]

  • Dye Solubilization: Add 150 µL of the destain solution to each well.[16]

  • Shaking: Place the plate on a shaker for 10 minutes to fully extract the dye from the cells and ensure a homogenous solution.[16]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Viability is calculated as the percentage of NR uptake compared to untreated control cells.

Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be organized systematically to determine key toxicological parameters, such as the IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Representative Data for this compound Cytotoxicity using the MTT Assay This table presents a template with example data for illustrative purposes.

Cell LineThis compound Conc. (µM)Incubation Time (h)Cell Viability (%) (Mean ± SD)
HepG20 (Control)48100 ± 4.5
HepG2104895.2 ± 5.1
HepG2504881.3 ± 6.2
HepG21004852.1 ± 4.8
HepG22504825.7 ± 3.9
HepG2500488.9 ± 2.1
HEK2930 (Control)48100 ± 5.3
HEK293104898.1 ± 4.7
HEK293504889.5 ± 5.5
HEK2931004860.4 ± 6.1
HEK2932504833.8 ± 4.2
HEK2935004815.2 ± 3.3

Table 2: Summary of Calculated IC₅₀ Values for this compound This table presents a template for summarizing final results.

Cell LineAssay UsedIncubation Time (h)Calculated IC₅₀ (µM)
HepG2MTT48~105
HEK293MTT48~130
HepG2LDH48>500 (Example)
HEK293LDH48>500 (Example)

Visualized Workflows and Pathways

Diagrams help clarify complex experimental procedures and biological mechanisms.

Cytotoxicity_Screening_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Panel cluster_analysis Phase 4: Analysis CellCulture 1. Culture & Maintain Selected Cell Line PlateCells 2. Seed Cells in 96-Well Plate CellCulture->PlateCells TreatCells 4. Add Compound to Cells & Incubate (24-72h) PlateCells->TreatCells PrepareDrug 3. Prepare Serial Dilutions of this compound PrepareDrug->TreatCells MTT MTT Assay (Metabolic) TreatCells->MTT LDH LDH Assay (Membrane) TreatCells->LDH NR Neutral Red Assay (Lysosome) TreatCells->NR Apoptosis Apoptosis Assay (Annexin V) TreatCells->Apoptosis Measure 6. Measure Signal (Absorbance/Fluorescence) MTT->Measure LDH->Measure NR->Measure Apoptosis->Measure Calculate 7. Calculate % Viability & IC50 Value Measure->Calculate

Caption: General workflow for in vitro cytotoxicity screening of this compound.

LDH_Assay_Workflow start Cells Treated with This compound in 96-Well Plate centrifuge Centrifuge Plate (250 x g, 4 min) to Pellet Cells start->centrifuge transfer Transfer Supernatant (50 µL) to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix (50 µL) to each well transfer->add_reagent incubate Incubate at Room Temperature (30 min, protected from light) add_reagent->incubate add_stop Add Stop Solution (50 µL) incubate->add_stop read_plate Measure Absorbance (490 nm and 680 nm) add_stop->read_plate end Calculate % Cytotoxicity read_plate->end

Caption: Detailed experimental workflow for the LDH cytotoxicity assay.

Morantel_MoA_Nematode Morantel This compound nAChR Nematode Nicotinic Acetylcholine Receptor (nAChR) on Muscle Cell Morantel->nAChR Binds as Agonist Activation Receptor Activation & Depolarization nAChR->Activation Paralysis Spastic Paralysis of the Worm Activation->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Known mechanism of action of morantel in nematodes.

References

Application Notes and Protocols for the Detection of Morantel Citrate Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the analytical techniques used to detect and quantify morantel citrate residues in various matrices. The protocols are intended to guide researchers in establishing robust and reliable methods for residue analysis in research and quality control settings.

Introduction to this compound and Residue Analysis

This compound is a broad-spectrum anthelmintic agent used in veterinary medicine to treat and control gastrointestinal nematode infections in livestock such as cattle, sheep, and goats.[1] The presence of this compound residues in food products of animal origin, such as milk and tissues, is a concern for consumer safety. Regulatory bodies have established Maximum Residue Limits (MRLs) for morantel in various food commodities.[2] Accurate and sensitive analytical methods are therefore essential for monitoring these residues to ensure food safety and compliance with regulations.

The primary analytical techniques employed for the determination of this compound residues include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The choice of method often depends on the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., screening vs. confirmation).

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of various analytical methods for the detection of this compound and other anthelmintic residues. This data is compiled from various validation studies and allows for a direct comparison of the capabilities of each technique.

Analytical TechniqueMatrixAnalyte(s)Linearity (Range)LODLOQRecovery (%)Reference
HPLC-UV Formula FeedThis compound0.5 - 7 µg/mL>0.99Not ReportedNot ReportedNot Reported[3]
LC-MS/MS Bovine MuscleN-methyl-1,3-propanediamine (NMPA) from MorantelNot ReportedNot Reported0.42 µg/kg1.39 µg/kg89 - 97%[4]
UPLC-MS/MS Milk23 Veterinary Drugs (including anthelmintics)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[4]
LC-MS/MS Milk and Egg>150 Veterinary Drugs (including Morantel tartrate)0.25 to 100 µg/kgNot Reported0.1 µg/kg0.25 µg/kg87 - 117%[5]
HPLC-Fluorescence Milk and Animal TissuesClosantel10 - 5000 µg/L (milk), 10 - 5000 µg/kg (tissue)0.99993 µg/L (milk), 3 µg/kg (tissue)10 µg/L (milk), 10 µg/kg (tissue)Not Reported[6]

Note: Data for this compound is limited in some cases. The table includes data for other anthelmintics to provide a broader context of method performance. LOD = Limit of Detection; LOQ = Limit of Quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for this compound in Formula Feed

This protocol is based on the method described for the determination of this compound in premix and formula feed.[3]

a. Sample Preparation (Extraction and Cleanup)

  • Weigh 10.0 g of the homogenized analysis sample into a 200 mL brown Erlenmeyer flask with a stopper.

  • Add 100 mL of the extraction solvent (water-methanol-acetic acid, 15:4:1 v/v/v).

  • Stir the mixture for 30 minutes for extraction.

  • Transfer the extract to a stoppered brown centrifuge tube and centrifuge at 1,800 × g for 5 minutes.

  • Collect the supernatant for column treatment.

  • Condition an octadecylsilylated (C18) minicolumn (360 mg) by washing sequentially with 4 mL of methanol and 4 mL of water.

  • Load 5 mL of the supernatant onto the conditioned C18 minicolumn.

  • Apply pressure to allow the solution to pass through the column at a flow rate of approximately 1 mL/min until the liquid level reaches the top of the packing material.

  • Place a 10 mL volumetric flask under the minicolumn.

  • Elute the this compound by adding 10 mL of a water-methanol mixture (7:3 v/v) and applying pressure to achieve a flow rate of approximately 1 mL/min.

  • Collect the eluate. This is the sample solution for HPLC analysis.

b. HPLC-UV Analysis

  • Instrument: Liquid chromatograph with an ultraviolet spectrophotometer.

  • Column: Octadecylsilylated silica-gel column (e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size).[3]

  • Mobile Phase: Phosphate buffer solution (pH 3.3) - acetonitrile (4:1 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 320 nm.[3]

  • Injection Volume: 20 µL.[3]

c. Quantification

  • Prepare a series of this compound standard solutions in methanol (e.g., 0.5-7 µg/mL).[3]

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Morantel Residues in Tissues

This protocol outlines a general approach for the analysis of morantel residues in animal tissues, often focusing on the marker residue N-methyl-1,3-propanediamine (NMPA) after hydrolysis, or the parent compound and its metabolites.[2][7]

a. Sample Preparation (Hydrolysis, Extraction, and Cleanup)

  • For NMPA marker residue:

    • Homogenize the tissue sample (e.g., liver, muscle).

    • Perform alkaline hydrolysis to convert morantel and its metabolites to NMPA.[2]

    • Extract the NMPA from the hydrolyzed sample using an appropriate organic solvent.

    • Clean up the extract using solid-phase extraction (SPE) to remove matrix interferences.

    • Derivatize NMPA if necessary for improved chromatographic performance and detection.[4]

  • For parent drug and metabolites:

    • Homogenize the tissue sample.

    • Extract the analytes using a suitable solvent, such as acetonitrile.[6] A generic extraction with oxalic acid in acetonitrile followed by dispersive solid-phase extraction (dSPE) clean-up can also be employed for multi-residue methods.[8][9]

    • The extract may be further cleaned up using SPE.

b. LC-MS/MS Analysis

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[7]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for morantel and its metabolites.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for morantel, its metabolites, or NMPA are monitored for quantification and confirmation.

c. Quantification

  • Prepare matrix-matched calibration standards by spiking blank tissue extracts with known concentrations of this compound or its marker residue.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against concentration.

  • Analyze the prepared sample extracts.

  • Quantify the residue levels in the samples using the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) - General Protocol

While specific ELISA kits for this compound are not widely detailed in the searched literature, this general protocol for a competitive ELISA can be adapted. Commercial ELISA kits for other veterinary drug residues are available and typically follow a similar procedure.[10][11][12]

a. Principle

This is a competitive immunoassay. This compound in the sample competes with a morantel-enzyme conjugate for binding to a limited number of anti-morantel antibody binding sites coated on the microtiter plate wells. The amount of colored product formed is inversely proportional to the concentration of this compound in the sample.

b. General Procedure

  • Sample Preparation: Extract this compound from the sample matrix (e.g., milk, tissue homogenate) using the buffer or solvent recommended in the specific kit manual.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Assay Procedure:

    • Add a specific volume of the standard solutions and prepared samples to the antibody-coated microtiter wells.

    • Add the morantel-enzyme conjugate to each well.

    • Incubate the plate for a specified time at a defined temperature (e.g., room temperature or 37°C) to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well. A color will develop.

    • Incubate for a specified time in the dark.

    • Stop the reaction by adding the stop solution. The color will typically change (e.g., from blue to yellow).

  • Data Analysis:

    • Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_quantification Quantification Sample Homogenized Sample (10g) Extraction Add Extraction Solvent (Water:Methanol:Acetic Acid) & Stir for 30 min Sample->Extraction Centrifugation Centrifuge at 1,800 x g for 5 min Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Loading Load Supernatant onto C18 SPE Supernatant->SPE_Loading SPE_Conditioning Condition C18 SPE (Methanol & Water) SPE_Conditioning->SPE_Loading SPE_Elution Elute with Water:Methanol (7:3) SPE_Loading->SPE_Elution Final_Sample Sample for HPLC SPE_Elution->Final_Sample HPLC_System HPLC System Final_Sample->HPLC_System Inject 20 µL Column C18 Column (40°C) HPLC_System->Column Detector UV Detector (320 nm) Column->Detector Mobile_Phase Phosphate Buffer:ACN (4:1) Flow Rate: 1.0 mL/min Mobile_Phase->Column Data_Acquisition Data Acquisition (Chromatogram) Detector->Data_Acquisition Calculation Calculate Sample Concentration Data_Acquisition->Calculation Standards Prepare Morantel Standard Solutions Calibration_Curve Generate Calibration Curve (Peak Area vs. Conc.) Standards->Calibration_Curve Calibration_Curve->Calculation

Caption: HPLC-UV workflow for this compound analysis in feed.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Homogenized Tissue Sample Extraction Extraction with Acetonitrile Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction->Cleanup Final_Sample Sample for LC-MS/MS Cleanup->Final_Sample LC_System LC System (Gradient Elution) Final_Sample->LC_System Inject MSMS_System Tandem Mass Spectrometer (ESI+, MRM mode) LC_System->MSMS_System Data_Acquisition Data Acquisition MSMS_System->Data_Acquisition Calculation Calculate Residue Concentration Data_Acquisition->Calculation Standards Prepare Matrix-Matched Standards Calibration_Curve Generate Calibration Curve Standards->Calibration_Curve Calibration_Curve->Calculation

Caption: General workflow for LC-MS/MS analysis of morantel residues.

ELISA_Workflow Start Start Sample_Prep Sample & Standard Preparation Start->Sample_Prep Add_Sample_Standard Add Samples/Standards to Antibody-Coated Plate Sample_Prep->Add_Sample_Standard Add_Conjugate Add Enzyme Conjugate Add_Sample_Standard->Add_Conjugate Incubate_Compete Incubate (Competitive Binding) Add_Conjugate->Incubate_Compete Wash1 Wash Plate Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze Calculate Concentration using Standard Curve Read_Absorbance->Analyze End End Analyze->End

Caption: Competitive ELISA workflow for residue analysis.

References

Troubleshooting & Optimization

Morantel Citrate in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with morantel citrate in aqueous solutions. This compound, an anthelmintic agent, is known to exhibit stability challenges, particularly in aqueous environments. This resource compiles crucial data on its stability profile, degradation pathways, and analytical methodologies to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in aqueous solutions?

This compound is primarily susceptible to photodegradation and hydrolysis.[1] Exposure to light can cause rapid degradation, and the pH of the aqueous solution significantly influences its stability.

Q2: How can I prevent the degradation of my this compound stock solutions?

To minimize degradation, it is crucial to protect solutions from light by using amber glassware or by wrapping containers in aluminum foil.[1] For short-term storage (up to 72 hours), protected solutions can be kept at room temperature. For longer-term storage (up to 3 months), refrigeration of light-protected solutions is recommended.[1] Preparing fresh solutions for each experiment is the best practice to ensure accuracy.

Q3: What is the optimal pH for dissolving and storing this compound in an aqueous solution?

An acidic pH range of 3.0 to 4.0 is optimal for the formation of the stable citrate salt, which can enhance its stability in solution. Maintaining the pH within this range is advisable during sample preparation and analysis.

Q4: What are the known degradation products of this compound?

Under alkaline hydrolysis, morantel and its major metabolites can be converted to N-methyl-1,3-propanediamine.[2] Acidic hydrolysis can yield 3-(3-methyl-2-thienyl) acrylic acid.[2] Metabolic degradation in vivo involves oxidation of the thiophene and tetrapyrimidine rings, as well as glutathione conjugation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency in Standard Solutions PhotodegradationPrepare fresh standards for each experiment and always store them in light-protected containers (amber vials or foil-wrapped). Confirm the concentration of the stock solution before preparing dilutions.[1]
Hydrolysis due to inappropriate pHEnsure the pH of the aqueous solution is maintained between 3.0 and 4.0. Use appropriate buffers if necessary.
Variable Results in Assays Degradation of this compound during the experimentMinimize the exposure of samples to light throughout the experimental procedure. If possible, work under low-light conditions. Maintain a consistent and optimal pH for all samples and standards.
Appearance of Unknown Peaks in Chromatograms Formation of degradation productsConduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Use a stability-indicating analytical method that can resolve this compound from its degradants.
Poor Solubility in Aqueous Buffers High pH of the bufferAdjust the pH of the buffer to the optimal range of 3.0-4.0 to improve solubility and stability.

Quantitative Data Summary

Table 1: Photostability of this compound (0.5 µg/mL) in Aqueous Solution at Room Temperature[1]

ContainerLight ConditionRemaining this compound after 2 hoursRemaining this compound after 6 hoursRemaining this compound after 72 hours
Transparent GlassExposed to Light~10%--
Brown GlassExposed to Light-~50%-
Transparent GlassCovered with Aluminum FoilStableStableStable
Brown GlassCovered with Aluminum FoilStableStableStable

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Standard Stock Solution

This protocol outlines the preparation of a 100 µg/mL this compound standard stock solution, adapted from established analytical methods.[1]

Materials:

  • This compound reference standard

  • Methanol, HPLC grade

  • 250 mL brown volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer the weighed standard into a 250 mL brown volumetric flask.

  • Add a small amount of methanol to dissolve the standard.

  • Once dissolved, add methanol to the gauge line.

  • Stopper the flask and mix thoroughly.

  • Store the stock solution in a refrigerator, protected from light.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Incubate the this compound solution in 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis: Incubate the this compound solution in 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a this compound solution to a controlled light source, such as a xenon lamp, according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Aqueous Solution (pH 3-4) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose to Stress Conditions base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to Stress Conditions photo Photolytic Stress (Xenon Lamp) prep->photo Expose to Stress Conditions hplc HPLC-PDA/LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Identify & Characterize Degradation Products hplc->identification

Caption: Forced degradation experimental workflow for this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Is the this compound solution freshly prepared and light-protected? start->check_solution check_ph Is the solution pH within the optimal range (3.0-4.0)? check_solution->check_ph Yes reprepare Action: Prepare fresh solution, protect from light. check_solution->reprepare No check_method Is the analytical method validated and stability-indicating? check_ph->check_method Yes adjust_ph Action: Adjust pH using appropriate buffers. check_ph->adjust_ph No validate_method Action: Validate method, ensure separation of degradation products. check_method->validate_method No end Consistent Results check_method->end Yes reprepare->check_solution adjust_ph->check_ph validate_method->check_method

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Morantel Citrate Low Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of morantel citrate's low oral bioavailability in research models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound generally low?

A1: The low oral bioavailability of this compound is attributed to several factors. It is poorly absorbed from the gastrointestinal (GI) tract, and a significant portion of the administered dose is excreted unchanged in the feces.[1] Additionally, like other xenobiotics, its absorption may be limited by metabolic enzymes in the gut wall and liver (first-pass metabolism) and potentially by efflux transporters that pump the drug back into the intestinal lumen.

Q2: What is the primary mechanism of action for morantel?

A2: Morantel is an anthelmintic agent that acts as a potent agonist at nicotinic acetylcholine receptors on the muscle cells of nematodes.[2] This activation leads to a prolonged, spastic paralysis of the worms, resulting in their expulsion from the host's gastrointestinal tract.

Q3: How is morantel metabolized?

A3: Morantel undergoes metabolism primarily in the liver. The main metabolic pathway involves oxidation of the thiophene and tetrahydropyrimidine rings.[2] In vitro studies using bovine liver S9 fractions have identified hydroxylation as a key phase I metabolic reaction.[3]

Q4: What are the key pharmacokinetic parameters of this compound in different animal models?

A4: The pharmacokinetic parameters of morantel can vary significantly between species. Below is a summary of available data.

Data Presentation: Pharmacokinetic Parameters of Morantel

SpeciesSalt FormDose (mg/kg bw)Cmax (µg/mL)Tmax (hours)Primary Excretion RouteReference
CattleTartrate10< 0.05-Feces[4]
GoatsTartrate10< 0.05-Feces[4]
SheepCitrate5-6 (base)Not specified-Feces (67%), Urine (18%)[2]
MiceCitrate50 (base)Not specified-Urine (~27% of dose)[2]
RatsTartrate6-30 (base)Not specified-Urine (8-43% of dose)[2]

Note: Data is limited and varies between studies. Cmax and Tmax values are not consistently reported.

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro and in vivo experiments with this compound.

Issue 1: High variability in plasma concentrations in vivo.
  • Possible Cause 1: Formulation and Solubility. this compound has low aqueous solubility, which can lead to variable dissolution and absorption.

  • Possible Cause 2: First-Pass Metabolism. Extensive metabolism in the liver and/or gut wall can significantly reduce the amount of drug reaching systemic circulation.

    • Troubleshooting Tip: Co-administration with known inhibitors of cytochrome P450 (CYP) enzymes, particularly the CYP3A family which is abundant in the liver and small intestine, could be explored. However, this would require careful dose adjustments and preliminary in vitro studies to confirm which CYP isoenzymes metabolize morantel.

  • Possible Cause 3: Efflux Transporter Activity. P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump this compound back into the gut lumen, limiting its absorption. While not definitively proven for morantel, this is a common mechanism for low bioavailability of many drugs.

    • Troubleshooting Tip: In in vitro models like Caco-2 cells, the involvement of P-gp can be investigated by co-incubating with a P-gp inhibitor such as verapamil or cyclosporine A and observing any increase in apical-to-basolateral transport.

Issue 2: Low permeability observed in Caco-2 cell assays.
  • Possible Cause 1: Poor Passive Diffusion. The physicochemical properties of this compound may inherently limit its ability to passively cross cell membranes.

    • Troubleshooting Tip: Experiment with the inclusion of permeation enhancers in your assay. These are compounds that can transiently open the tight junctions between epithelial cells or disrupt the cell membrane to increase drug transport. A general protocol for evaluating permeation enhancers is provided below.

  • Possible Cause 2: Active Efflux. As mentioned, Caco-2 cells express efflux transporters like P-gp on their apical surface.

    • Troubleshooting Tip: To confirm if this compound is a P-gp substrate, perform a bi-directional transport study (apical-to-basolateral vs. basolateral-to-apical). A significantly higher B-A transport compared to A-B transport suggests active efflux. This can be confirmed by repeating the experiment in the presence of a P-gp inhibitor.

Experimental Protocols

Protocol 1: Hypothetical Preparation of a this compound Solid Dispersion (Adapted from protocols for other poorly soluble drugs)

This protocol describes a solvent evaporation method to prepare a solid dispersion of this compound, which could enhance its dissolution rate.

  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol, Rotary evaporator, Vacuum oven.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of 95% ethanol with stirring.

    • Continue stirring until a clear solution is obtained.

    • Evaporate the ethanol using a rotary evaporator at 50°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

    • Perform dissolution studies comparing the solid dispersion to the pure drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Protocol 2: In Vitro Caco-2 Permeability Assay to Evaluate Efflux and Enhancement

This protocol outlines a method to assess the permeability of this compound and investigate the effects of potential efflux pump inhibitors and permeation enhancers.

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts (e.g., 0.4 µm pore size) for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in HBSS.

    • To assess apical-to-basolateral (A-B) transport, add the this compound solution to the apical side of the Transwell insert and fresh HBSS to the basolateral side.

    • To assess basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

    • Analyze the concentration of this compound in the samples using a validated analytical method such as HPLC-UV or LC-MS/MS.[3][5]

  • Investigating Efflux and Enhancement:

    • Efflux Inhibition: Repeat the bi-directional transport study in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) to determine if the efflux ratio (Papp B-A / Papp A-B) decreases.

    • Permeation Enhancement: In the A-B transport direction, co-administer this compound with a permeation enhancer (e.g., sodium caprate or chitosan) on the apical side and compare the apparent permeability coefficient (Papp) to that of this compound alone.

Protocol 3: Hypothetical Nanoformulation of this compound

This protocol describes the preparation of this compound-loaded nanoparticles using an oil-in-water emulsification-solvent evaporation method, which may improve oral absorption.

  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM), Polyvinyl alcohol (PVA), Magnetic stirrer, Ultrasonicator.

  • Procedure:

    • Dissolve this compound and PLGA in DCM to form the organic phase.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v).

    • Add the organic phase to the aqueous phase dropwise while stirring at high speed to form a primary emulsion.

    • Sonicate the primary emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.

    • Continue stirring the nanoemulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them.

    • Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and in vitro drug release profile.

Visualizations

morantel_metabolism morantel This compound absorption GI Absorption (Low) morantel->absorption Oral Administration liver Liver absorption->liver Portal Vein excretion Excretion absorption->excretion Fecal (Unchanged Drug) phase1 Phase I Metabolism (Oxidation/Hydroxylation) liver->phase1 CYP450 Enzymes metabolites Hydroxylated Metabolites phase1->metabolites metabolites->excretion Urine/Bile

Caption: Proposed metabolic pathway of this compound.

experimental_workflow cluster_formulation 1. Formulation Development cluster_invitro 2. In Vitro Testing cluster_invivo 3. In Vivo Studies Start This compound Powder SD Solid Dispersion Start->SD NP Nanoparticles Start->NP Dissolution Dissolution Assay SD->Dissolution NP->Dissolution Caco2 Caco-2 Permeability Dissolution->Caco2 PK Pharmacokinetic Study (Animal Model) Caco2->PK Bioavailability Assess Bioavailability (Cmax, AUC) PK->Bioavailability

Caption: Workflow for developing and testing new this compound formulations.

troubleshooting_logic start Low Bioavailability Observed solubility Is drug fully dissolved in GI tract? start->solubility permeability Is intestinal permeability low? solubility->permeability Yes formulate Improve Formulation (Solid Dispersion, Nanoparticles) solubility->formulate No metabolism Is first-pass metabolism high? permeability->metabolism No enhancers Use Permeation Enhancers permeability->enhancers Yes inhibitors Co-administer CYP or P-gp Inhibitors metabolism->inhibitors Yes

References

Technical Support Center: Optimizing HPLC Mobile Phase for Morantel Citrate Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of morantel citrate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation?

A common starting point for reversed-phase HPLC analysis of this compound is a mixture of acetonitrile (MeCN) and water or an acidic buffer.[1] A frequently used mobile phase consists of a phosphate buffer and acetonitrile in a 4:1 ratio.[2] For methods compatible with mass spectrometry (MS), phosphoric acid should be replaced with a volatile acid like formic acid.[1]

Q2: What type of HPLC column is recommended for this compound analysis?

Octadecylsilylated silica gel columns (C18) are commonly used for the separation of this compound.[2] For specific applications, other columns like Newcrom R1, a reverse-phase column with low silanol activity, can also be employed.[1]

Q3: What is the optimal detection wavelength for this compound?

A UV detector set at a measurement wavelength of 320 nm is often used for the quantification of this compound.[2]

Q4: How should I prepare this compound standards and samples?

This compound is sensitive to light and can degrade. Therefore, all quantification processes should be performed in a dark place or by covering glassware with aluminum foil.[2] Standard solutions are typically prepared by dissolving this compound in methanol and then diluting with a mixture of methanol and water.[2] Samples from premixes can be extracted with methanol, centrifuged, and then filtered before injection.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization of this compound.Adjust the pH of the aqueous component of the mobile phase. For basic compounds like morantel, a lower pH (e.g., pH 3.3 using a phosphate buffer with phosphoric acid) can improve peak shape.[2]
Secondary interactions with the stationary phase.Consider using a column with low silanol activity or adding a competing base to the mobile phase.[1][3]
Column overload.Reduce the concentration of the injected sample or decrease the injection volume.[4]
Inconsistent Retention Times Fluctuation in mobile phase composition.If using a gradient mixer, prepare the mobile phase manually to ensure consistent composition. Ensure the mobile phase is properly degassed.[4][5]
Temperature variations.Use a column oven to maintain a constant temperature.[4][5]
Column degradation.Flush the column with a strong solvent or, if necessary, replace the column.[4]
Low Resolution/Peak Co-elution Mobile phase is too strong or too weak.Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
Inefficient column.Use a column with a smaller particle size or a longer length to increase efficiency.[6]
High Backpressure Blockage in the system (e.g., guard column, column frit, or tubing).Systematically check and replace components, starting from the detector and moving backward to the pump. Reverse flush the column (disconnected from the detector).[4]
Particulate matter from the sample.Ensure samples are properly filtered through a 0.45 µm or smaller pore size filter before injection.[2]
Ghost Peaks Contamination in the mobile phase or from the sample.Use high-purity solvents and reagents. Include a blank injection (injecting only the mobile phase) to identify the source of the ghost peaks.
Carryover from previous injections.Implement a needle wash step in the injection sequence.

Experimental Protocols

Protocol 1: Basic Isocratic HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound.

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Phosphoric Acid

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

2. Mobile Phase Preparation (Phosphate Buffer:Acetonitrile 4:1):

  • Prepare a phosphate buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1 L of water.

  • Adjust the pH of the buffer to 3.3 with phosphoric acid (1:10 dilution).[2]

  • Filter the buffer through a 0.45 µm membrane filter.

  • Mix the filtered phosphate buffer with acetonitrile in a 4:1 (v/v) ratio.

  • Degas the final mobile phase using sonication or vacuum filtration.

3. Chromatographic Conditions:

Parameter Condition
Column Octadecylsilylated silica-gel (C18), 4.6 mm x 250 mm, 5 µm
Mobile Phase Phosphate buffer (pH 3.3):Acetonitrile (4:1)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 320 nm
Injection Volume 20 µL

4. Standard Preparation:

  • Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

  • Further dilute the stock solution with the mobile phase to create a series of calibration standards.

5. Sample Preparation (from a premix):

  • Accurately weigh a portion of the premix.

  • Add methanol and stir for 30 minutes for extraction.

  • Centrifuge the extract at 1,500 x g for 5 minutes.

  • Filter the supernatant through a 0.5 µm or smaller pore size membrane filter.[2]

  • Inject the filtered solution into the HPLC system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase sample_prep Sample Extraction reagents->sample_prep hplc_system HPLC System (Pump, Injector, Column, Detector) mobile_phase->hplc_system sample_prep->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition chromatogram Chromatogram Analysis data_acquisition->chromatogram quantification Quantification chromatogram->quantification

Caption: A general workflow for the HPLC analysis of this compound.

troubleshooting_logic start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes resolution Low Resolution? retention_time->resolution No check_mp Check Mobile Phase Composition & Degassing retention_time->check_mp Yes adjust_organic Adjust Organic Solvent Ratio resolution->adjust_organic Yes check_column Check/Replace Column adjust_ph->check_column check_temp Check Column Temperature check_mp->check_temp

Caption: A simplified decision tree for troubleshooting common HPLC issues.

References

How to manage morantel citrate light sensitivity during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the light sensitivity of morantel citrate during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is a light-sensitive compound. Exposure to light can lead to its degradation, which can affect the accuracy and reproducibility of your experimental results. Quantification processing should be performed in a dark place or with appropriate light-protective measures.[1]

Q2: How quickly does this compound degrade under laboratory light conditions?

A2: The degradation rate of this compound is significant in the presence of light. In a standard solution (0.5 µg/mL) stored at room temperature in a transparent glass container, the concentration can decrease to approximately 10% of the initial value within 2 hours. In a brown glass container, the concentration can decrease to about 50% in 6 hours.[1]

Q3: What are the optimal storage conditions for this compound solutions to prevent light-induced degradation?

A3: To ensure stability, this compound standard solutions should be stored in a brown glass container, covered with aluminum foil, and kept in a refrigerator. Under these conditions, the solution is stable for as long as 3 months.[1] For the solid compound, storage at 2–10°C in argon-filled containers is recommended to extend shelf life to 24 months.

Q4: Can the degradation of this compound affect my experimental results?

A4: Yes. The degradation of this compound leads to a decrease in its effective concentration, which can result in inaccurate measurements of its biological activity or efficacy. Furthermore, the degradation products themselves could potentially interfere with your assay, leading to misleading results.

Q5: What is the mechanism of action of this compound?

A5: this compound is an anthelmintic agent that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[2] This activation leads to prolonged muscle contraction and spastic paralysis of the parasite, resulting in its expulsion from the host.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or lower-than-expected drug efficacy in in-vitro/in-vivo experiments. Degradation of this compound due to light exposure.Prepare solutions fresh before each experiment. Work under subdued light conditions or use red light. Protect all solutions and experimental setups from light using aluminum foil or opaque containers. Store stock solutions in amber vials wrapped in foil at 2-8°C.
High variability in quantitative analysis (e.g., HPLC, spectrophotometry). Photodegradation of the compound during sample preparation or analysis.Perform all sample preparation steps in a dark room or a room with safelights.[1] Use amber-colored volumetric flasks and vials. If using an autosampler, ensure the sample tray is protected from light. Cover all glassware with aluminum foil.[1]
Unexpected or off-target effects observed in cell-based assays. Interference from unknown photodegradation products.Minimize light exposure during all stages of the experiment. Run a "degraded" this compound control (a solution intentionally exposed to light) to assess the effect of degradation products on your assay.
Precipitate formation in this compound solutions. Potential for photodegradation products to have lower solubility.Visually inspect solutions for any signs of precipitation before use. If observed, discard the solution and prepare a fresh batch, ensuring rigorous light protection.

Data Presentation

Table 1: Stability of this compound Standard Solution (0.5 µg/mL) at Room Temperature

Container TypeLight ConditionStability after 2 hoursStability after 6 hoursStability after 72 hours
Transparent GlassExposed to light~10% remaining[1]Not specifiedNot specified
Brown GlassExposed to lightNot specified~50% remaining[1]Not specified
Transparent/Brown GlassCovered with Aluminum FoilStable[1]Stable[1]Stable[1]

Experimental Protocols

Protocol: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the quantification of this compound in premix feeds and can be modified for other sample types.[1]

Objective: To determine the concentration of this compound in a sample while minimizing light-induced degradation.

Materials:

  • This compound reference standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Water, HPLC grade

  • Brown volumetric flasks and stoppers

  • Brown centrifuge tubes

  • Aluminum foil

  • Syringe filters (PTFE, 0.45 µm)

  • HPLC system with a UV detector

  • Octadecylsilylated silica-gel column (e.g., C18, 5 µm, 4.6 x 250 mm)

Procedure:

1. Preparation of Reagents and Standard Solutions (Perform in a dark room or under red light):

  • Phosphate Buffer (pH 3.3): Dissolve 6.8 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.3 with phosphoric acid.
  • Mobile Phase: Prepare a mixture of phosphate buffer and acetonitrile (e.g., 4:1 v/v). Degas before use.
  • This compound Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 250 mL brown volumetric flask. Dissolve and dilute to volume with methanol. Wrap the flask in aluminum foil.[1]
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase in brown volumetric flasks.

2. Sample Preparation (Perform in a dark room or under red light):

  • Accurately weigh the sample containing this compound and transfer it to a stoppered brown Erlenmeyer flask.
  • Add a known volume of methanol for extraction and stir for 30 minutes.[1]
  • Transfer the extract to a stoppered brown centrifuge tube and centrifuge at 1,500 x g for 5 minutes.[1]
  • Dilute the supernatant with the mobile phase to an expected concentration within the range of the standard curve.
  • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

3. HPLC Analysis:

  • Column: Octadecylsilylated silica-gel column
  • Mobile Phase: Phosphate buffer-acetonitrile mixture
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 320 nm
  • Injection Volume: 20 µL
  • Column Temperature: 40°C
  • Inject the standard solutions and the sample solution into the HPLC system.

4. Calculation:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation (Dark Room / Red Light) cluster_analysis HPLC Analysis prep_start Start: Weigh this compound & Sample dissolve Dissolve in Methanol (Brown Volumetric Flask) prep_start->dissolve extract Extract Sample (Brown Erlenmeyer Flask) prep_start->extract standards Prepare Working Standards (Dilute Stock Solution) dissolve->standards centrifuge Centrifuge Extract (Brown Centrifuge Tube) extract->centrifuge dilute Dilute Supernatant centrifuge->dilute filter Filter into Amber Vial dilute->filter inject Inject Sample into HPLC filter->inject detect UV Detection at 320 nm inject->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Experimental workflow for quantitative analysis of this compound.

troubleshooting_logic cluster_solutions Corrective Actions start Inconsistent Experimental Results? check_light Was the compound protected from light at all stages? start->check_light action1 Use amber glassware and wrap with aluminum foil. check_light->action1 No end_bad Problem Persists: Consider other experimental variables. check_light->end_bad Yes action2 Work in a dark room or under safelight. action1->action2 action3 Prepare fresh solutions before each experiment. action2->action3 action4 Run a 'degraded compound' control. action3->action4 end_good Problem Resolved action4->end_good

Caption: Troubleshooting logic for experiments with this compound.

signaling_pathway morantel This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) on Nematode Muscle Cell morantel->nAChR Agonist Binding ion_channel Ion Channel Opening nAChR->ion_channel depolarization Membrane Depolarization ion_channel->depolarization Cation Influx contraction Prolonged Muscle Contraction depolarization->contraction paralysis Spastic Paralysis contraction->paralysis expulsion Expulsion of Parasite paralysis->expulsion

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Troubleshooting Poor Peak Shape in Morantel Citrate Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of morantel citrate, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the surface of silica-based columns like C18.[1][2][3][4][5] At a typical mobile phase pH, the basic nitrogen atoms in the morantel molecule can become protonated, leading to a positive charge. If residual silanol groups on the column's stationary phase are deprotonated (negatively charged), an ion-exchange interaction can occur, causing some analyte molecules to be retained longer and resulting in a tailing peak.[3]

Q2: Why is the mobile phase pH critical for good peak shape in this compound analysis?

A2: The mobile phase pH is a critical parameter because it controls the ionization state of both the this compound analyte and the stationary phase.[6][7] For basic compounds like this compound, using an acidic mobile phase (typically around pH 3) helps to suppress the ionization of residual silanol groups on the silica packing material.[3][8] This minimizes the undesirable secondary ionic interactions that lead to peak tailing.[3] At a low pH, the this compound molecule will be protonated, which is acceptable as long as the silanol groups are not ionized.

Q3: What type of column is recommended for this compound analysis?

A3: A reversed-phase C18 column is commonly used for this compound analysis.[9][10] To minimize peak tailing associated with basic compounds, it is highly recommended to use a modern, high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds, which has low silanol activity.[2][9]

Q4: Can the sample solvent affect the peak shape of this compound?

A4: Yes, the sample solvent can significantly impact peak shape. Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can lead to peak fronting or broadening.[11][12][13] It is always best to dissolve the this compound standard and sample in the initial mobile phase composition whenever possible. If a different solvent must be used due to solubility constraints, it should ideally be weaker than the mobile phase.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Verify Mobile Phase pH Is it acidic (around 3-4)? start->check_ph adjust_ph Adjust Mobile Phase pH Use a buffer (e.g., phosphate) and adjust with an acid like phosphoric acid. check_ph->adjust_ph No check_column Evaluate Column Is it an end-capped C18 or low-silanol activity column? check_ph->check_column Yes adjust_ph->check_column replace_column Replace Column Consider a column specifically designed for basic compounds. check_column->replace_column No check_buffer Check Buffer Concentration Is it sufficient (e.g., 10-25 mM)? check_column->check_buffer Yes replace_column->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_modifier Consider Mobile Phase Modifier Is a competing base like triethylamine (TEA) being used? check_buffer->check_modifier Yes increase_buffer->check_modifier add_modifier Add a Competing Base (e.g., TEA) Use a low concentration (e.g., 0.1%). check_modifier->add_modifier No end Symmetrical Peak Shape Achieved check_modifier->end Yes add_modifier->end

Caption: Troubleshooting workflow for addressing peak tailing in this compound chromatography.

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to 3-4 using a buffer (e.g., phosphate buffer) and an acid like phosphoric acid to protonate the silanol groups and minimize ionic interactions.[3][8] Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds with low silanol activity.[2][9] Consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.[3][14]
Insufficient Buffer Capacity Ensure the buffer concentration is adequate, typically in the range of 10-25 mM, to maintain a stable pH throughout the analysis.[14]
Column Contamination or Degradation Flush the column with a strong solvent. If peak shape does not improve, the column may be degraded and require replacement.[2]
Metal Contamination Metal ions in the sample or from the HPLC system can chelate with this compound, causing tailing. Use a mobile phase with a chelating agent or ensure the system is well-maintained.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_solvent Check Sample Solvent Is it stronger than the mobile phase? start->check_solvent change_solvent Modify Sample Solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_concentration Evaluate Sample Concentration Is the column overloaded? check_solvent->check_concentration No change_solvent->check_concentration dilute_sample Dilute Sample Reduce the concentration of the injected sample. check_concentration->dilute_sample Yes check_column_integrity Inspect Column Integrity Is there a void or channel in the column bed? check_concentration->check_column_integrity No dilute_sample->check_column_integrity replace_column_fronting Replace Column check_column_integrity->replace_column_fronting Yes end Symmetrical Peak Shape Achieved check_column_integrity->end No replace_column_fronting->end

Caption: Troubleshooting workflow for addressing peak fronting in this compound chromatography.

Potential Cause Recommended Solution
Sample Solvent Stronger than Mobile Phase Dissolve the this compound sample in the initial mobile phase composition. If a different solvent is necessary for solubility, use one that is weaker than the mobile phase.
Sample Overload Reduce the concentration of the this compound sample being injected. Alternatively, reduce the injection volume.[2]
Column Collapse or Void A physical depression or void at the head of the column can cause peak fronting. This is often indicated by a sudden drop in backpressure. The column will likely need to be replaced.
Issue 3: Peak Splitting or Shoulders

Peak splitting is observed when a single peak appears as two or more closely eluting peaks.

Troubleshooting Workflow for Peak Splitting

G start Peak Splitting Observed check_frit Inspect Column Inlet Frit Is it partially blocked? start->check_frit reverse_flush Reverse and Flush Column If the problem persists, replace the frit or the column. check_frit->reverse_flush Yes check_sample_solvent Check Sample Solvent and Mobile Phase Compatibility Are they miscible? check_frit->check_sample_solvent No reverse_flush->check_sample_solvent adjust_solvent Adjust Sample Solvent Ensure it is fully miscible with the mobile phase. check_sample_solvent->adjust_solvent No check_ph_pka Evaluate Mobile Phase pH relative to Analyte pKa Is the pH too close to the pKa? check_sample_solvent->check_ph_pka Yes adjust_solvent->check_ph_pka adjust_ph_pka Adjust Mobile Phase pH Move the pH at least 1.5-2 units away from the pKa. check_ph_pka->adjust_ph_pka Yes check_column_void Inspect for Column Void Has the column bed settled? check_ph_pka->check_column_void No adjust_ph_pka->check_column_void replace_column_splitting Replace Column check_column_void->replace_column_splitting Yes end Single, Sharp Peak Achieved check_column_void->end No replace_column_splitting->end

Caption: Troubleshooting workflow for addressing peak splitting in this compound chromatography.

Potential Cause Recommended Solution
Partially Blocked Inlet Frit Reverse the column and flush it with the mobile phase. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need replacement.
Sample Solvent Incompatibility Ensure the sample solvent is fully miscible with the mobile phase. Injecting a sample in an immiscible solvent can cause peak splitting.
Mobile Phase pH Close to Analyte pKa If the mobile phase pH is very close to the pKa of this compound, both the ionized and non-ionized forms of the analyte may be present, leading to peak splitting.[7] Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa.
Column Void or Channeling A void at the column inlet or channeling in the packed bed can create multiple paths for the analyte, resulting in split peaks. This usually requires column replacement.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)[10]
Mobile Phase Phosphate buffer:Acetonitrile (4:1, v/v). Prepare the phosphate buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1 L of water and adjusting the pH to 3.3 with phosphoric acid.[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 40°C[10]
Detection UV at 320 nm[10]
Injection Volume 20 µL
Sample Preparation Dissolve the sample in the mobile phase. This compound is soluble in methanol and slightly soluble in water.[1]

Note on Light Sensitivity: this compound is sensitive to light. All solutions should be prepared and stored in amber glassware or protected from light to prevent degradation.[1]

This technical support guide provides a framework for identifying and resolving common peak shape issues in this compound chromatography. By systematically addressing potential causes related to the mobile phase, column, and sample preparation, researchers can achieve robust and reliable analytical results.

References

Technical Support Center: Addressing Cross-Resistance with Levamisole in Morantel Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between levamisole and morantel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for levamisole and morantel?

Both levamisole and morantel are anthelmintic drugs that act as nicotinic acetylcholine receptor (nAChR) agonists in nematodes.[1][2] They bind to and activate these receptors on the muscle cells of the parasites, causing a spastic paralysis that leads to their expulsion from the host.[1][2]

Q2: Why is cross-resistance a concern between levamisole and morantel?

Cross-resistance is a significant concern because both drugs target the same family of nicotinic acetylcholine receptors.[1][2] Resistance developed against one of these drugs, often levamisole due to its historical and widespread use, can confer resistance to the other, rendering both ineffective.[2] This is because the genetic mutations that alter the nAChR to prevent levamisole from binding can also affect the binding of the structurally similar morantel.

Q3: Is cross-resistance between levamisole and morantel always reciprocal?

Not necessarily. While it is common for levamisole-resistant parasites to be cross-resistant to morantel, the reverse is not always true.[1] Studies have shown instances where a nematode strain is resistant to morantel but remains susceptible to levamisole.[1] This suggests that the mechanism of levamisole resistance may be broader and encompass that of morantel resistance, but morantel resistance can arise from more specific mutations that do not affect levamisole's efficacy.[1]

Q4: What are the key molecular players in levamisole and morantel resistance?

Resistance to levamisole and morantel is primarily associated with alterations in the subunits of the nicotinic acetylcholine receptors.[3] Key genes and their corresponding protein subunits that have been implicated in resistance in model organisms like Caenorhabditis elegans and parasitic nematodes include unc-38, unc-29, and lev-1. Mutations in these genes can lead to a reduced affinity of the receptor for the drugs.

Troubleshooting Guides

Fecal Egg Count Reduction Test (FECRT)

Issue: High variability in fecal egg counts (FECs) leading to inconclusive results.

  • Possible Cause: Insufficient sample size.

    • Solution: Increase the number of animals per treatment group to a minimum of 10-15 to reduce the impact of individual variation in egg shedding.

  • Possible Cause: Improper sample collection and storage.

    • Solution: Collect fresh fecal samples directly from the rectum to avoid contamination.[4] Store samples at 4°C and process them within a few days to prevent egg hatching or degradation. Do not freeze the samples.[5]

  • Possible Cause: Inconsistent timing of post-treatment sampling.

    • Solution: Adhere to a strict sampling schedule. For levamisole and morantel, post-treatment samples are typically collected 7-14 days after treatment.[6]

  • Possible Cause: Under-dosing of anthelmintics.

Issue: Fecal Egg Count Reduction (FECR) is below 95%, but resistance is not confirmed.

  • Possible Cause: Borderline results.

  • Possible Cause: Presence of parasite species with natural low sensitivity to the drug class.

    • Solution: Perform larval cultures to identify the species of nematodes present before and after treatment. This will help determine if the reduced efficacy is due to resistance in the target species or the presence of a less susceptible species.

  • Possible Cause: Host-related factors.

    • Solution: Consider the overall health and nutritional status of the animals, as these factors can influence drug metabolism and efficacy.[8]

Larval Development Assay (LDA)

Issue: No or poor larval development in the control wells.

  • Possible Cause: Poor egg viability.

    • Solution: Use fresh fecal samples with a high egg count to ensure a sufficient number of viable eggs for the assay.

  • Possible Cause: Contamination of the culture medium.

    • Solution: Ensure aseptic techniques are used throughout the procedure. The addition of a fungicide to the culture medium can help prevent fungal overgrowth.[9]

  • Possible Cause: Inadequate incubation conditions.

    • Solution: Maintain a constant temperature (around 25-27°C) and high humidity during the incubation period (typically 7 days) to support optimal larval development.[9]

Issue: High variability in results between replicate wells.

  • Possible Cause: Uneven distribution of eggs in the wells.

    • Solution: Thoroughly mix the egg suspension before dispensing it into the wells to ensure a consistent number of eggs per well.

  • Possible Cause: Inaccurate drug concentrations.

    • Solution: Prepare fresh drug solutions for each assay and perform serial dilutions carefully to ensure accurate concentrations.

  • Possible Cause: Subjectivity in larval stage identification and counting.

    • Solution: Ensure that the personnel performing the assay are well-trained in identifying the different larval stages (L1, L2, and L3). Using a standardized counting protocol can help reduce variability.

Quantitative Data Summary

The following table summarizes in vivo and in vitro data from a study on Trichostrongylus colubriformis strains with different resistance profiles to levamisole and morantel.

StrainTreatmentIn Vivo Efficacy (% reduction in worm count)In Vitro LD50 (µg/ml)
McM (Susceptible) Levamisole99.80.02
Morantel1000.01
BCK (Levamisole-selected) Levamisole0>10
Morantel0>10
TAS (Morantel-resistant) Levamisole99.60.03
Morantel65.20.5

Data adapted from Coles, G. C., et al. (1986). Resistance of Trichostrongylus colubriformis to levamisole and morantel: differences in relation to selection history. Veterinary Parasitology, 21(4), 255-263.

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT) Protocol
  • Animal Selection: Select a group of at least 15 animals with naturally acquired nematode infections and pre-treatment fecal egg counts of at least 150 eggs per gram (EPG).

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.

  • Treatment: Weigh each animal and administer the anthelmintic (levamisole or morantel) at the manufacturer's recommended dose. A control group of untreated animals should be maintained under the same conditions.

  • Post-treatment Sampling (Day 10-14): Collect individual fecal samples from both the treated and control groups.

  • Fecal Egg Counting: Determine the EPG for each sample using a standardized technique, such as the modified McMaster method.

  • Calculation of FECR: Calculate the percentage reduction using the following formula: FECR (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

  • Interpretation:

    • Effective: FECR ≥ 95%

    • Suspicious: 90% ≤ FECR < 95%

    • Resistant: FECR < 90%

Larval Development Assay (LDA) Protocol
  • Egg Isolation: Recover nematode eggs from pooled fecal samples from the herd of interest.

  • Assay Setup: In a 96-well microtiter plate, add a small amount of agar to each well.

  • Drug Dilutions: Prepare serial dilutions of levamisole and morantel in water. Add a set volume of each drug dilution to the appropriate wells. Include control wells with no drug.

  • Egg Inoculation: Add a standardized number of eggs (e.g., 50-80) to each well.

  • Incubation: Incubate the plate at 27°C for 7 days in a humidified chamber.

  • Larval Counting: After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae. Count the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the control wells. Determine the lethal concentration 50 (LC50), which is the concentration of the drug that inhibits the development of 50% of the larvae to the L3 stage.

Visualizations

Signaling_Pathway cluster_drug Anthelmintic Drugs cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) on Nematode Muscle cluster_effect Physiological Effect Levamisole Levamisole nAChR_Susceptible Susceptible nAChR Levamisole->nAChR_Susceptible Binds to nAChR_Resistant Resistant nAChR (Altered Subunits) Levamisole->nAChR_Resistant Binding Reduced Morantel Morantel Morantel->nAChR_Susceptible Binds to Morantel->nAChR_Resistant Binding Reduced Paralysis Spastic Paralysis nAChR_Susceptible->Paralysis Leads to No_Effect No Effect nAChR_Resistant->No_Effect Results in

Caption: Mechanism of action and resistance for levamisole and morantel.

Experimental_Workflow cluster_setup Experimental Setup cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm cluster_analysis Data Analysis and Conclusion P1 Isolate Nematode Strains (Susceptible vs. Suspected Resistant) P2 In Vivo Study (FECRT) P1->P2 P3 In Vitro Study (LDA) P1->P3 A1 Treat with Levamisole P2->A1 A2 Treat with Morantel P2->A2 A3 Untreated Control P2->A3 B1 Expose Larvae to Levamisole Concentrations P3->B1 B2 Expose Larvae to Morantel Concentrations P3->B2 B3 Control (No Drug) P3->B3 A4 Calculate Fecal Egg Count Reduction (%) A1->A4 A2->A4 A3->A4 C1 Compare FECR and LC50 values between strains A4->C1 B4 Calculate LC50 B1->B4 B2->B4 B3->B4 B4->C1 C2 Determine Resistance Profile and Cross-Resistance C1->C2

Caption: Workflow for assessing cross-resistance between levamisole and morantel.

References

Technical Support Center: Morantel Citrate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to morantel citrate solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a light yellow to yellow crystalline powder.[1] Its solubility can vary depending on the solvent. It is generally described as soluble in methanol, slightly soluble in water and ethanol, and practically insoluble in ethyl acetate or benzene.[1] However, some sources indicate that the citrate salt form has superior water solubility compared to other forms, with one source citing a water solubility of 50 mg/mL.[2][3] It is also known to be soluble in dimethyl sulfoxide (DMSO).

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For creating a primary stock solution, methanol or DMSO are commonly used. Methanol is frequently cited in analytical methods for preparing standard stock solutions.[1] DMSO is also a suitable solvent for this compound and its related tartrate salt. When preparing for cell-based assays, it is crucial to be mindful of the final concentration of the organic solvent in the culture medium, as high concentrations of DMSO can be toxic to cells.

Q3: Is this compound sensitive to light or pH?

A3: Yes, this compound is light-sensitive. All quantification and handling of this compound solutions should be performed in a dark place or with containers protected from light, for instance, by wrapping them in aluminum foil.[1] Regarding pH, the synthesis of this compound is optimized at a pH of 3.0-4.0, which suggests that its solubility may be enhanced in acidic conditions.[2]

Q4: Can I use the tartrate salt of morantel as a substitute?

A4: Morantel tartrate is a different salt of morantel with its own distinct physicochemical properties. While it is also used as an anthelmintic, its solubility profile differs from the citrate salt. For example, the water solubility of morantel tartrate is reported to be 35 mg/mL, whereas the citrate salt is reported to be 50 mg/mL.[2] Therefore, they should not be used interchangeably without considering these differences.

Troubleshooting Guides

Problem: My this compound is not dissolving in my aqueous buffer.

  • Question: Have you tried adjusting the pH of your buffer? Answer: this compound's solubility may be pH-dependent. Since it is a salt of a weak base and a weak acid, its solubility can be influenced by the pH of the medium. Try acidifying your buffer to a pH range of 3.0-4.0, as this has been shown to be optimal for the formation of the citrate salt and may enhance its solubility.[2]

  • Question: Have you considered using a co-solvent? Answer: If your experimental design allows, preparing a concentrated stock solution in an organic solvent like DMSO or methanol and then diluting it into your aqueous buffer can be an effective strategy. Ensure the final concentration of the organic solvent is low enough to not affect your assay results or cell viability (typically <1% for DMSO in cell culture).

Problem: My this compound precipitates when I add it to my cell culture medium.

  • Question: What was the concentration of your stock solution and the final concentration in the medium? Answer: It's possible that the concentration of this compound in your final working solution exceeds its solubility limit in the cell culture medium. Try using a lower final concentration or a more dilute stock solution.

  • Question: Have you tried using a solubility enhancer like cyclodextrins? Answer: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Preparing a complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to your cell culture medium can prevent precipitation.

Data Presentation

Table 1: Solubility of Morantel Salts in Various Solvents

CompoundSolventSolubilityTemperatureReference
This compoundWater50 mg/mL25°C[2]
This compoundMethanolSolubleNot Specified[1]
This compoundEthanolSlightly SolubleNot Specified[1]
This compoundWaterSlightly SolubleNot Specified[1]
This compoundDMSOSolubleNot Specified
Morantel TartrateWater35 mg/mL25°C[2]
Morantel TartratePBS (pH 7.2)~10 mg/mLNot Specified
Morantel TartrateDMSO~20 mg/mLNot Specified
Morantel TartrateEthanol~1 mg/mLNot Specified
Morantel TartrateDimethyl Formamide~33 mg/mLNot Specified

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Methanol, analytical grade

  • Vortex mixer

  • Calibrated analytical balance

  • Amber glass vials or vials wrapped in aluminum foil

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to an amber glass vial or a vial wrapped in aluminum foil to protect it from light.

  • Add the required volume of DMSO or methanol to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Store the stock solution at -20°C, protected from light. When stored in a brown glass container and protected from light in a refrigerator, this compound solutions in methanol have been shown to be stable for up to 3 months.[1]

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

Objective: To prepare a this compound-cyclodextrin inclusion complex to increase its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare a solution of HP-β-CD in deionized water. A common starting point is a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • After the incubation period, freeze the solution at -80°C.

  • Lyophilize the frozen solution for 48-72 hours to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • The resulting powder can be dissolved in aqueous buffers for your in vitro assays. The solubility of this complex should be determined experimentally and compared to that of the free drug.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_assay Assay start Start with this compound Powder stock Prepare Stock Solution (e.g., in DMSO) start->stock ph_adjust pH Adjustment (e.g., pH 3-4) stock->ph_adjust Test Methods cosolvent Co-solvent System (e.g., Water/Ethanol) stock->cosolvent Test Methods cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) stock->cyclodextrin Test Methods measure Measure Solubility (e.g., HPLC, UV-Vis) ph_adjust->measure cosolvent->measure cyclodextrin->measure compare Compare with Control (No Enhancement) measure->compare in_vitro Perform In Vitro Assay compare->in_vitro Select Optimal Method

Caption: Experimental workflow for testing methods to increase this compound solubility.

troubleshooting_workflow start Precipitation in Aqueous Medium? check_ph Is pH of medium in acidic range (3-4)? start->check_ph adjust_ph Adjust pH to 3-4 check_ph->adjust_ph No check_concentration Is final concentration below known solubility limit? check_ph->check_concentration Yes resolved Issue Resolved adjust_ph->resolved lower_concentration Lower the final concentration check_concentration->lower_concentration No use_cosolvent Was a co-solvent (e.g., DMSO) used for stock? check_concentration->use_cosolvent Yes lower_concentration->resolved prepare_stock Prepare a concentrated stock in DMSO or Methanol use_cosolvent->prepare_stock No consider_enhancers Consider solubility enhancers (e.g., Cyclodextrins) use_cosolvent->consider_enhancers Yes prepare_stock->resolved consider_enhancers->resolved

Caption: Troubleshooting flowchart for this compound solubility issues in vitro.

References

Technical Support Center: Morantel Citrate Dosage Adjustment for Benzimidazole-Resistant Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morantel citrate against benzimidazole-resistant nematode populations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how does it differ from benzimidazoles?

A1: this compound is a cholinergic agonist, specifically a tetrahydropyrimidine.[1] Its primary mechanism of action is to target and activate nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[2][3] This activation leads to a persistent depolarization of the muscle membrane, causing spastic paralysis in the worms.[2] Unable to maintain their position in the host's gastrointestinal tract, the paralyzed nematodes are expelled.[2]

Benzimidazoles, on the other hand, act by binding to β-tubulin, a key protein component of microtubules.[4][5] This binding disrupts the formation and function of microtubules, which are essential for cellular processes such as cell division, nutrient absorption, and motility in nematodes.[4][6] The differing mechanisms of action mean that nematodes resistant to benzimidazoles may still be susceptible to this compound.

Q2: Why is this compound a potential alternative for treating benzimidazole-resistant nematode infections?

A2: Benzimidazole resistance in nematodes is most commonly caused by specific mutations in the β-tubulin gene, which reduces the drug's binding affinity.[7] Since this compound targets a completely different molecular pathway (nAChRs), the genetic mutations conferring benzimidazole resistance do not typically affect the nematode's susceptibility to morantel.[8] This makes it a valuable tool for controlling nematode populations that have developed resistance to benzimidazoles.

Q3: What is a typical starting dosage of this compound for treating infections with benzimidazole-resistant nematodes?

A3: Based on published studies, a common therapeutic dose of this compound for sheep is in the range of 4.4 mg/kg to 8.8 mg/kg body weight.[4] One study demonstrated high efficacy against various benzimidazole-resistant nematode species in sheep using a dose of 5.94 mg/kg.[9] For cattle, a typical oral dose is around 7-15 mg/kg.[10] It is crucial to consult relevant veterinary literature and consider the specific host species and nematode species being targeted.

Q4: Is there evidence of resistance to this compound?

A4: Yes, resistance to morantel has been reported in some nematode populations.[8] As with any anthelmintic, repeated and improper use can select for resistant individuals. Cross-resistance between morantel and another cholinergic agonist, levamisole, has also been observed due to their similar mechanisms of action.[8] Therefore, it is essential to implement integrated parasite management strategies to minimize the development of resistance.

Troubleshooting Guides

Problem: Sub-optimal efficacy of this compound against a known benzimidazole-resistant nematode population.

Possible Cause Troubleshooting Step
Incorrect Dosage Ensure accurate calculation of the this compound dosage based on the animal's body weight. Underdosing is a common cause of treatment failure.
Multi-drug Resistance The nematode population may have developed resistance to multiple classes of anthelmintics, including morantel. Consider performing a Fecal Egg Count Reduction Test (FECRT) to confirm morantel efficacy. If resistance is suspected, an alternative class of anthelmintic may be necessary.[1]
Improper Drug Administration Verify that the drug was administered correctly (e.g., oral drench) to ensure proper absorption.
Heavy Worm Burden In cases of extremely high parasite loads, a single dose may not be sufficient to eliminate all nematodes. A follow-up treatment may be required.

Problem: Unexpected adverse effects in the host animal after this compound administration.

Possible Cause Troubleshooting Step
Overdosing Re-calculate the dosage to ensure it was not excessive. Symptoms of morantel toxicity can include tremors, ataxia, and respiratory effects.[11]
Host Sensitivity Individual animals may have varying sensitivities to the drug. Monitor the animal closely and provide supportive care as needed. Consult a veterinarian for appropriate management.
Drug Formulation Issues Ensure the this compound formulation is from a reputable supplier and has not expired.

Quantitative Data Summary

The following tables summarize the efficacy of different this compound dosages against specific benzimidazole-resistant nematode species from cited experiments.

Table 1: Efficacy of this compound (5.94 mg/kg) Against Benzimidazole-Resistant Nematodes in Sheep [9]

Nematode SpeciesEfficacy (Adult Worms)Efficacy (7-day-old Worms)
Cooperia curticei100%100%
Haemonchus contortus95.1%69.8%
Ostertagia circumcincta100%82%

Additionally, this study reported a 97.9% reduction in fecal egg counts in sheep naturally infected with benzimidazole-resistant H. contortus and O. circumcincta.[9]

Table 2: Efficacy of Different Morantel Dosages Against Benzimidazole-Resistant Nematodes in Sheep [4]

Nematode SpeciesMorantel Dosage (mg/kg)Efficacy (Adult Worms)
Haemonchus contortus4.4≥98%
Haemonchus contortus8.8≥98%
Trichostrongylus colubriformis4.468%
Trichostrongylus colubriformis8.886%

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for determining anthelmintic efficacy in vivo.[12]

Objective: To assess the percentage reduction in nematode egg output following treatment with this compound.

Materials:

  • Accurately calibrated weighing scale for animals.

  • This compound formulation.

  • Dosing gun or syringe for oral administration.

  • Fecal collection bags and labels.

  • Microscope, slides, and coverslips.

  • Saturated salt solution (e.g., sodium chloride or zinc sulfate).

  • McMaster counting slides.

Procedure:

  • Animal Selection: Select a group of at least 10-15 animals with naturally acquired nematode infections.[11] A pre-treatment fecal egg count is recommended to ensure a sufficient number of eggs for accurate analysis (e.g., >150 eggs per gram).[13]

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.[11]

  • Dosing: Weigh each animal and administer the calculated dose of this compound orally.

  • Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.[11]

  • Fecal Egg Counting: Use a standardized technique, such as the modified McMaster method, to determine the number of nematode eggs per gram (EPG) of feces for each sample.

  • Calculation: Calculate the percentage reduction in fecal egg count for the group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

  • Interpretation: A reduction of 95% or more is generally considered effective. Reductions below 90% are indicative of resistance.[14]

In Vitro Larval Development Assay (LDA)

The LDA is an in vitro method to assess the concentration of an anthelmintic required to inhibit the development of nematode larvae.[2]

Objective: To determine the effective concentration (EC50) of this compound that inhibits 50% of nematode eggs from developing into third-stage (L3) larvae.

Materials:

  • Fresh fecal samples from infected animals.

  • Sieves for egg extraction.

  • Centrifuge and centrifuge tubes.

  • Saturated salt solution.

  • 96-well microtiter plates.

  • This compound stock solution and diluents.

  • Culture medium for larval development.

  • Incubator.

  • Inverted microscope.

Procedure:

  • Egg Extraction: Isolate nematode eggs from fecal samples using a combination of sieving and flotation with a saturated salt solution.

  • Assay Setup: Add a standardized number of eggs (e.g., 50-100) to each well of a 96-well plate.[6]

  • Drug Dilution: Prepare serial dilutions of this compound and add them to the wells. Include control wells with no drug.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for approximately 7 days to allow for larval development to the L3 stage.[2]

  • Larval Counting: Stop the development (e.g., by adding a small amount of iodine) and count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration and determine the EC50 value using appropriate statistical software.

Visualizations

Signaling Pathway of this compound at the Nematode Neuromuscular Junction

morantel_pathway cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space morantel This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) (e.g., UNC/LEV/ACR subunits) morantel->nAChR Binds and Activates cation_channel Cation Channel (Na+, K+) nAChR->cation_channel Opens depolarization Membrane Depolarization cation_channel->depolarization Influx of Cations paralysis Spastic Paralysis depolarization->paralysis Leads to

Caption: this compound signaling pathway in nematode muscle cells.

Experimental Workflow for Fecal Egg Count Reduction Test (FECRT)

fecrt_workflow start Start: Infected Animal Group day0_sample Day 0: Collect Pre-Treatment Fecal Samples start->day0_sample weigh_dose Weigh Animals & Administer Morantel Citrate day0_sample->weigh_dose wait Wait 10-14 Days weigh_dose->wait day14_sample Day 10-14: Collect Post-Treatment Fecal Samples wait->day14_sample lab_analysis Lab Analysis: Fecal Egg Count (McMaster Technique) day14_sample->lab_analysis calculate Calculate % Reduction lab_analysis->calculate end End: Determine Efficacy calculate->end

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Logical Relationship of Benzimidazole vs. Morantel Action and Resistance

resistance_logic cluster_bz Benzimidazole (BZ) cluster_morantel This compound bz_target β-tubulin bz_action Disrupts Microtubules bz_target->bz_action bz_resistance β-tubulin Gene Mutation bz_resistance->bz_target Alters morantel_target Nicotinic ACh Receptor (nAChR) bz_resistance->morantel_target No Effect On morantel_action Causes Spastic Paralysis morantel_target->morantel_action

Caption: Benzimidazole vs. Morantel mechanisms and resistance.

References

Technical Support Center: Morantel Citrate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometric analysis of morantel citrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a synthetic anthelmintic agent used in veterinary medicine to treat nematode infections in livestock.[1] Its accurate quantification in animal-derived food products is crucial for ensuring food safety and regulatory compliance. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a primary technique for this analysis due to its high sensitivity and selectivity.

Q2: What are matrix effects in the context of this compound mass spectrometry?

Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix (e.g., animal tissue, milk, feed). These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2] Common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.[2]

Q3: How can I qualitatively assess if my this compound analysis is affected by matrix effects?

A common method for the qualitative assessment of matrix effects is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.

Q4: What are the general strategies to minimize matrix effects?

There are several strategies that can be employed to minimize matrix effects in this compound analysis. These can be broadly categorized as:

  • Sample Preparation: Implementing effective cleanup procedures to remove interfering matrix components.

  • Chromatography: Optimizing the LC method to separate this compound from co-eluting matrix components.

  • Instrumentation and Data Analysis: Utilizing specific mass spectrometry techniques and calibration strategies to compensate for matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound by mass spectrometry.

Issue 1: Low recovery of this compound during sample extraction.

  • Possible Cause: Inefficient extraction solvent or procedure.

  • Troubleshooting Steps:

    • Solvent Selection: Methanol has been shown to be an effective extraction solvent for this compound from various matrices like animal feed.[3] For certain feed types, a mixture of water-methanol-acetic acid (15:4:1) may improve recovery.[3]

    • Extraction Time: Ensure adequate extraction time. A 30-minute stirring period is recommended for methanol extraction.[3]

    • pH Adjustment: The solubility of this compound can be pH-dependent. Adjusting the pH of the extraction solvent may improve recovery, although specific optimal pH values for this compound extraction are not widely published.

Issue 2: Significant ion suppression observed in the mass spectrometer.

  • Possible Cause: Co-elution of phospholipids or other matrix components.

  • Troubleshooting Steps:

    • Sample Cleanup: Implement a robust sample cleanup method.

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds. C18 and basic alumina cartridges have been used for the cleanup of this compound extracts.[3]

      • Liquid-Liquid Extraction (LLE): LLE can partition this compound away from interfering substances based on solubility differences.

      • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and may lead to more significant matrix effects compared to SPE or LLE.[2][4]

    • Chromatographic Separation: Optimize the LC method.

      • Gradient Elution: Employ a gradient elution profile that provides better separation of this compound from the matrix components.

      • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl) to alter selectivity and improve separation.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[5]

Issue 3: Poor reproducibility of quantitative results.

  • Possible Cause: Inconsistent matrix effects between samples or analyte instability.

  • Troubleshooting Steps:

    • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.

    • Analyte Stability: this compound is known to be sensitive to light.[3]

      • Protect samples and standards from light by using amber vials or covering containers with aluminum foil.[3]

      • Store standard solutions in a refrigerator when not in use. A this compound standard solution stored in a brown glass container covered with aluminum foil in a refrigerator is stable for up to 3 months.[3]

Quantitative Data on Sample Preparation Techniques

While direct comparative studies on the recovery and matrix effect reduction for this compound using different sample preparation techniques are limited, the following table summarizes general expectations and available data for veterinary drug analysis.

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-100%Low to ModerateFast and simpleDoes not effectively remove phospholipids, leading to significant matrix effects.[2][4]
Liquid-Liquid Extraction (LLE) 70-95%Moderate to HighGood for removing highly polar and non-polar interferencesCan be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[6]
Solid-Phase Extraction (SPE) 85-110%HighHighly effective at removing a wide range of interferences, can be automated.[7]Requires method development for sorbent and solvent selection, can be more expensive.

Note: The values presented are general ranges observed in veterinary drug residue analysis and may vary depending on the specific matrix and experimental conditions. A study on urinary organic acids found the mean recovery from SPE to be 84.1% and from LLE to be 77.4%.

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Animal Feed[3]

This protocol is based on the methods listed in the Japanese Feed Analysis Standards.

1. Extraction: a. Weigh 10.0 g of the homogenized feed sample into a 200 mL brown Erlenmeyer flask with a stopper. b. Add 100 mL of methanol to the flask. c. Stir for 30 minutes for extraction. d. Transfer the extract to a stoppered brown centrifuge tube and centrifuge at 1,800 x g for 5 minutes. e. The supernatant is the sample solution for column treatment.

2. Column Cleanup (using Basic Alumina): a. Pack 5 g of basic alumina into a column tube (10 mm internal diameter) using a dry packing method. b. Apply the sample solution to the column. c. Discard the first 5 mL of the eluate. d. Collect the subsequent eluate containing this compound.

3. Column Cleanup (using C18 Mini-column): a. Wash a C18 mini-column (360 mg) sequentially with 4 mL of methanol and 4 mL of water. b. Load the sample solution onto the column. c. Elute the this compound with an appropriate solvent (e.g., methanol-acetic acid, 200:1). d. Concentrate the eluent under reduced pressure.

LC-MS/MS Conditions (Example):

  • Column: Octadecylsilylated silica-gel column (e.g., 4.6 mm internal diameter, 250 mm length, 5 µm particle size).

  • Mobile Phase: A gradient of phosphate buffer solution and acetonitrile is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Tissue, Milk) extraction Extraction (e.g., Methanol) sample->extraction cleanup Cleanup (SPE, LLE, or PPT) extraction->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: General experimental workflow for this compound analysis.

matrix_effect_logic cluster_strategies Mitigation Strategies start Matrix Effect Suspected? sample_prep Optimize Sample Prep (SPE, LLE) start->sample_prep Yes no_effect Proceed with validated method start->no_effect No chromatography Improve Chromatography sample_prep->chromatography calibration Use Matrix-Matched Calibrants or SIL-IS chromatography->calibration re_evaluate Re-evaluate Matrix Effect calibration->re_evaluate re_evaluate->sample_prep Persistent re_evaluate->no_effect Resolved

Caption: Decision tree for addressing matrix effects.

References

Validation & Comparative

A Comparative Pharmacodynamic Analysis of Morantel and Levamisole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacodynamics of the anthelmintic drugs morantel and levamisole, supported by experimental data and detailed methodologies.

Morantel and levamisole are broad-spectrum anthelmintic agents widely used in veterinary medicine to treat and control gastrointestinal nematode infections. Both drugs belong to the class of nicotinic acetylcholine receptor (nAChR) agonists and exert their primary effect by inducing spastic paralysis in susceptible parasites, leading to their expulsion from the host. Despite their similar overarching mechanism, nuanced differences in their pharmacodynamic profiles, including receptor subtype selectivity and potency, influence their efficacy against various nematode species. This guide provides a detailed comparison of the pharmacodynamics of morantel and levamisole, presenting key experimental data, methodologies, and visual representations of their mode of action.

Mechanism of Action: Agonism at Nicotinic Acetylcholine Receptors

The primary target for both morantel and levamisole is the nicotinic acetylcholine receptor (nAChR) located on the muscle cells of nematodes.[1][2] These ligand-gated ion channels are crucial for neuromuscular transmission in the parasites. Morantel and levamisole act as agonists, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh).[1] Their binding to nAChRs leads to the opening of the ion channel, causing an influx of cations and subsequent depolarization of the muscle cell membrane.[1][3] This sustained depolarization results in irreversible muscle contraction and spastic paralysis of the worm.[2] The paralyzed nematodes are unable to maintain their position within the host's gastrointestinal tract and are consequently expelled.[2]

While both are nAChR agonists, they exhibit different affinities for various nAChR subtypes.[4] Nematode nAChRs are pharmacologically diverse, with subtypes preferentially activated by different agonists. Levamisole is a classical agonist of the L-subtype nAChR.[4] Morantel, a tetrahydropyrimidine, also acts on the L-subtype but has been shown to be a potent agonist on a novel class of morantel-sensitive AChRs as well.[4][5] This differential targeting of receptor subtypes can contribute to variations in their spectrum of activity and efficacy against specific nematode species.

dot

cluster_drug Anthelmintic Drugs cluster_receptor Nematode Muscle Cell cluster_effect Cellular and Physiological Effects Morantel Morantel nAChR Nicotinic Acetylcholine Receptor (nAChR) Morantel->nAChR Agonist Binding Levamisole Levamisole Levamisole->nAChR Agonist Binding Depolarization Sustained Depolarization nAChR->Depolarization Cation Influx Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Worm Expulsion Paralysis->Expulsion

Caption: Signaling pathway of morantel and levamisole action on nematode nAChRs.

Comparative Pharmacodynamic Parameters

The potency of morantel and levamisole can be quantified and compared using parameters such as the half-maximal effective concentration (EC50) and the effective dose required to eliminate a certain percentage of the worm burden (e.g., ED80). The following tables summarize key quantitative data from comparative studies.

DrugNematode SpeciesAssay TypeParameterValueReference
Levamisole Brugia malayi (adult female)Motility AssayEC5099.2 ± 2.3 nM[6][7]
Morantel Brugia malayi (adult female)Motility AssayEC503.7 ± 0.7 µM[6][7]
Levamisole Ostertagia sp. (resistant strain)In vivoED8020.4 mg/kg[8]
Morantel Ostertagia sp. (resistant strain)In vivoED8035.8 mg/kg[8]

A study on the muscle cells of Ascaris suum demonstrated the relative potency of these anthelmintics, showing that morantel and the related compound pyrantel are equipotent and more potent than levamisole, which in turn is more potent than the endogenous neurotransmitter acetylcholine.[1]

Experimental Protocols

The determination of the pharmacodynamic parameters listed above relies on standardized in vitro and in vivo experimental protocols.

In Vitro Motility Assay

This assay directly measures the effect of the anthelmintic on the motor activity of the nematodes.

  • Nematode Preparation: Adult nematodes are collected from infected hosts and washed in a suitable buffer solution.

  • Drug Exposure: Individual or small groups of worms are placed in wells of a microtiter plate containing a culture medium.

  • Concentration Gradient: The drugs (morantel and levamisole) are added to the wells at a range of concentrations. A control group with no drug is also included.

  • Motility Assessment: The movement of the worms is recorded at specific time points using a video camera and specialized software that quantifies motility.

  • Data Analysis: Dose-response curves are generated by plotting the percentage of motility inhibition against the drug concentration. The EC50 value is then calculated from these curves.[6][7]

dot

A Collect and Prepare Adult Nematodes B Aliquot Worms into 96-well Plates A->B C Add Serial Dilutions of Morantel and Levamisole B->C D Incubate and Record Worm Motility C->D E Quantify Motility and Generate Dose-Response Curves D->E F Calculate EC50 Values E->F

Caption: Workflow for an in vitro nematode motility assay.

In Vivo Efficacy Studies

These studies assess the effectiveness of the anthelmintics in a host animal.

  • Animal Infection: Host animals (e.g., sheep, cattle) are naturally or experimentally infected with the target nematode species.

  • Treatment Groups: Animals are randomly allocated to different treatment groups, including a control group (placebo or no treatment) and groups receiving different doses of morantel or levamisole.

  • Drug Administration: The anthelmintics are administered to the animals, typically orally or via injection.

  • Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from each animal before and after treatment to count the number of nematode eggs per gram of feces. The percentage reduction in egg count is a measure of efficacy.

  • Worm Burden Assessment: At the end of the study, animals may be euthanized, and the gastrointestinal tract is examined to count the number of adult worms remaining. This provides a direct measure of the drug's efficacy.

  • Data Analysis: The dose required to achieve a specific level of worm reduction (e.g., ED80) is determined from the dose-response data.[8]

Electrophysiological Recordings

Electrophysiology techniques are used to study the direct interaction of the drugs with the nematode nAChRs.

  • Muscle Preparation: Muscle cells are isolated from the nematode.

  • Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes:

    • nAChR subunits from the target nematode are expressed in Xenopus oocytes.

    • Two electrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current.

    • The membrane potential is clamped at a set voltage.

    • Morantel or levamisole is applied to the oocyte, and the resulting current flow through the nAChRs is measured.

    • This allows for the characterization of the drug's agonist properties and the receptor's pharmacological profile.[5]

  • Patch-Clamp Technique:

    • A glass micropipette with a very small opening is used to form a high-resistance seal with the membrane of an isolated muscle cell.

    • This allows for the recording of the current flowing through a single or a small number of ion channels.

    • The application of morantel or levamisole to the cell allows for the direct observation of the opening and closing of nAChR channels in response to the drug.

dot

cluster_oocyte TEVC on Xenopus Oocytes cluster_muscle Patch-Clamp on Nematode Muscle A Inject Nematode nAChR cRNA into Oocytes B Voltage-Clamp Oocyte and Apply Drug A->B C Record Whole-Cell Currents B->C D Isolate Nematode Muscle Cells E Form Gigaseal with Patch Pipette D->E F Record Single-Channel Currents with Drug Application E->F

Caption: Electrophysiological experimental workflows.

Conclusion

Morantel and levamisole, while sharing a common mechanism of action as nAChR agonists, exhibit distinct pharmacodynamic profiles. The presented data indicates that levamisole can be significantly more potent than morantel against certain nematode species like Brugia malayi in vitro, while in other instances, such as against resistant Ostertagia sp., morantel may have a comparable or slightly lower effective dose in vivo. The qualitative assessment on Ascaris suum suggests a higher potency for morantel. These differences are likely attributable to their differential affinities for various nAChR subtypes present in different nematode species. A thorough understanding of these comparative pharmacodynamics, derived from robust experimental methodologies, is essential for the strategic use of these anthelmintics in controlling parasitic infections and for the development of new, more effective nematicidal agents.

References

Morantel Citrate Demonstrates High Efficacy Against Ivermectin-Resistant Parasites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data indicates that morantel citrate is a highly effective anthelmintic for controlling gastrointestinal nematode infections, particularly those resistant to ivermectin. While direct comparative studies are limited, research on compounds with identical mechanisms of action provides strong evidence of this compound's ability to overcome ivermectin resistance.

The widespread use of ivermectin has led to the emergence of resistant parasite populations, posing a significant threat to livestock health and productivity. This guide provides a comparative analysis of this compound and ivermectin, focusing on their efficacy against resistant nematode strains, their mechanisms of action, and the experimental protocols used to validate these findings.

Comparative Efficacy Against Ivermectin-Resistant Nematodes

A pivotal controlled study in sheep infected with an ivermectin-resistant strain of Haemonchus contortus revealed a stark contrast in efficacy. In this trial, levamisole achieved a 99.8% reduction in worm burdens, whereas ivermectin's efficacy was a mere 10.4%.[2] Another study on H. contortus with demonstrated partial resistance to ivermectin (91.34% Fecal Egg Count Reduction - FECR) showed levamisole to have a FECR of 92.5%.[3][4] These findings strongly suggest that this compound would be similarly effective in controlling ivermectin-resistant H. contortus.

Further supporting the use of morantel in resistance management is a study on ivermectin-resistant Parascaris spp. in foals, where a combination of morantel and abamectin resulted in a fecal egg count reduction of over 99%.

The following table summarizes the efficacy data from these key studies:

AnthelminticParasite SpeciesHostResistance StatusEfficacy (% Reduction)Reference
Levamisole Haemonchus contortusSheepIvermectin-Resistant99.8% (Worm Burden)[2]
Ivermectin Haemonchus contortusSheepIvermectin-Resistant10.4% (Worm Burden)[2]
Levamisole Haemonchus contortusSheepPartially Ivermectin-Resistant92.5% (FECR)[3][4]
Ivermectin Haemonchus contortusSheepPartially Ivermectin-Resistant91.34% (FECR)[3][4]

Mechanisms of Action: A Tale of Two Pathways

The differing efficacies of this compound and ivermectin against resistant parasites can be attributed to their distinct molecular targets and mechanisms of action.

This compound: As a nicotinic acetylcholine receptor agonist, morantel mimics the action of the neurotransmitter acetylcholine. It binds to and activates nAChRs on the muscle cells of nematodes, leading to an influx of positive ions and persistent muscle contraction. This results in spastic paralysis, causing the parasites to detach from the host's intestinal wall and be expelled.[1]

Ivermectin: Ivermectin, a macrocyclic lactone, acts on glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[5] By potentiating the opening of these channels, ivermectin increases the influx of chloride ions, leading to hyperpolarization of the cell membrane. This inhibits nerve signal transmission and results in flaccid paralysis and eventual death of the parasite.

Ivermectin resistance is often associated with alterations in the genes encoding for these glutamate-gated chloride channels or with an increased expression of P-glycoprotein and other ATP-binding cassette (ABC) transporters that actively pump the drug out of the parasite's cells.

G cluster_0 This compound Pathway cluster_1 Ivermectin Pathway Morantel This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Morantel->nAChR Agonist MuscleContraction Persistent Muscle Contraction nAChR->MuscleContraction Activates SpasticParalysis Spastic Paralysis MuscleContraction->SpasticParalysis Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channel (GluCl) Ivermectin->GluCl Potentiates Opening Hyperpolarization Hyperpolarization of Nerve/Muscle Cells GluCl->Hyperpolarization Increases Cl- Influx FlaccidParalysis Flaccid Paralysis Hyperpolarization->FlaccidParalysis

Fig. 1: Simplified signaling pathways of this compound and Ivermectin.

Experimental Protocols

The primary method for evaluating the efficacy of anthelmintics in vivo is the Fecal Egg Count Reduction Test (FECRT). This test compares the number of parasite eggs in fecal samples before and after treatment to determine the percentage reduction.

Key Steps in the Fecal Egg Count Reduction Test (FECRT):

  • Animal Selection: A group of at least 15-20 animals with naturally acquired gastrointestinal nematode infections is selected.[6][7] Animals should have a pre-treatment fecal egg count of at least 150 eggs per gram (EPG) of feces.

  • Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal before the administration of any anthelmintic.

  • Treatment Administration: The selected animals are divided into treatment groups and a control group. The anthelmintics (e.g., this compound, ivermectin) are administered according to the manufacturer's recommended dosage. The control group remains untreated.

  • Post-treatment Sampling: Fecal samples are collected again from all animals in each group. The timing of post-treatment sampling is crucial and depends on the drug administered. For imidazothiazoles like levamisole (and by extension, morantel), this is typically 7-10 days post-treatment. For macrocyclic lactones like ivermectin, it is 14-17 days post-treatment.[8]

  • Fecal Egg Counting: The number of parasite eggs per gram of feces (EPG) is determined for each sample using a standardized technique such as the modified McMaster method or the Mini-FLOTAC.[8]

  • Calculation of Fecal Egg Count Reduction (FECR): The percentage reduction in fecal egg count is calculated for each treatment group using the following formula:

    FECR (%) = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of control group post-treatment)] x 100

    A reduction of 95% or greater is generally considered effective.[7]

G Start Start: Animal Selection (n > 15-20 per group) PreTreatment Day 0: Pre-treatment Fecal Sampling Start->PreTreatment Treatment Day 0: Anthelmintic Administration PreTreatment->Treatment PostTreatment Day 7-17: Post-treatment Fecal Sampling Treatment->PostTreatment FEC Fecal Egg Counting (e.g., McMaster) PostTreatment->FEC Calculation Calculate FECR (%) FEC->Calculation Evaluation Efficacy Evaluation (>95% = Effective) Calculation->Evaluation End End Evaluation->End

References

Fecal Egg Count Reduction Test (FECRT) Validation for Morantel Citrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of morantel citrate with other anthelmintics, supported by experimental data from Fecal Egg Count Reduction Tests (FECRT). Detailed methodologies for key experiments are included to facilitate study replication and validation.

Performance Comparison of this compound and Alternative Anthelmintics

The efficacy of this compound, a tetrahydropyrimidine anthelmintic, has been evaluated against various gastrointestinal nematodes in ruminants. The following tables summarize the fecal egg count reduction (FECR) percentages from comparative studies.

Table 1: Comparative Efficacy (FECR%) of Morantel Tartrate in Sheep

AnthelminticActive IngredientEfficacy (FECR%)Target Nematodes
Morantel Tartrate Morantel76.50% Haemonchus, Trichostrongylus, Oesophagostomum, Ostertagia spp.
LevamisoleLevamisole100%Haemonchus, Trichostrongylus, Oesophagostomum, Ostertagia spp.
AlbendazoleAlbendazole98.82%Haemonchus, Trichostrongylus, Oesophagostomum, Ostertagia spp.
IvermectinIvermectin97.02%Haemonchus, Trichostrongylus, Oesophagostomum, Ostertagia spp.

Data sourced from a study in naturally parasitized sheep.[1]

Table 2: Efficacy of this compound against Benzimidazole-Resistant Nematodes in Sheep

Active IngredientEfficacy (FECR%)Target Nematodes
This compound 97.9% Benzimidazole-resistant Haemonchus contortus and Ostertagia circumcincta

This study highlights the utility of this compound in combating resistance to other drug classes.[2]

Table 3: Efficacy of Morantel Tartrate in Goats

Active IngredientEfficacy (FECR%)Target Nematodes
Morantel 98.48% Haemonchus contortus
Fenbendazole86.93%Haemonchus contortus

Results from a study on a university goat breeding farm.[3]

Experimental Protocols

A standardized Fecal Egg Count Reduction Test (FECRT) protocol is crucial for the accurate evaluation of anthelmintic efficacy. The following is a detailed methodology for conducting an FECRT.

1. Animal Selection and Group Formation:

  • Select a minimum of 10-15 animals (cattle, sheep, or goats) per treatment group and a control group.[4][5]

  • Animals should have a pre-treatment fecal egg count of at least 150-200 eggs per gram (EPG) of feces.[3][4]

  • Ensure animals have not received anthelmintic treatment in the past six weeks.[4]

  • Randomly allocate animals to treatment groups based on their pre-treatment fecal egg counts.

2. Fecal Sample Collection:

  • Collect individual rectal fecal samples (minimum 20g for cattle, 5-10g for sheep and goats) from each animal on Day 0 (pre-treatment).[4][5]

  • Collect post-treatment fecal samples from the same animals. The timing of post-treatment collection depends on the anthelmintic used:

    • Levamisole: 7 to 10 days post-treatment.[4]

    • Benzimidazoles (e.g., Albendazole, Fenbendazole): 10 to 14 days post-treatment.[4]

    • Macrocyclic lactones (e.g., Ivermectin): 14 to 17 days post-treatment.[4]

    • Morantel: Typically 10-14 days post-treatment.[3][6]

3. Fecal Egg Counting:

  • Utilize a quantitative copro-microscopic method such as the McMaster or Mini-FLOTAC technique.[4]

  • Use a saturated sodium chloride solution (specific gravity = 1.200) as the flotation solution.[4]

  • Calculate the eggs per gram (EPG) of feces for each sample.

4. Calculation of Fecal Egg Count Reduction (FECR):

  • The percentage of fecal egg count reduction is calculated using the following formula:

    FECR (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

    Alternatively, if a control group is not used, the pre-treatment mean of the treated group can be used as the denominator:

    FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 [5]

5. Interpretation of Results:

  • An anthelmintic is considered effective if the FECR is ≥95%.[7]

  • Resistance is suspected if the FECR is <95% and the lower 95% confidence interval is <90%.[7]

Visualizations

Mechanism of Action of this compound

This compound acts as a nicotinic acetylcholine receptor agonist on the muscle cells of nematodes.[8][9][10] This leads to a spastic paralysis of the worms, causing them to be expelled from the host's gastrointestinal tract.[8][9][10]

Morantel This compound Receptor Nicotinic Acetylcholine Receptors (nAChRs) on Nematode Muscle Cells Morantel->Receptor Binds to and activates Depolarization Sustained Depolarization of Muscle Membrane Receptor->Depolarization Leads to Paralysis Spastic Paralysis of Nematode Depolarization->Paralysis Causes Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Caption: Mechanism of action of this compound.

Experimental Workflow for FECRT

The following diagram illustrates the key steps in performing a Fecal Egg Count Reduction Test.

cluster_pre Pre-Treatment (Day 0) cluster_treat Treatment cluster_post Post-Treatment (Day 10-14) cluster_analysis Data Analysis A Animal Selection & Group Allocation B Pre-Treatment Fecal Sample Collection A->B C Fecal Egg Count (EPG Calculation) B->C D Administer this compound and Comparators C->D E Post-Treatment Fecal Sample Collection D->E F Fecal Egg Count (EPG Calculation) E->F G Calculate FEC Reduction (%) F->G H Statistical Analysis & Efficacy Determination G->H

Caption: Fecal Egg Count Reduction Test workflow.

Logical Relationship of FECRT Validation

This diagram outlines the logical progression from experimental setup to the validation of this compound's efficacy.

Start Hypothesis: This compound reduces nematode egg shedding Protocol Standardized FECRT Protocol Start->Protocol PreData Pre-Treatment EPG Data Protocol->PreData PostData Post-Treatment EPG Data Protocol->PostData Calculation FECR % Calculation PreData->Calculation PostData->Calculation Comparison Comparison with Alternative Anthelmintics Calculation->Comparison Validation Validation of This compound Efficacy Comparison->Validation

Caption: Logical flow of FECRT validation.

References

In Vitro Potency of Morantel, Pyrantel, and Oxantel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vitro comparison of the anthelmintic drugs morantel, pyrantel, and oxantel. These three compounds belong to the tetrahydropyrimidine class of anthelmintics and are widely used in both veterinary and human medicine to treat infections caused by parasitic nematodes. Their primary mechanism of action involves targeting the neuromuscular system of the parasites.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

Morantel, pyrantel, and oxantel are potent cholinergic agonists that exert their anthelmintic effect by binding to and activating nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[1][2] This activation leads to a persistent depolarization of the muscle membrane, resulting in spastic paralysis of the worm.[3] The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.

While all three drugs target nAChRs, they exhibit some selectivity for different receptor subtypes. For instance, in the parasitic nematode Ascaris suum, pyrantel and its analogue morantel preferentially act on the L-subtype of nAChR, whereas oxantel shows a preference for the N-subtype.[1][2] This differential selectivity may contribute to variations in their spectrum of activity against different nematode species. Oxantel, for example, is particularly effective against whipworms (Trichuris spp.), a characteristic attributed to its potent agonistic activity on a novel ACR-16-like nAChR subtype found in these parasites.[4]

Quantitative Comparison of In Vitro Potency

The in vitro potency of these anthelmintics is typically determined by measuring their effect on the motility or viability of parasitic larvae or adult worms. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a common metric used to quantify their potency, representing the concentration of the drug required to inhibit 50% of a biological process.

DrugParasite SpeciesLife StageIn Vitro AssayIC50 / EC50 (µg/mL)Reference
Pyrantel Pamoate Ancylostoma ceylanicumAdultMotility Assay>100[5]
Necator americanusAdultMotility Assay>100[5]
Trichuris murisL3 LarvaeMotility Assay95.5[5]
Trichuris murisAdultMotility Assay34.1[5]
Oxantel Trichuris suis-Electrophysiology (on ACR-16-like receptor)Full agonist, similar potency to acetylcholine[4]

Experimental Protocols

The following is a detailed methodology for a typical in vitro larval motility assay used to assess the potency of anthelmintic compounds. This protocol is a synthesis of methodologies described in the scientific literature.[6][7][8]

In Vitro Larval Motility Assay

1. Larval Preparation:

  • Third-stage larvae (L3) of the target nematode species are obtained from fecal cultures or by experimental infection of suitable host animals.

  • The larvae are washed and suspended in a suitable culture medium, such as RPMI-1640, supplemented with antibiotics to prevent bacterial growth.

2. Drug Preparation:

  • Stock solutions of morantel, pyrantel, and oxantel are prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

  • A series of dilutions are then made in the culture medium to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • The assay is typically performed in a 24-well or 96-well microtiter plate.

  • Each well contains a specific concentration of the test drug, control wells with culture medium alone, and solvent control wells (containing the same concentration of DMSO as the drug-treated wells).

  • A defined number of L3 larvae (e.g., 50-100) are added to each well.

  • The plates are incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, or 72 hours).

4. Motility Assessment:

  • Following incubation, the motility of the larvae in each well is assessed. This can be done visually using a microscope or by using an automated imaging system.

  • Larval motility is often scored on a scale (e.g., 0 for no movement, 1 for intermittent movement, 2 for continuous movement).

  • The percentage of motile larvae at each drug concentration is calculated relative to the control wells.

5. Data Analysis:

  • The data are used to generate dose-response curves.

  • The IC50 or EC50 value for each drug is calculated from these curves using appropriate statistical software.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of these anthelmintics and a typical experimental workflow.

G Signaling Pathway of Tetrahydropyrimidines cluster_drug Anthelmintic Drugs Morantel Morantel nAChR Nicotinic Acetylcholine Receptor (nAChR) on Nematode Muscle Cell Morantel->nAChR binds and activates Pyrantel Pyrantel Pyrantel->nAChR binds and activates Oxantel Oxantel Oxantel->nAChR binds and activates Depolarization Persistent Depolarization of Muscle Membrane nAChR->Depolarization Paralysis Spastic Paralysis of the Worm Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action of morantel, pyrantel, and oxantel.

G Experimental Workflow for In Vitro Motility Assay Start Start: Obtain Nematode Larvae Prepare_Drugs Prepare Drug Dilutions (Morantel, Pyrantel, Oxantel) Start->Prepare_Drugs Setup_Plate Set up Microtiter Plate (Drugs, Controls, Larvae) Start->Setup_Plate Prepare_Drugs->Setup_Plate Incubate Incubate at Controlled Temperature Setup_Plate->Incubate Assess_Motility Assess Larval Motility (Microscopy/Imaging) Incubate->Assess_Motility Analyze_Data Analyze Data and Calculate IC50/EC50 Assess_Motility->Analyze_Data End End: Comparative Potency Determined Analyze_Data->End

Caption: Workflow of an in vitro larval motility assay.

References

Morantel Citrate Demonstrates High Efficacy Against Benzimidazole-Resistant Ostertagia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis of anthelmintic efficacy reveals that morantel citrate is a highly effective treatment against benzimidazole-resistant Ostertagia species, a major gastrointestinal nematode affecting sheep and cattle. This guide provides a comprehensive comparison of this compound with other anthelmintics, supported by experimental data, for researchers, scientists, and drug development professionals.

Benzimidazole resistance in Ostertagia is a significant and growing concern in livestock management worldwide.[1] The development of resistance to this class of drugs necessitates the evaluation of alternative anthelmintics with different mechanisms of action. Morantel, a tetrahydropyrimidine, acts as a depolarizing neuromuscular blocking agent, causing paralysis and expulsion of the parasite.[2][3][4] This mode of action is distinct from that of benzimidazoles, which target β-tubulin and disrupt microtubule formation in the parasite.

Comparative Efficacy Against Benzimidazole-Resistant Ostertagia

Data from multiple studies demonstrate the effectiveness of this compound and other anthelmintic classes against benzimidazole-resistant Ostertagia. The following tables summarize the key findings.

Table 1: Efficacy of this compound against Benzimidazole-Resistant Ostertagia circumcincta in Sheep

TreatmentDosageEfficacy against Adult Worms (%)Efficacy against 7-day-old Worms (%)Fecal Egg Count Reduction (%)
This compound5.94 mg/kg1008297.9

Source: Coles G.C., et al., 1993[3][5]

Table 2: Comparative Efficacy of Various Anthelmintics against a Morantel-Resistant Strain of Ostertagia ostertagi in Calves *

TreatmentDosageWorm Burden Reduction (%)
Morantel TartrateRecommended Dose45.3
OxfendazoleRecommended Dose99.7
LevamisoleRecommended Dose83.5
IvermectinRecommended Dose100

*While this study used a morantel-resistant strain, the high efficacy of oxfendazole (a benzimidazole) and ivermectin (a macrocyclic lactone) provides valuable comparative data for their effectiveness against a non-benzimidazole-resistant strain, highlighting their potential utility in rotation programs. Source: Further studies with a strain of Ostertagia ostertagi resistant to morantel tartrate, 1985[6]

Table 3: Efficacy of Levamisole and Oxfendazole/Levamisole Mixture against Benzimidazole-Resistant Ostertagia circumcincta in Sheep

TreatmentDosageEfficacy against Arrested Larvae (%)
Levamisole7.5 mg/kg>99
Oxfendazole/Levamisole Mixture4.6 mg/kg / 8.1 mg/kg>99

Source: The efficacy of levamisole, and a mixture of oxfendazole and levamisole, against the arrested stages of benzimidazole-resistant Haemonchus contortus and Ostertagia circumcincta in sheep, 2000

Table 4: Efficacy of Ivermectin and Oxfendazole against Benzimidazole-Resistant Ostertagia circumcincta in Lambs

TreatmentDosageEfficacy (%)
Ivermectin200 µg/kg>99
Oxfendazole5 mg/kg25.6 - 39.8

Source: Efficacy of ivermectin against benzimidazole-resistant nematodes of sheep, 1990

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the evaluation of anthelmintic efficacy.

Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a widely used method to assess anthelmintic efficacy in vivo.

Objective: To determine the percentage reduction in fecal egg counts (FEC) after treatment with an anthelmintic.

Materials:

  • Fecal collection bags or containers

  • McMaster counting slides or other quantitative fecal flotation equipment

  • Saturated salt solution (flotation medium)

  • Microscope

  • Anthelmintic to be tested

  • Naturally or experimentally infected animals (e.g., sheep, cattle)

Procedure:

  • Animal Selection: Select a group of at least 10-15 animals with naturally acquired gastrointestinal nematode infections. Animals should not have been treated with an anthelmintic in the preceding 8 weeks.

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

  • Fecal Egg Count (Pre-treatment): Perform a quantitative fecal egg count (e.g., using the McMaster technique) for each sample to determine the baseline eggs per gram (EPG) of feces.

  • Treatment: Administer the anthelmintic to the animals according to the manufacturer's recommended dosage. A control group of untreated animals should be maintained under the same conditions.

  • Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.

  • Fecal Egg Count (Post-treatment): Perform a quantitative fecal egg count for each post-treatment sample.

  • Calculation of Fecal Egg Count Reduction: The FECR percentage is calculated using the following formula:

    FECR (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

    Alternatively, if a control group is not used, the pre-treatment EPG of the treated group can be used as the denominator.

Controlled Efficacy Test (Critical Test)

The Controlled Efficacy Test provides a more definitive measure of anthelmintic activity by determining the reduction in the actual worm burden.

Objective: To determine the percentage reduction in the number of adult and larval nematodes in treated animals compared to untreated controls.

Materials:

  • Helminth-free animals (e.g., calves, lambs)

  • Infective larvae (L3) of the target nematode species (Ostertagia spp.)

  • Anthelmintic to be tested

  • Facilities for housing animals and conducting necropsies

  • Laboratory equipment for worm recovery, identification, and counting

Procedure:

  • Animal Infection: Naive animals are experimentally infected with a known number of infective larvae (e.g., 20,000 L3 Ostertagia ostertagi).

  • Acclimation Period: Animals are housed in a controlled environment for a period to allow the infection to establish (typically 28 days).

  • Treatment: A group of animals is treated with the test anthelmintic at the recommended dose. Another group remains as untreated controls.

  • Necropsy: After a set period post-treatment (e.g., 7-14 days), all animals are euthanized.

  • Worm Recovery and Enumeration: The gastrointestinal tract (specifically the abomasum for Ostertagia) is collected. The contents are washed, and the mucosal lining is digested to recover all developmental stages of the worms. The recovered worms are then identified and counted.

  • Efficacy Calculation: The percentage efficacy is calculated as follows:

    Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the mechanism of action of benzimidazoles and the workflow of a controlled efficacy test.

Benzimidazole_Mechanism BZ Benzimidazole Tubulin β-tubulin BZ->Tubulin Binds to Microtubules Microtubule Polymerization BZ->Microtubules Inhibits Disruption Disruption of Microtubule Formation Microtubules->Disruption Cellular_Functions Impaired Cellular Functions (e.g., glucose uptake, cell division) Disruption->Cellular_Functions Paralysis_Death Paralysis and Death of Parasite Cellular_Functions->Paralysis_Death

Caption: Mechanism of Action of Benzimidazoles.

Controlled_Efficacy_Test_Workflow Start Start: Helminth-free Animals Infection Experimental Infection (e.g., Ostertagia L3 larvae) Start->Infection Establishment Infection Establishment Period (e.g., 28 days) Infection->Establishment Grouping Random Allocation into Groups Establishment->Grouping Treatment Treatment Group: Administer Anthelmintic Grouping->Treatment Group 1 Control Control Group: Untreated Grouping->Control Group 2 Post_Treatment Post-Treatment Period (e.g., 7-14 days) Treatment->Post_Treatment Control->Post_Treatment Necropsy_T Necropsy and Worm Count Post_Treatment->Necropsy_T Necropsy_C Necropsy and Worm Count Post_Treatment->Necropsy_C Analysis Data Analysis: Calculate Efficacy Necropsy_T->Analysis Necropsy_C->Analysis

Caption: Experimental Workflow for a Controlled Efficacy Test.

References

Safety Operating Guide

Proper Disposal of Morantel Citrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of morantel citrate is critical for environmental protection and laboratory safety. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this compound waste.

This compound is a veterinary anthelmintic agent.[1] While specific disposal regulations for this compound are not extensively detailed, general principles of pharmaceutical and chemical waste management, as outlined by regulatory bodies like the Environmental Protection Agency (EPA), must be followed.[2][3][4][5] The following procedures are based on information from safety data sheets (SDS) and general hazardous waste guidelines.

Hazard Profile and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of dust.[7][9]

Hazard and Disposal Information Summary
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[6]
Primary Route of Exposure Inhalation, skin contact, ingestion.[7][8]
Recommended Personal Protective Equipment (PPE) Tightly fitting safety goggles, protective gloves, and appropriate respiratory protection if ventilation is inadequate.[7][8][9]
Primary Disposal Method Incineration by a licensed hazardous material disposal company.[9]
Environmental Precautions Avoid discharge into drains, water courses, or onto the ground.[9]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

  • Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.

2. Containerization and Labeling:

  • Place solid this compound waste and contaminated disposables into a designated, leak-proof, and sealable hazardous waste container.

  • For liquid waste, use a compatible, sealed container.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[7][9]

  • Ensure the storage area is well-ventilated.

4. Disposal:

  • The recommended disposal method for this compound is incineration by a licensed hazardous material disposal company.[9]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will ensure compliance with all federal, state, and local regulations.[3][5]

  • Do not dispose of this compound down the drain or in the regular trash.[9]

5. Spill Management:

  • In the event of a spill, avoid generating dust.[9]

  • Wear appropriate PPE, including respiratory protection.

  • Sweep or vacuum up the spilled material and place it in a suitable container for disposal.[9]

  • Clean the spill area thoroughly to remove any residual contamination.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

morantel_disposal_workflow start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify segregate Segregate from Other Waste identify->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize is_spill Spill Occurs? containerize->is_spill spill_procedure Follow Spill Management Protocol: 1. Wear PPE 2. Contain and Clean Up 3. Containerize Spill Debris is_spill->spill_procedure Yes store Store Securely in Designated Area is_spill->store No spill_procedure->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor (Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Morantel Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Morantel citrate. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The following operational and disposal plans are designed to minimize exposure risk and streamline laboratory workflow.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a range of chemicals and their tendency to show punctures.[5] For tasks with a higher risk of splash or when handling larger quantities, consider wearing two pairs of nitrile gloves.[6] Always inspect gloves for tears or punctures before use and never reuse disposable gloves.[5]
Respiratory Protection NIOSH-Approved RespiratorFor weighing and handling of the powder, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement to protect against inhalation of airborne particles.[7] In situations with potential for higher dust generation, a half or full-facepiece respirator with P100 particulate filters should be considered.[8][9]
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Following a standardized procedure for handling this compound is crucial for minimizing exposure and preventing contamination.

1. Preparation and Area Designation:

  • Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.[6][10]

  • Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[6][11]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Weighing the Compound:

  • Tare Method: To minimize the generation of airborne dust, use the "tare method" for weighing.[10]

    • Place a labeled, sealable container on the analytical balance and tare it.

    • Move the container to the designated handling area (e.g., fume hood).

    • Carefully add the this compound powder to the container.

    • Securely close the container.

    • Return the closed container to the balance to obtain the final weight.

  • Use anti-static tools if the powder is prone to static dispersal.[10]

3. Solution Preparation:

  • All solution preparation should be conducted in the designated handling area.

  • Slowly add the weighed this compound to the solvent to avoid splashing.

  • Keep containers covered as much as possible during the process.

4. Post-Handling Decontamination:

  • Wipe down the work surface and any equipment used with a damp cloth or towel. Do not dry sweep, as this can generate dust.[10]

  • Dispose of all contaminated disposable materials, including bench paper and gloves, as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound waste is essential to protect personnel and the environment.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including used gloves, bench paper, weighing paper, and contaminated vials, should be collected in a dedicated, clearly labeled hazardous waste container.[12][13]

  • Unused or expired this compound powder must also be disposed of as hazardous chemical waste.[12]

  • Liquid waste (solutions containing this compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.[13]

2. Container Management:

  • Hazardous waste containers must be kept closed except when adding waste.[12]

  • Ensure containers are in good condition and compatible with the chemical waste.[12]

  • Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[13]

3. Final Disposal:

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

  • Do not dispose of this compound down the drain or in regular trash.[12][13]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps in the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound (Tare Method) don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Area & Equipment prepare_solution->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose of Hazardous Waste segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morantel citrate
Reactant of Route 2
Morantel citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.